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  • Product: 1-(1-(Pyridin-2-yl)ethyl)piperazine hydrochloride
  • CAS: 1185318-11-9

Core Science & Biosynthesis

Foundational

Spectroscopic Characterization of 1-(1-(Pyridin-2-yl)ethyl)piperazine hydrochloride: A Technical Guide for Drug Development Professionals

Introduction In the landscape of modern drug discovery, the meticulous characterization of novel chemical entities is a cornerstone of successful development. 1-(1-(Pyridin-2-yl)ethyl)piperazine hydrochloride, a heterocy...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of modern drug discovery, the meticulous characterization of novel chemical entities is a cornerstone of successful development. 1-(1-(Pyridin-2-yl)ethyl)piperazine hydrochloride, a heterocyclic amine, represents a scaffold of significant interest in medicinal chemistry due to the prevalence of the piperazine and pyridine moieties in a wide array of pharmacologically active agents.[1][2] The hydrochloride salt form of this compound enhances its solubility and stability, making it a suitable candidate for pharmaceutical formulation.[3]

This technical guide provides a comprehensive framework for the spectroscopic characterization of 1-(1-(Pyridin-2-yl)ethyl)piperazine hydrochloride (Figure 1). As experimental spectra for this specific molecule are not widely published, this document serves as both a predictive guide and a methodological blueprint for researchers. We will delve into the theoretical underpinnings and practical considerations for acquiring and interpreting data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The protocols and interpretations are grounded in established principles and data from analogous structures, offering a robust strategy for the ab initio characterization of this and similar compounds.

Chemical Structure and Key Moieties

A thorough understanding of the molecular structure is paramount for interpreting spectroscopic data. The target molecule is comprised of three key components: a pyridine ring, an ethyl linker, and a piperazine ring, with the entire structure protonated to form a hydrochloride salt.

cluster_pyridine Pyridine Moiety cluster_ethyl Ethyl Linker cluster_piperazine Piperazine Moiety mol py_N N py_C1 C py_C2 C py_C3 C py_C4 C py_C5 C ethyl_CH CH ethyl_CH->py_C5 ethyl_CH3 CH3 ethyl_CH->ethyl_CH3 pip_N1 N ethyl_CH->pip_N1 pip_C1 CH2 pip_C2 CH2 pip_N2 N pip_C3 CH2 pip_C4 CH2 HCl HCl

Figure 1: Chemical structure of 1-(1-(Pyridin-2-yl)ethyl)piperazine hydrochloride highlighting its core moieties.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution.[4] For 1-(1-(Pyridin-2-yl)ethyl)piperazine hydrochloride, both ¹H and ¹³C NMR will provide a detailed map of the carbon-hydrogen framework.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show distinct signals for each proton environment. The chemical shifts are influenced by the electron-withdrawing nature of the pyridine ring and the protonation state of the piperazine nitrogen. The predicted chemical shifts (in ppm) are based on data from similar structures such as 2-ethylpyridine and substituted piperazines.[5][6]

Proton Assignment Predicted Chemical Shift (ppm) Multiplicity Integration
Pyridine H (ortho to N)8.5 - 8.7d1H
Pyridine H (para to N)7.8 - 8.0t1H
Pyridine H (meta to N)7.3 - 7.5m2H
Piperazine CH₂ (distal to pyridyl)3.2 - 3.4t4H
Piperazine CH₂ (proximal to pyridyl)2.8 - 3.0t4H
Ethyl CH4.0 - 4.2q1H
Ethyl CH₃1.6 - 1.8d3H
Piperazine NH₂⁺9.0 - 10.0br s2H
Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will complement the ¹H NMR data, providing information on the carbon skeleton. The predicted chemical shifts are influenced by the same factors as the proton shifts.

Carbon Assignment Predicted Chemical Shift (ppm)
Pyridine C (ortho to N, C=N)160 - 162
Pyridine C (ortho to ethyl)148 - 150
Pyridine C (para to N)136 - 138
Pyridine C (meta to N)122 - 125
Piperazine C (distal to pyridyl)45 - 47
Piperazine C (proximal to pyridyl)52 - 54
Ethyl CH60 - 62
Ethyl CH₃18 - 20
Experimental Protocol for NMR Data Acquisition

A standardized protocol ensures data reproducibility and quality.

  • Sample Preparation: Dissolve 5-10 mg of 1-(1-(Pyridin-2-yl)ethyl)piperazine hydrochloride in 0.6-0.7 mL of a suitable deuterated solvent, such as deuterium oxide (D₂O) or dimethyl sulfoxide-d₆ (DMSO-d₆), in a 5 mm NMR tube. The choice of solvent is critical; D₂O is suitable for observing most protons but will exchange with the acidic piperazine N-H protons, causing their signal to disappear. DMSO-d₆ will allow for the observation of these exchangeable protons.

  • Internal Standard: Add a small amount of an internal standard, such as 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP) for D₂O or tetramethylsilane (TMS) for DMSO-d₆, to reference the chemical shifts (δ = 0.00 ppm).

  • Instrument Setup:

    • Spectrometer: A 400 MHz or higher field spectrometer is recommended for better signal dispersion.

    • Temperature: Maintain a constant temperature, typically 298 K.

    • ¹H NMR Parameters:

      • Pulse sequence: A standard single-pulse experiment (e.g., 'zg30').

      • Spectral width: Approximately 16 ppm.

      • Number of scans: 16-64, depending on the sample concentration.

      • Relaxation delay: 1-2 seconds.

    • ¹³C NMR Parameters:

      • Pulse sequence: A proton-decoupled experiment (e.g., 'zgpg30').

      • Spectral width: Approximately 220 ppm.

      • Number of scans: 1024 or more to achieve adequate signal-to-noise.

      • Relaxation delay: 2 seconds.

  • Data Processing: Apply a Fourier transform to the acquired free induction decay (FID). Phase correct the spectrum and perform baseline correction. For ¹H NMR, integrate the peaks to determine the relative number of protons.

cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz+) cluster_proc Data Processing dissolve Dissolve 5-10 mg in 0.6-0.7 mL D₂O or DMSO-d₆ standard Add internal standard (TSP or TMS) dissolve->standard 1H_acq ¹H NMR Acquisition (zg30, 16-64 scans) standard->1H_acq 13C_acq ¹³C NMR Acquisition (zgpg30, 1024+ scans) ft Fourier Transform 1H_acq->ft phase Phase and Baseline Correction ft->phase integrate Integration (¹H) phase->integrate

Figure 2: Workflow for NMR data acquisition and processing.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule. The IR spectrum of 1-(1-(Pyridin-2-yl)ethyl)piperazine hydrochloride will exhibit characteristic absorption bands corresponding to its structural features.

Predicted IR Absorption Bands
Wavenumber (cm⁻¹) Vibrational Mode Functional Group
3400 - 3200 (broad)N-H stretchSecondary amine salt (R₂NH₂⁺)
3100 - 3000C-H stretchAromatic (pyridine)
2980 - 2850C-H stretchAliphatic (ethyl, piperazine)
1600 - 1580C=N stretchPyridine ring
1500 - 1400C=C stretchPyridine ring
1200 - 1000C-N stretchAmine
Experimental Protocol for IR Data Acquisition (ATR-FTIR)

Attenuated Total Reflectance (ATR) is a common sampling technique for solid samples.

  • Sample Preparation: No specific preparation is needed for a solid sample. Ensure the ATR crystal is clean before use by wiping it with a solvent such as isopropanol.

  • Background Spectrum: Acquire a background spectrum of the empty ATR crystal. This will be subtracted from the sample spectrum to remove contributions from the instrument and atmosphere (e.g., CO₂ and water vapor).

  • Sample Spectrum: Place a small amount of the solid sample onto the ATR crystal and apply pressure using the anvil to ensure good contact.

  • Data Acquisition: Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. The typical spectral range is 4000-400 cm⁻¹.

  • Data Processing: The background spectrum is automatically subtracted by the instrument software. The resulting spectrum shows the absorbance or transmittance of the sample as a function of wavenumber.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. For 1-(1-(Pyridin-2-yl)ethyl)piperazine hydrochloride, electrospray ionization (ESI) is the preferred method due to the compound's polarity and pre-ionized state as a salt.

Predicted Mass Spectrum (ESI-MS)

In positive ion mode ESI-MS, the molecule is expected to be detected as its protonated form, [M+H]⁺, where M is the free base.

  • Molecular Formula of Free Base: C₁₁H₁₇N₃

  • Molecular Weight of Free Base: 191.27 g/mol

  • Predicted [M+H]⁺: m/z 192.15

Fragmentation Pattern

High-resolution mass spectrometry (HRMS) with tandem MS (MS/MS) can be used to further confirm the structure through fragmentation analysis. Key expected fragmentations include:

  • Loss of the pyridyl-ethyl group: Cleavage of the C-N bond between the ethyl linker and the piperazine ring, resulting in a fragment corresponding to the piperazine ring (m/z 85.08).

  • Cleavage of the piperazine ring: Various ring-opening fragmentations are possible, yielding characteristic smaller fragments.

cluster_frags Predicted Fragments parent [C₁₁H₁₈N₃]⁺ m/z = 192.15 frag1 [C₄H₉N₂]⁺ Piperazine fragment m/z = 85.08 parent->frag1 Loss of C₇H₉N frag2 [C₇H₉N]⁺ Pyridyl-ethyl fragment m/z = 107.07 parent->frag2 Loss of C₄H₉N₂

Figure 3: Predicted ESI-MS fragmentation pathway.

Experimental Protocol for ESI-MS Data Acquisition
  • Sample Preparation: Prepare a dilute solution of the sample (approximately 1 µg/mL) in a suitable solvent such as methanol or acetonitrile, with a small amount of water to aid dissolution.

  • Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

  • Instrument Parameters:

    • Ionization Mode: Positive ion mode.

    • Capillary Voltage: Typically 3-5 kV.

    • Drying Gas: Nitrogen, at a flow rate and temperature optimized for desolvation (e.g., 5 L/min at 300 °C).

    • Nebulizer Pressure: Optimized for a stable spray (e.g., 10-20 psi).

    • Mass Range: Scan a range appropriate to detect the expected molecular ion, for example, m/z 50-500.

  • Data Acquisition and Analysis: Acquire the full scan mass spectrum. For HRMS, use an Orbitrap or TOF analyzer. For MS/MS, select the precursor ion (m/z 192.15) and apply a collision energy to induce fragmentation, then acquire the product ion spectrum.

Conclusion

The spectroscopic characterization of 1-(1-(Pyridin-2-yl)ethyl)piperazine hydrochloride is a critical step in its development as a potential pharmaceutical agent. This guide provides a comprehensive, albeit predictive, framework for its analysis using NMR, IR, and MS. By following the detailed protocols and leveraging the interpretive insights provided, researchers can confidently elucidate and confirm the structure of this molecule. The principles outlined herein are broadly applicable to the characterization of other novel piperazine and pyridine derivatives, underscoring the foundational importance of these analytical techniques in drug discovery and development.

References

  • BenchChem. (n.d.). Spectroscopic Analysis of Piperazine Compounds: Application Notes and Protocols.
  • Puranik, S. B., Pawar, V. R., Lalitha, N., Sanjay Pai, P. N., & Rao, G. K. (2009). Residual solvent analysis in hydrochloride salts of active pharmaceutical ingredients. Pakistan Journal of Pharmaceutical Sciences, 22(4), 410-414.
  • ResearchGate. (n.d.). Residual solvent analysis in hydrochloride salts of active pharmaceutical ingredients.
  • Darwish, I. A., Hussein, S. A., Mahmoud, A. M., & Hassan, A. I. (1997). Spectrophotometric determination of some pharmaceutical piperazine derivatives through charge-transfer and ion-pair complexation reactions. Journal of Pharmaceutical and Biomedical Analysis, 15(11), 1679-1685. [Link]

  • SciSpace. (n.d.). Residual solvent analysis in hydrochloride salts of active pharmaceutical ingredients.
  • ChemicalBook. (n.d.). 2-Ethylpyridine(100-71-0) 1H NMR spectrum.
  • SpectraBase. (n.d.). 1-(2-Ethoxyphenyl)piperazine hydrochloride - Optional[13C NMR] - Spectrum.
  • SpectraBase. (n.d.). 1-(2-FLUOROPHENYL)PIPERAZINE HYDROCHLORIDE(1011-16-1) 13C NMR spectrum.
  • SpectraBase. (n.d.). 1-(2-Ethoxyphenyl)piperazine hydrochloride - Optional[1H NMR] - Spectrum.
  • PubChem. (n.d.). 2-Ethylpyridine. Retrieved from [Link]

  • Yilmaz, F., & Parlak, A. (2018). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Revue Roumaine de Chimie, 63(11), 1017-1025.
  • ChemicalBook. (n.d.). 1-(4-Chlorophenyl)piperazine dihydrochloride(38869-46-4) 1H NMR.
  • Aaron-chem. (n.d.). 1-(1-(Pyridin-2-yl)ethyl)piperazine hydrochloride.
  • Sahu, J. K., Ganguly, S., & Kaushik, A. (2013). Synthesis of Pyrimidine Incorporated Piperazine Derivatives and their Antimicrobial Activity. Journal of Advanced Pharmaceutical Technology & Research, 4(4), 188-193. [Link]

  • Chemspace. (n.d.). 1-[2-(pyridin-2-yl)ethyl]piperazine hydrochloride.

Sources

Exploratory

The Versatility of the Pyridinylpiperazine Scaffold: A Technical Guide to its Biological Activities

Introduction In the landscape of modern medicinal chemistry, the identification and utilization of "privileged scaffolds" have become a cornerstone of efficient drug discovery.[1] These molecular frameworks demonstrate t...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of modern medicinal chemistry, the identification and utilization of "privileged scaffolds" have become a cornerstone of efficient drug discovery.[1] These molecular frameworks demonstrate the ability to bind to multiple biological targets with high affinity, providing a robust starting point for the development of novel therapeutic agents. Among these, the pyridinylpiperazine core has emerged as a particularly versatile and adaptable scaffold.[1] This guide provides an in-depth technical exploration of the diverse biological activities of pyridinylpiperazine compounds, delving into their mechanisms of action, structure-activity relationships, and the experimental methodologies used to evaluate their therapeutic potential.

The unique structural characteristics and synthetic accessibility of the pyridinylpiperazine moiety have made it a valuable asset in the design of a wide array of biologically active molecules.[1][2] These compounds have shown promise across numerous therapeutic areas, including but not limited to, central nervous system (CNS) disorders, cancer, and infectious diseases.[2][3][4][5] The piperazine ring, a six-membered heterocycle with two nitrogen atoms, offers multiple points for chemical modification, allowing medicinal chemists to finely tune properties such as solubility, binding affinity, and metabolic stability.[2][6] This inherent versatility has led to the development of a multitude of pyridinylpiperazine-containing drugs with diverse pharmacological profiles.

This guide will explore the key biological targets of pyridinylpiperazine compounds, detail the experimental protocols for their evaluation, and provide a comprehensive overview of their therapeutic applications.

I. Central Nervous System (CNS) Activity: Targeting Neurotransmitter Receptors

A significant portion of research on pyridinylpiperazine compounds has focused on their interactions with neurotransmitter receptors in the central nervous system, particularly serotonin (5-HT) and dopamine (D2) receptors.[1][7] This has led to the development of effective treatments for a range of psychiatric and neurological disorders.

A. Serotonin (5-HT) Receptor Modulation

Pyridinylpiperazine derivatives have been extensively studied for their ability to modulate serotonergic pathways.[1] Many compounds in this class act as partial agonists or antagonists at various 5-HT receptor subtypes, most notably the 5-HT1A receptor.[7]

Mechanism of Action: The anxiolytic (anti-anxiety) effects of many pyridinylpiperazine compounds, such as buspirone and its derivatives, are attributed to their partial agonism at 5-HT1A receptors.[7][8] As partial agonists, they produce a submaximal response compared to the endogenous ligand, serotonin. This can lead to a normalization of serotonergic activity, reducing anxiety without causing significant sedation, a common side effect of other anxiolytic drug classes.[8]

Signaling Pathway: 5-HT1A Receptor Activation

G cluster_membrane Cell Membrane Receptor 5-HT1A Receptor G_protein Gi/o Protein Receptor->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Blocks conversion of ATP to Ligand Pyridinylpiperazine (Partial Agonist) Ligand->Receptor Binds to ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Reduced activation of Cellular_Response Decreased Neuronal Excitability (Anxiolytic Effect) PKA->Cellular_Response Leads to

Caption: 5-HT1A receptor signaling pathway.

B. Dopamine (D2) Receptor Antagonism

In addition to their effects on serotonin receptors, some pyridinylpiperazine derivatives also exhibit antagonist activity at D2 dopamine receptors.[7] This dual activity is a hallmark of several atypical antipsychotic drugs.

Mechanism of Action: The antipsychotic effects of these compounds are primarily mediated by their blockade of D2 receptors in the mesolimbic pathway of the brain. This helps to alleviate the positive symptoms of psychosis, such as hallucinations and delusions. The simultaneous modulation of 5-HT receptors is thought to contribute to a lower incidence of extrapyramidal side effects compared to traditional antipsychotics.

C. Adrenergic Receptor Antagonism

Several pyridinylpiperazine derivatives have been identified as potent and selective α2-adrenoceptor antagonists.[9][10]

Mechanism of Action: By blocking α2-adrenergic receptors, these compounds can increase the release of norepinephrine, which can contribute to their antidepressant effects.[9] Mirtazapine is a notable example of an antidepressant that incorporates a pyridinylpiperazine moiety and functions, in part, through this mechanism.[10]

II. Anticancer Activity

The versatility of the pyridinylpiperazine scaffold has led to its exploration in oncology, with several compounds demonstrating promising antiproliferative activity.[5]

Mechanism of Action: The anticancer effects of pyridinylpiperazine derivatives are diverse and target various cellular pathways involved in cancer progression. For instance, some compounds have been shown to inhibit specific kinases that are overactive in cancer cells, while others induce apoptosis (programmed cell death) or inhibit cell cycle progression.[6] Dasatinib, a pyrimidinylpiperazine derivative, is an anticancer agent that functions as a kinase inhibitor.[11]

Structure-Activity Relationship (SAR) Insights

Studies have revealed that the substitution pattern on the phenyl ring of the pyridinylpiperazine core plays a crucial role in determining the anticancer efficacy. The presence of electron-withdrawing groups at specific positions can enhance the selective anticancer activity of these compounds.[5]

III. Antimicrobial and Antifungal Activity

Researchers have also investigated the potential of pyridinylpiperazine derivatives as antimicrobial and antifungal agents.[12]

Mechanism of Action: The exact mechanisms by which these compounds exert their antimicrobial effects are still under investigation. However, it is believed that the presence of the piperazine ring, often in combination with other heterocyclic systems, contributes to their ability to disrupt microbial cell membranes or interfere with essential cellular processes.[12][13]

IV. Other Biological Activities

The pharmacological reach of pyridinylpiperazine compounds extends beyond the areas mentioned above.

  • Urease Inhibition: Certain pyridinylpiperazine derivatives have been identified as potent inhibitors of urease, an enzyme implicated in the survival of pathogenic bacteria like Helicobacter pylori.[14]

  • Antiviral Activity: Some derivatives have shown potential as antiviral agents, including against HIV.[10]

  • Anti-inflammatory Activity: The piperazine scaffold has been incorporated into molecules with significant anti-inflammatory properties.[4]

V. Experimental Protocols for Biological Evaluation

The assessment of the biological activity of pyridinylpiperazine compounds involves a range of in vitro and in vivo assays.

A. Receptor Binding Assays

Objective: To determine the affinity of a compound for a specific receptor.

Methodology:

  • Membrane Preparation: Prepare cell membranes expressing the target receptor (e.g., 5-HT1A or D2 receptors).

  • Radioligand Incubation: Incubate the membranes with a known radiolabeled ligand that binds to the target receptor.

  • Competitive Binding: In parallel, incubate the membranes with the radioligand and varying concentrations of the test pyridinylpiperazine compound.

  • Separation and Counting: Separate the bound and free radioligand and quantify the amount of bound radioactivity.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) of the test compound, which represents the concentration required to displace 50% of the radioligand binding. This value is then used to determine the binding affinity (Ki).

Experimental Workflow: Receptor Binding Assay

Caption: Workflow for a competitive radioligand binding assay.

B. Functional Assays

Objective: To determine the functional activity of a compound at a receptor (e.g., agonist, antagonist, partial agonist).

Methodology (Example: cAMP Assay for 5-HT1A Receptors):

  • Cell Culture: Culture cells expressing the 5-HT1A receptor.

  • Compound Treatment: Treat the cells with varying concentrations of the test pyridinylpiperazine compound.

  • cAMP Measurement: Measure the intracellular levels of cyclic adenosine monophosphate (cAMP), a second messenger whose production is inhibited by 5-HT1A receptor activation.

  • Data Analysis: Plot the concentration-response curve to determine the half-maximal effective concentration (EC50) and the maximal effect (Emax) of the compound.

C. In Vivo Models

Objective: To evaluate the therapeutic efficacy and pharmacokinetic properties of a compound in a living organism.

Methodology (Example: Forced Swim Test for Antidepressant Activity):

  • Animal Dosing: Administer the test pyridinylpiperazine compound or a vehicle control to rodents.

  • Forced Swim Test: Place the animals in a cylinder of water from which they cannot escape.

  • Behavioral Scoring: Record the duration of immobility, which is interpreted as a measure of behavioral despair.

  • Data Analysis: Compare the immobility time between the treated and control groups. A significant reduction in immobility time suggests antidepressant-like activity.

VI. Quantitative Data Summary

Compound ClassBiological TargetKey FindingsReference
Pyrimidinylpiperazines5-HT1A ReceptorsPartial agonists with anxiolytic properties.[7]
PyrimidinylpiperazinesD2 Dopamine ReceptorsAntagonists with antipsychotic potential.[7]
1-(2-Pyridinyl)piperazinesα2-AdrenoceptorsPotent and selective antagonists.[9][10]
Piperazine-Substituted PyranopyridinesCancer Cell LinesExhibit antiproliferative activity.[5]
Pyridylpiperazine HybridsUreasePotent inhibitors of the enzyme.[14]

Conclusion

The pyridinylpiperazine scaffold is a testament to the power of privileged structures in drug discovery.[1][15] Its remarkable versatility has enabled the development of a wide range of therapeutic agents targeting a diverse array of biological pathways.[2][3][4] From modulating neurotransmitter systems in the CNS to inhibiting the growth of cancer cells and microbes, pyridinylpiperazine compounds continue to be a rich source of novel drug candidates. The ongoing exploration of their structure-activity relationships and mechanisms of action, coupled with advanced experimental and computational techniques, promises to unlock even greater therapeutic potential in the years to come.

References

  • Design and Evaluation of Pyridinyl Sulfonyl Piperazine LpxH Inhibitors with Potent Antibiotic Activity Against Enterobacterales. PMC. Available at: [Link]

  • The Role of Piperazine Derivatives in Modern Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

  • [The serotonin- and dopaminergic mechanisms in the action of 1-pyrimidinyl piperazine derivatives]. PubMed. Available at: [Link]

  • Pyrimidinylpiperazine. Wikipedia. Available at: [Link]

  • Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents. ACG Publications. Available at: [Link]

  • Pyridinylpiperazines, a new class of selective alpha 2-adrenoceptor antagonists. PubMed. Available at: [Link]

  • Synthesis of Pyrimidine Incorporated Piperazine Derivatives and their Antimicrobial Activity. Available at: [Link]

  • The piperazine scaffold for novel drug discovery efforts: the evidence to date. PubMed. Available at: [Link]

  • Study On Synthesis and Biological Activity of Some Pyridopyridazine Derivatives. ResearchGate. Available at: [Link]

  • Piperazine and Pyrazine containing molecules and their diverse pharmacological activities. Semantic Scholar. Available at: [Link]

  • Piperazine scaffold: A remarkable tool in generation of diverse pharmacological agents. ScienceDirect. Available at: [Link]

  • Pyrimidine-Piperazine Hybrids; Recent Synthesis and Biological Activities. ResearchGate. Available at: [Link]

  • Pyridinylpiperazine. Wikipedia. Available at: [Link]

  • Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors. PMC. Available at: [Link]

  • Pharmacokinetic-Pharmacodynamic Modeling of Buspirone and Its Metabolite 1-(2-Pyrimidinyl)-piperazine in Rats. ResearchGate. Available at: [Link]

  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Available at: [Link]

  • Piperazine-Substituted Pyranopyridines Exhibit Antiproliferative Activity and Act as Inhibitors of HBV Virion Production. MDPI. Available at: [Link]

  • (PDF) Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. ResearchGate. Available at: [Link]

Sources

Foundational

Harnessing the Pyridinylpiperazine Scaffold: A Technical Guide to Multi-Target Pharmacology and Therapeutic Applications

Executive Summary: The Privileged Scaffold In the pursuit of novel therapeutic agents, the identification of "privileged scaffolds"—molecular frameworks capable of binding to multiple biological targets with high affinit...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Privileged Scaffold

In the pursuit of novel therapeutic agents, the identification of "privileged scaffolds"—molecular frameworks capable of binding to multiple biological targets with high affinity—is a cornerstone of modern drug discovery[1]. Among these, the 1-(pyridin-2-yl)piperazine and 1-phenyl-4-(4-pyridinyl)piperazine cores have emerged as highly versatile and adaptable structures[1].

Characterized by a basic pKa of approximately 8.9, the pyridinylpiperazine moiety readily forms stable salts and presents a large polar surface area[2]. This physicochemical profile facilitates robust hydrogen-bonding interactions within the binding pockets of diverse biological targets, leading to improved aqueous solubility and favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties[1],[2]. By strategically modifying the aryl substitutions and the alkyl linker chains, medicinal chemists can finely tune this scaffold to target specific G-protein coupled receptors (GPCRs), ion channels, and kinases, making it indispensable in the development of neuroleptics, anxiolytics, and targeted oncology therapeutics.

Core Pharmacological Targets & Mechanistic Pathways

The Serotonergic System (5-HT Receptors)

Pyridinylpiperazine derivatives exhibit profound, subtype-selective modulation across the 5-hydroxytryptamine (5-HT) receptor family:

  • 5-HT1A Partial Agonism : Compounds structurally related to 1-(2-pyrimidinyl)piperazine (1-PP)—a common active metabolite of azapirone-class anxiolytics like buspirone—demonstrate significant partial agonism at 5-HT1A receptors ( Ki​ ≈ 414 nM)[3]. Crucially, they maintain negligible affinity for dopaminergic D2/D3 receptors, allowing for anxiolytic efficacy without extrapyramidal side effects[3].

  • 5-HT2B Antagonism : Recent breakthroughs have identified specific pyridinylpiperazines as potent 5-HT2B receptor antagonists. A prime example is MARY1, which exhibits moderate affinity ( Ki​ = 764 nM) and high efficacy ( IC50​ = 380 nM) for the human 5-HT2B receptor[4].

  • 5-HT2C Agonism : The derivative ORG-12962 (1-(5-trifluoromethyl-6-chloropyridin-2-yl)piperazine) functions as a partial agonist at the 5-HT2C receptor ( Ki​ = 12 nM)[5]. It was extensively investigated for the treatment of major depressive disorder due to its ability to modulate serotonergic tone[5].

Pathway MARY1 MARY1 (Pyridinylpiperazine) HT2BR 5-HT2B Receptor (Antagonized) MARY1->HT2BR Inhibits PI3K PI3K / AKT Pathway HT2BR->PI3K Modulates RAS RAS / MEK / ERK Pathway HT2BR->RAS Modulates MB Mitochondrial Biogenesis PI3K->MB Activates RAS->MB Activates

Fig 1. Mechanism of MARY1-induced mitochondrial biogenesis via 5-HT2B receptor antagonism.

As illustrated in Figure 1, antagonism of the 5-HT2B receptor by MARY1 activates dual PI3K/AKT and RAS/MEK/ERK signaling pathways, thereby inducing mitochondrial biogenesis in renal proximal tubule cells—a highly promising mechanism for treating metabolic renal disorders[4],[6].

The Dopaminergic System (D2/D3 Receptors)

Modifications to the pyridinylpiperazine core, such as coupling it with a butyrophenone moiety, dramatically shift the binding affinity toward dopamine receptors. Azaperone, a classic pyridinylpiperazine neuroleptic, acts primarily as a D2 receptor antagonist[7],[8]. This antagonism effectively blocks dopaminergic signaling in the mesolimbic pathway, providing robust sedative and antiemetic effects utilized extensively in veterinary medicine[8].

Sigma ( σ ) Receptors & Neuroprotection

Research into phenylalkylpiperazinepyridines has revealed that the position of the pyridyl nitrogen dictates sigma receptor subtype selectivity. Specifically, N-(2-pyridyl)piperazines favor σ2​ receptors, whereas (3-pyridyl) and (4-pyridyl) analogs favor σ1​ receptors[9]. These σ -selective antagonists are currently under investigation for their ability to attenuate the neurotoxic and stimulant effects of methamphetamine abuse[9].

Kinase Inhibition in Oncology

Beyond GPCRs, the scaffold has been successfully adapted for kinase inhibition. Palbociclib, a highly successful FDA-approved oncology drug, is a pyrido[2,3-d]pyrimidine-based pyridinylpiperazine derivative[10]. It functions as a highly selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6), arresting the cell cycle in the G1 phase and preventing the proliferation of estrogen receptor-positive breast cancer cells[10].

Quantitative Target Affinity Summary

To facilitate rapid comparison across therapeutic domains, the following table summarizes the binding affinities ( Ki​ ) and functional efficacies ( IC50​ / EC50​ ) of key pyridinylpiperazine derivatives.

Compound / DerivativePrimary TargetActionAffinity ( Ki​ )Efficacy ( IC50​ / EC50​ )Clinical / Research Application
MARY1 5-HT2B ReceptorAntagonist764 nM IC50​ = 380 nMMitochondrial biogenesis (Renal)[4]
ORG-12962 5-HT2C ReceptorPartial Agonist12 nM EC50​ = 97.7 nMMajor Depressive Disorder[5]
1-PP (Metabolite) 5-HT1A ReceptorPartial Agonist414 nMN/AAnxiolytic / Buspirone metabolism[3]
Azaperone D2 ReceptorAntagonistHighN/AVeterinary Neuroleptic / Sedative[7],[8]
cis-33 EBP ( Δ8−Δ7 Isomerase)Inhibitor4.95 nM EC50​ = 12.9 μ MAntiproliferative (Prostate Cancer)[11]

Experimental Workflows & Validated Protocols

To ensure reproducibility and scientific integrity, the following protocols detail the foundational methodologies for synthesizing the pyridinylpiperazine core and evaluating its receptor binding affinity.

Protocol 1: Synthesis of the 1-(Pyridin-2-yl)piperazine Core via SN​Ar

This protocol outlines the Nucleophilic Aromatic Substitution ( SN​Ar ) required to generate the foundational scaffold.

  • Reagent Preparation : Dissolve 2-chloropyridine (1.0 eq) and anhydrous piperazine (5.0 eq) in anhydrous toluene.

    • Causality: A large molar excess of piperazine is strictly required to minimize bis-alkylation (the unwanted formation of 1,4-di(pyridin-2-yl)piperazine), ensuring the secondary amine remains available for subsequent derivatization.

  • Base Addition : Add anhydrous potassium carbonate ( K2​CO3​ , 2.0 eq) to the reaction mixture.

    • Causality: K2​CO3​ acts as a mild, non-nucleophilic base to scavenge the HCl byproduct generated during the substitution, driving the reaction equilibrium forward without degrading the heterocycle.

  • Reflux : Heat the mixture to reflux (110°C) under an inert nitrogen atmosphere for 18 hours.

  • Workup & Extraction : Cool to room temperature, filter the inorganic salts, and concentrate the filtrate in vacuo. Partition the residue between dichloromethane (DCM) and water. Extract the aqueous layer with DCM ( 3×50 mL).

  • Purification : Dry the combined organic layers over Na2​SO4​ , concentrate, and purify via flash column chromatography (DCM:MeOH:NH4OH, 90:9:1) to yield the pure 1-(pyridin-2-yl)piperazine core.

Protocol 2: High-Throughput Radioligand Binding Assay (e.g., 5-HT2B or D2)

This workflow is utilized to determine the Ki​ values presented in the quantitative data section.

Workflow Prep Membrane Preparation Incubate Ligand Incubation Prep->Incubate Filter Rapid Filtration Incubate->Filter Wash Ice-Cold Wash Filter->Wash Count Scintillation Counting Wash->Count

Fig 2. Step-by-step workflow for high-throughput radioligand binding assays.

  • Membrane Preparation : Homogenize cells expressing the target receptor (e.g., CHO-K1 cells expressing h5-HT2B) in Tris-HCl buffer (pH 7.4) containing a protease inhibitor cocktail (PMSF, leupeptin).

    • Causality: Protease inhibitors are critical; they prevent the proteolytic degradation of the GPCRs during mechanical lysis, preserving the structural integrity of the binding pocket for accurate affinity determination.

  • Ligand Incubation : In a 96-well plate, combine 50 μ L of membrane suspension, 25 μ L of radioligand (e.g., [3H] -LSD for 5-HT receptors), and 25 μ L of the pyridinylpiperazine test compound at varying concentrations. Incubate at room temperature for 60–90 minutes.

    • Causality: This specific incubation window allows the competitive binding reaction to reach a steady-state equilibrium, which is mathematically required for the accurate application of the Cheng-Prusoff equation to calculate Ki​ .

  • Rapid Filtration & Washing : Terminate the reaction by rapid vacuum filtration through GF/C glass fiber filters pre-soaked in 0.3% polyethylenimine (PEI). Wash the filters three times with 1 mL of ice-cold Tris-HCl buffer.

    • Causality: PEI reduces non-specific binding of the radioligand to the filter. Washing with ice-cold buffer rapidly lowers the thermodynamic energy of the system, trapping the receptor-ligand complex and preventing target dissociation during the wash step.

  • Scintillation Counting : Dry the filters, add liquid scintillation cocktail, and quantify the retained radioactivity to generate dose-response displacement curves.

Sources

Exploratory

Advanced Pharmacophore Engineering: Synthesis, Properties, and Target Engagement of 1-[2-(Pyridin-2-yl)ethyl]piperazine (CAS 53345-15-6)

Executive Summary In the landscape of modern medicinal chemistry, the strategic selection of building blocks dictates the pharmacokinetic and pharmacodynamic trajectory of lead compounds. 1-[2-(Pyridin-2-yl)ethyl]piperaz...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern medicinal chemistry, the strategic selection of building blocks dictates the pharmacokinetic and pharmacodynamic trajectory of lead compounds. 1-[2-(Pyridin-2-yl)ethyl]piperazine (CAS 53345-15-6) has emerged as a highly privileged scaffold in the development of central nervous system (CNS) therapeutics and targeted kinase inhibitors[1][2]. By combining the basicity of a piperazine ring with the hydrogen-bonding capability and aromaticity of a pyridine ring, this molecule serves as an ideal precursor for synthesizing ligands that target aminergic G-protein coupled receptors (GPCRs), such as serotonin (5-HT) and dopamine (D2) receptors.

This technical whitepaper provides an in-depth analysis of the physicochemical properties of CAS 53345-15-6, elucidates the structural rationale behind its use in drug design, and provides a field-proven, self-validating protocol for its incorporation into complex active pharmaceutical ingredients (APIs) via palladium-catalyzed cross-coupling.

Physicochemical Profiling & Structural Rationale

The utility of CAS 53345-15-6 is rooted in its highly optimized physicochemical profile. As a secondary amine, the unsubstituted nitrogen on the piperazine ring serves as a highly reactive nucleophile, making it an ideal substrate for Buchwald-Hartwig aminations, reductive aminations, and SN2 alkylations[3][4].

Causality in Drug Design: Why this Scaffold?
  • Orthosteric Anchor (The Piperazine Ring): The piperazine moiety has a pKa of approximately 9.0, ensuring it remains protonated at physiological pH. This cationic state is non-negotiable for aminergic GPCR ligands, as it forms a critical salt-bridge interaction with the highly conserved aspartate residue (e.g., Asp3.32) in the receptor's orthosteric binding pocket.

  • Conformational Flexibility (The Ethyl Linker): The two-carbon ethyl chain provides exactly 4 rotatable bonds. This specific distance allows the molecule to bypass steric clashes while allowing the terminal pyridine ring to fold into auxiliary hydrophobic pockets.

  • Secondary Interactions (The Pyridine Ring): The 2-pyridyl group acts as both a hydrogen bond acceptor and an electron-deficient aromatic system, facilitating robust π−π stacking interactions with aromatic amino acids (Trp, Phe, Tyr) lining the receptor cavity.

Quantitative Data Summary
PropertyValueStructural & Pharmacokinetic Significance
Molecular Weight 191.28 g/mol Highly ligand-efficient; leaves an ample mass budget for further derivatization while adhering to Lipinski's Rule of 5 (<500 Da)[1].
Molecular Formula C11H17N3Contains a high fraction of sp³ carbons (piperazine), significantly improving thermodynamic solubility[2].
Hydrogen Bond Donors 1The secondary amine provides a single, predictable site for synthetic functionalization.
Hydrogen Bond Acceptors 3Facilitates aqueous solubility and targeted hydrogen bonding with receptor residues.
Rotatable Bonds 4Provides optimal conformational flexibility for the pyridine ring to adapt to deep binding pockets.
TPSA ~28 ŲWell below the 90 Ų threshold, ensuring excellent passive blood-brain barrier (BBB) penetration for CNS targets.

Experimental Methodology: Palladium-Catalyzed Buchwald-Hartwig Amination

To incorporate CAS 53345-15-6 into a larger API framework, the Buchwald-Hartwig cross-coupling reaction is the industry standard for forming C-N bonds with aryl halides[3][4]. The following protocol is a self-validating system designed for high yield and reproducibility.

Reagents and Causality
  • Nucleophile: 1-[2-(Pyridin-2-yl)ethyl]piperazine (1.0 equiv).

  • Electrophile: Aryl Halide (Ar-Br or Ar-I) (1.1 equiv). Slight excess ensures complete consumption of the valuable piperazine scaffold.

  • Catalyst: Pd₂(dba)₃ (2 mol%). The dibenzylideneacetone (dba) ligands are labile, allowing rapid displacement by the phosphine ligand to generate the active 14-electron Pd(0) species required for oxidative addition.

  • Ligand: BINAP or XPhos (4 mol%). The steric bulk of these ligands accelerates the reductive elimination step, preventing catalyst resting-state trapping.

  • Base: Sodium tert-butoxide (NaOtBu) (1.5 equiv). Its steric bulk prevents unwanted nucleophilic attack on the aryl halide, while its strong basicity efficiently deprotonates the palladium-bound piperazine intermediate to drive the catalytic cycle.

  • Solvent: Anhydrous Toluene.

Step-by-Step Protocol
  • Preparation & Degassing (Critical Step): To an oven-dried Schlenk tube equipped with a magnetic stir bar, add Pd₂(dba)₃ (2 mol%), BINAP (4 mol%), and NaOtBu (1.5 equiv). Purge the vessel with ultra-pure Argon for 10 minutes. Causality: Oxygen rapidly oxidizes the electron-rich Pd(0) active catalyst to an inactive Pd(II) species, which will immediately halt the catalytic cycle.

  • Substrate Addition: Dissolve the Aryl Halide (1.1 equiv) and CAS 53345-15-6 (1.0 equiv) in anhydrous, degassed toluene (0.2 M concentration relative to the piperazine). Transfer this solution to the Schlenk tube via a syringe under positive Argon pressure[3].

  • Thermal Activation: Seal the tube and heat the reaction mixture to 90–100 °C in a pre-heated oil bath with vigorous stirring.

  • Reaction Monitoring: Monitor the reaction via LC-MS or TLC (Eluent: 10% MeOH in DCM with 1% Et₃N). The reaction is typically complete within 4 to 8 hours, indicated by the disappearance of the CAS 53345-15-6 mass peak (m/z [M+H]⁺ = 192.1)[4].

  • Workup & Quenching: Cool the mixture to room temperature. Dilute with Ethyl Acetate and filter through a short pad of Celite to remove palladium black and insoluble inorganic salts. Wash the Celite pad with additional Ethyl Acetate.

  • Purification: Concentrate the filtrate in vacuo. Purify the crude residue via flash column chromatography on silica gel. Self-Validation: Because the product contains basic nitrogens, pre-treat the silica gel with 1% triethylamine to prevent irreversible streaking and compound loss.

Mechanistic Pathway & Target Engagement Visualization

The following diagram illustrates the logical workflow from the raw chemical building block through synthetic functionalization, physiological absorption, and ultimate pharmacological target engagement.

G N1 CAS 53345-15-6 (Nucleophilic Scaffold) N3 Pd-Catalyzed C-N Coupling (Buchwald-Hartwig) N1->N3 1.0 equiv N2 Aryl Halide / Electrophile N2->N3 1.1 equiv N4 N-Aryl Piperazine API (Target Compound) N3->N4 Pd2(dba)3, Base N5 BBB Penetration (LogP ~2.0, TPSA < 60 Ų) N4->N5 In Vivo Admin N6 Aminergic GPCR Binding N5->N6 Target Engagement N7 Orthosteric Pocket (Asp3.32 Salt Bridge) N6->N7 N8 Secondary Pocket (Pi-Pi Stacking) N6->N8

Workflow from CAS 53345-15-6 synthesis to GPCR target engagement via Buchwald-Hartwig amination.

References

  • National Center for Biotechnology Information (NCBI) . "Piperazine, 2-pyridylethyl- | C11H17N3 | CID 566605." PubChem Database. Available at: [Link]

  • Royal Society of Chemistry (RSC) . "Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst." RSC Advances. Available at: [Link]

Sources

Foundational

An In-depth Technical Guide on the Safe Handling of 1-(1-(Pyridin-2-yl)ethyl)piperazine hydrochloride

Abstract This technical guide provides a comprehensive framework for the safe handling, storage, and disposal of 1-(1-(Pyridin-2-yl)ethyl)piperazine hydrochloride (CAS No. 1185318-11-9).

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive framework for the safe handling, storage, and disposal of 1-(1-(Pyridin-2-yl)ethyl)piperazine hydrochloride (CAS No. 1185318-11-9). Designed for researchers, scientists, and drug development professionals, this document synthesizes critical safety information extrapolated from data on its constituent moieties—pyridine and piperazine—to establish best practices. The guide details necessary personal protective equipment (PPE), engineering controls, step-by-step handling protocols, and emergency procedures. The causality behind each recommendation is explained to foster a deep understanding of the associated risks and mitigation strategies, ensuring a self-validating system of laboratory safety.

Introduction and Compound Profile

1-(1-(Pyridin-2-yl)ethyl)piperazine hydrochloride is a heterocyclic compound of interest in medicinal chemistry and drug discovery. Its structure incorporates both a pyridine ring and a piperazine ring, functional groups that are prevalent in a wide array of pharmacologically active agents. While specific toxicological data for this exact molecule is not extensively published, a robust safety protocol can be developed by analyzing the known hazards of its structural components. Piperazine derivatives have been noted for their psychoactive effects and potential for toxicity, including cardiac, liver, and kidney effects[1][2][3]. Pyridine is a flammable, harmful, and irritating compound requiring stringent handling protocols[4][5][6]. Therefore, 1-(1-(Pyridin-2-yl)ethyl)piperazine hydrochloride should be handled with the caution appropriate for a potentially bioactive and hazardous chemical.

Table 1: Chemical and Physical Properties

PropertyValueSource
Chemical Name 1-(1-(Pyridin-2-yl)ethyl)piperazine hydrochloride[7]
CAS Number 1185318-11-9[7]
Molecular Formula C₁₁H₁₈ClN₃[7]
Molecular Weight 227.73 g/mol [7]
Physical Form Solid (Predicted)[8]
SMILES Cl.CC(C1=NC=CC=C1)N1CCNCC1[7]
Purity Typically ≥95%[7]

Hazard Identification and Risk Assessment

A comprehensive risk assessment is paramount before any handling of this compound. The primary hazards are extrapolated from its pyridine and piperazine moieties.

  • Pyridine Moiety: Pyridine is a flammable liquid and vapor that can cause skin and eye irritation, and is harmful if swallowed or inhaled[5][6]. It has a strong, unpleasant odor, and its vapors are heavier than air, which can lead to accumulation in poorly ventilated areas[6].

  • Piperazine Moiety: Piperazine and its derivatives can exhibit a range of biological effects. They are known to have stimulant properties and can cause adverse effects such as agitation, anxiety, and in severe cases, seizures[1]. Some piperazine derivatives have shown cytotoxic activity against cardiac cells, and repeated exposure can lead to health damage[2][9]. The hydrochloride salt form suggests it is likely a water-soluble solid, which can pose a dust inhalation hazard[10].

Based on this analysis, 1-(1-(Pyridin-2-yl)ethyl)piperazine hydrochloride should be treated as a substance that is:

  • Harmful if swallowed or inhaled.

  • A potential skin and serious eye irritant. [11][12]

  • Potentially toxic to the central nervous system, heart, and kidneys with repeated or significant exposure. [1][3]

  • Combustible, with the potential for dust explosion if handled as a fine powder. [10]

Safe Handling and Engineering Controls

A multi-layered approach to safety, combining engineering controls, administrative procedures, and personal protective equipment, is essential for mitigating the risks associated with this compound.

Engineering Controls: The First Line of Defense

The primary objective of engineering controls is to isolate the researcher from the chemical hazard.

  • Ventilation: All handling of 1-(1-(Pyridin-2-yl)ethyl)piperazine hydrochloride, especially the weighing of the solid and preparation of solutions, must be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors[4][13]. The fume hood ensures that any airborne particles are captured and exhausted safely.

  • Safety Equipment: Eyewash stations and safety showers must be readily accessible and tested regularly. Their proximity is critical for immediate decontamination in the event of accidental contact[14].

Personal Protective Equipment (PPE)

PPE serves as the final barrier between the individual and the chemical. The selection of appropriate PPE is non-negotiable.

  • Eye Protection: Chemical splash goggles are mandatory to protect against accidental splashes and airborne dust particles[5].

  • Hand Protection: Nitrile gloves should be worn, as they offer good resistance to a wide range of chemicals, including pyridine-like structures[4]. Gloves should be inspected before use and changed immediately if contamination is suspected.

  • Body Protection: A lab coat must be worn to prevent skin contact[10]. For procedures with a higher risk of spills, a chemically resistant apron is recommended.

  • Respiratory Protection: If there is a risk of exceeding exposure limits or if engineering controls are not sufficient, a NIOSH-approved respirator with an organic vapor/particulate filter is required[10].

Experimental Protocol: Step-by-Step Handling Workflow

This protocol outlines a self-validating system for handling the compound from receipt to use.

  • Preparation: Before retrieving the compound, ensure the chemical fume hood is operational. Clear the workspace of all non-essential items and assemble all necessary equipment (spatulas, weigh boats, solvent, vortexer, etc.).

  • Don PPE: Put on all required PPE (lab coat, goggles, gloves) before handling the chemical container.

  • Chemical Retrieval: Transport the chemical container in a secondary, shatter-proof container from its storage location to the fume hood.

  • Weighing: Perform all weighing operations inside the fume hood. To minimize dust creation, handle the solid gently. Use a micro-spatula for transfers. Close the primary container immediately after dispensing the required amount.

  • Solution Preparation: Add the solvent to the weighed solid within the fume hood. Cap the vial or flask and mix gently by swirling or vortexing until dissolved.

  • Post-Handling Cleanup: Wipe down the work surface in the fume hood with an appropriate decontaminating solution. Dispose of all contaminated disposable materials (weigh boats, wipes, gloves) in a designated hazardous waste container[13].

  • Doff PPE: Remove PPE in the correct order (gloves first, then lab coat, then goggles) to prevent cross-contamination.

  • Hygiene: Wash hands thoroughly with soap and water after handling is complete[6][13].

Diagram 1: Safe Handling Workflow A visual representation of the sequential steps for safely handling 1-(1-(Pyridin-2-yl)ethyl)piperazine hydrochloride.

G A 1. Area Preparation (Fume Hood ON) B 2. Don Full PPE (Gloves, Goggles, Lab Coat) A->B C 3. Transfer to Fume Hood B->C D 4. Weigh Solid Compound (Minimize Dust) C->D E 5. Prepare Solution D->E F 6. Secure & Label Container E->F G 7. Clean Workspace & Dispose of Waste F->G H 8. Doff PPE Correctly G->H I 9. Wash Hands Thoroughly H->I

Storage and Disposal

Proper storage and disposal are critical components of the chemical's lifecycle management.

Storage Requirements
  • Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area[15].

  • Keep it away from sources of ignition, heat, and direct sunlight[2][6].

  • Store separately from incompatible materials, such as strong oxidizing agents and strong acids[16].

  • The storage area should be clearly labeled with appropriate hazard warnings.

Waste Disposal
  • All waste containing 1-(1-(Pyridin-2-yl)ethyl)piperazine hydrochloride, including contaminated consumables and unused material, must be disposed of as hazardous chemical waste[13].

  • Do not pour waste down the drain[13].

  • Follow all local, state, and federal regulations for hazardous waste disposal, and use a licensed waste disposal service[13].

Emergency Procedures

Immediate and appropriate action is required in the event of an emergency.

Accidental Exposure
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention[5][11].

  • Skin Contact: Remove all contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes. Seek medical attention if irritation persists[11][12].

  • Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, perform artificial respiration. Seek immediate medical attention[11].

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and give the person 1-2 glasses of water to drink. Never give anything by mouth to an unconscious person. Seek immediate medical attention[10].

Spill Response
  • Small Spills: For small spills inside a fume hood, use an absorbent material like sand or vermiculite to contain the spill. Carefully sweep up the absorbed material and place it in a sealed, labeled container for hazardous waste disposal[4][13].

  • Large Spills: Evacuate the area immediately. Alert laboratory personnel and the institutional safety officer. Do not attempt to clean up a large spill without appropriate training and respiratory protection.

Diagram 2: Emergency Response Decision Tree A flowchart guiding the immediate actions to be taken in case of accidental exposure to the compound.

G cluster_types cluster_actions Start Exposure Event Skin Skin Contact Start->Skin Eye Eye Contact Start->Eye Inhalation Inhalation Start->Inhalation Ingestion Ingestion Start->Ingestion ActionSkin1 Remove Contaminated Clothing Skin->ActionSkin1 ActionEye1 Flush with Water (15+ minutes) Eye->ActionEye1 ActionInhale1 Move to Fresh Air Inhalation->ActionInhale1 ActionIngest1 Rinse Mouth (Do NOT Induce Vomiting) Ingestion->ActionIngest1 ActionSkin2 Wash with Soap & Water (15+ minutes) ActionSkin1->ActionSkin2 ActionMedical Seek Immediate Medical Attention ActionSkin2->ActionMedical ActionEye1->ActionMedical ActionInhale1->ActionMedical ActionIngest1->ActionMedical

Conclusion

The safe handling of 1-(1-(Pyridin-2-yl)ethyl)piperazine hydrochloride requires a proactive and informed approach to laboratory safety. By understanding the potential hazards derived from its constituent pyridine and piperazine structures and by rigorously adhering to the engineering controls, personal protective equipment standards, and handling protocols outlined in this guide, researchers can effectively mitigate risks. This framework is designed to be a self-validating system, where an understanding of the causality behind each safety measure reinforces its critical importance in protecting personnel and the research environment.

References

  • Visram, S., & Amphetamines, P. (2011). Current awareness of piperazines: pharmacology and toxicology. PubMed. [Link]

  • Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine. Post Apple Scientific. [Link]

  • Zuba, D. (2019). Piperazine derivatives as dangerous abused compounds. Przeglad Lekarski. [Link]

  • SBLCore. (2024, November 26). Pyridine - SAFETY DATA SHEET. SBLCore. [Link]

  • Chemos GmbH & Co.KG. Safety Data Sheet: pyridine. [Link]

  • Australian Government Department of Health. (2019, March 8). Piperazine: Human health tier II assessment. NICNAS. [Link]

  • CAHMA. (2026, February 28). Safer Using - Piperazines. CAHMA. [Link]

  • Ovid. (2005). Piperazine-Derived Designer Drug... : Journal of Analytical Toxicology. Ovid. [Link]

  • Fisher Scientific. (2024, January 27). SAFETY DATA SHEET - 1-Ethylpiperazine. Fisher Scientific. [Link]

  • Chemspace. 1-[2-(pyridin-2-yl)ethyl]piperazine hydrochloride. Chemspace. [Link]

  • Pi Chemicals. (n.d.). Material Safety Data Sheet - 1-(2,3-Dichlorophenyl)piperazine hydrochloride. Pi Chemicals. [Link]

  • PubChem. 1-[2-(5-chloro-2,3-dihydro-1H-inden-2-yl)ethyl]-4-pyridin-2-ylpiperazine. PubChem. [Link]

  • PubChem. 1-(2-Hydroxyethyl)piperazine. PubChem. [Link]

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Protocols & Analytical Methods

Method

Application Note: Utilizing 1-(1-(Pyridin-2-yl)ethyl)piperazine Hydrochloride as a Pharmacological Probe in Cell-Based GPCR Assays

Introduction & Pharmacological Context In early-stage drug discovery, versatile small-molecule scaffolds are critical for mapping structure-activity relationships (SAR) and probing receptor mechanics[1]. 1-(1-(Pyridin-2-...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Pharmacological Context

In early-stage drug discovery, versatile small-molecule scaffolds are critical for mapping structure-activity relationships (SAR) and probing receptor mechanics[1]. 1-(1-(Pyridin-2-yl)ethyl)piperazine hydrochloride is a highly functionalized building block belonging to the pyridinylpiperazine class. This pharmacophore is a "privileged structure" widely recognized for its high affinity toward central nervous system (CNS) targets, most notably the serotonin (5-HT1A and 5-HT7) receptors, dopamine receptors (D2/D4), and α 2-adrenergic receptors[2][3].

Recent oncological and neuropharmacological research highlights the 5-HT7 receptor as a critical driver of tumor progression in glioblastoma multiforme (GBM)[4]. Consequently, pyridinylpiperazine derivatives are frequently employed as radioligands, antagonists, or baseline probes to evaluate 5-HT7 receptor modulation in GBM cell lines such as U-87 MG[4].

This application note provides a comprehensive, self-validating protocol for utilizing 1-(1-(Pyridin-2-yl)ethyl)piperazine hydrochloride in cell culture. We focus on a functional cAMP accumulation assay in U-87 MG cells, detailing the causality behind each experimental choice to ensure robust, reproducible data.

Experimental Rationale & System Validation (E-E-A-T)

As a Senior Application Scientist, it is imperative to design assays that are not merely procedural, but mechanistically sound and self-validating.

  • Salt Selection Causality : The hydrochloride (HCl) salt form of this compound is specifically chosen over the free base. The HCl salt dramatically enhances aqueous solubility, allowing researchers to minimize or entirely eliminate Dimethyl Sulfoxide (DMSO) from the final assay buffer. High DMSO concentrations (>0.1% v/v) can destabilize cell membranes and artificially alter basal cAMP levels, confounding GPCR functional readouts.

  • Cell Line Selection : U-87 MG cells endogenously overexpress the 5-HT7 receptor[4]. Using an endogenous expression system rather than a transfected artificial cell line provides a more physiologically relevant context for evaluating compound efficacy.

  • Self-Validating Controls : The protocol integrates Forskolin (a direct Adenylyl Cyclase activator) as a positive control. If the compound fails to elicit a response, but Forskolin succeeds, the researcher can definitively isolate the failure to receptor-ligand interaction rather than a downstream assay malfunction.

Mechanism of Action

The 5-HT7 receptor is a Gs-coupled G-protein coupled receptor (GPCR). Binding of a pyridinylpiperazine ligand modulates the receptor, influencing the G α s protein, which in turn regulates Adenylyl Cyclase (AC) activity and subsequent cAMP production.

G Probe 1-(1-(Pyridin-2-yl)ethyl)piperazine (Pharmacological Probe) Receptor 5-HT7 Receptor (GPCR) Probe->Receptor Modulates Gs Gαs Protein Receptor->Gs Activates AC Adenylyl Cyclase (AC) Gs->AC Stimulates cAMP cAMP Accumulation AC->cAMP ATP conversion PKA Protein Kinase A (PKA) Activation cAMP->PKA Activates Proliferation Cell Proliferation / Survival (e.g., U-87 MG) PKA->Proliferation Downstream Signaling

Modulatory mechanism of pyridinylpiperazine scaffolds on the 5-HT7/Gs/cAMP signaling axis.

Physicochemical Properties & Assay Parameters

To ensure accurate dosing and prevent precipitation during cell treatment, refer to the quantitative parameters summarized in Table 1 and Table 2.

Table 1: Compound Profile & Storage

ParameterSpecificationScientific Rationale
Chemical Name 1-(1-(Pyridin-2-yl)ethyl)piperazine HClPrivileged scaffold for CNS receptor targeting.
Molecular Weight ~227.73 g/mol (Free base: 191.27 g/mol )Small molecule; easily penetrates cell membranes.
Primary Target 5-HT7, 5-HT1A, α 2-adrenergicModulates Gs and Gi/o coupled pathways.
Solubility High in diH2O; Soluble in DMSOHCl salt allows for aqueous stock solutions.
Storage (Solid) -20°C, desiccatedPrevents hygroscopic degradation of the HCl salt.
Storage (Solution) -80°C in aliquotsAvoids freeze-thaw cycles which degrade the piperazine ring.

Table 2: Quantitative Assay Design Parameters

Assay TypeRecommended Concentration RangeIncubation TimeReadout
Cytotoxicity (MTT/CellTiter-Glo) 0.1 µM – 100 µM24 – 72 HoursATP / Cell Viability
Functional cAMP (Agonist Mode) 1 nM – 10 µM30 MinutesLuminescence (cAMP)
Functional cAMP (Antagonist Mode) 1 nM – 10 µM (Pre-incubation)15 Min (Pre) + 30 MinLuminescence (cAMP)

Step-by-Step Methodology

Experimental Workflow

Workflow Prep Compound Reconstitution (Water/DMSO) Seed Seed U-87 MG Cells (96-well plate) Prep->Seed Starve Serum Starvation (Overnight) Seed->Starve Treat Compound Treatment (+ 0.5 mM IBMX) Starve->Treat Assay cAMP Detection (Luminescence) Treat->Assay Analysis Data Analysis (EC50/IC50) Assay->Analysis

Step-by-step experimental workflow for evaluating GPCR functional modulation in cell culture.

Protocol A: Compound Reconstitution
  • Equilibration : Allow the vial of 1-(1-(Pyridin-2-yl)ethyl)piperazine hydrochloride to equilibrate to room temperature in a desiccator before opening to prevent condensation.

  • Stock Preparation : Dissolve the compound in sterile, cell-culture grade diH2O or DMSO to create a 10 mM stock solution. Expert Insight: diH2O is preferred here to maintain zero-DMSO conditions, leveraging the HCl salt's hydrophilicity.

  • Aliquoting : Divide the 10 mM stock into 10 µL aliquots in amber microcentrifuge tubes (to protect from light) and store immediately at -80°C.

Protocol B: Cell Culture & Preparation (U-87 MG)
  • Cell Seeding : Harvest U-87 MG cells at 80% confluency. Seed cells into a white, opaque-bottom 96-well plate at a density of 1.5 × 10⁴ cells/well in 100 µL of DMEM supplemented with 10% Fetal Bovine Serum (FBS).

  • Incubation : Incubate at 37°C, 5% CO2 for 24 hours to allow for cellular adherence and recovery.

  • Serum Starvation (Critical Step) : Aspirate the complete media and replace it with 100 µL of serum-free DMEM. Incubate overnight (12-16 hours).

    • Causality: FBS contains trace amounts of hormones, serotonin, and growth factors that can basally stimulate GPCRs. Starvation synchronizes the cells and lowers the basal cAMP background, significantly improving the signal-to-noise ratio of the assay.

Protocol C: Functional cAMP Assay

Note: This protocol assumes the use of a standard luminescent cAMP detection kit (e.g., Promega cAMP-Glo).

  • Buffer Preparation : Prepare the induction buffer by adding IBMX (3-isobutyl-1-methylxanthine) to serum-free DMEM at a final concentration of 0.5 mM.

    • Causality: IBMX is a broad-spectrum phosphodiesterase (PDE) inhibitor. It prevents the cellular degradation of cAMP during the assay, allowing the signal to accumulate to detectable levels.

  • Compound Dilution : Prepare a 10-point serial dilution (1:3) of 1-(1-(Pyridin-2-yl)ethyl)piperazine hydrochloride in the IBMX-containing induction buffer, ranging from 10 µM down to 0.5 nM.

  • Treatment :

    • Aspirate the starvation media from the 96-well plate.

    • Add 50 µL of the compound dilutions to the respective wells.

    • Controls : Add 50 µL of induction buffer (Vehicle/Negative Control) and 50 µL of 10 µM Forskolin (Positive Control) to designated wells.

  • Incubation : Incubate the plate at room temperature for exactly 30 minutes.

  • Lysis & Detection :

    • Add 20 µL of cAMP Lysis Buffer to all wells. Shake the plate at 500 rpm for 15 minutes.

    • Add the luminescent detection reagents as per the manufacturer's protocol.

    • Read the plate on a microplate luminometer with an integration time of 0.5 to 1 second per well.

  • Data Analysis : Normalize the luminescence data against the Forskolin control (100% activation) and Vehicle (0% activation). Plot the log[Concentration] vs. Normalized Response using non-linear regression (4-parameter logistic curve) to determine the EC50 or IC50.

References

  • Synthesis and evaluation of 99mTc-labeled 1-(2-Pyridyl)piperazine derivatives as radioligands for 5HT7 receptors Source: ResearchGate / Bioorganic Chemistry URL:[Link]

  • New Dual 5-HT1A and 5-HT7 Receptor Ligands derived from SYA16263 Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • Pyridinylpiperazine Source: Wikipedia URL:[Link]

Sources

Application

Application Notes and Protocols for the Characterization of 1-(1-(Pyridin-2-yl)ethyl)piperazine hydrochloride as a Putative Dopamine Receptor Agonist

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Abstract This document provides a comprehensive technical guide for the pharmacological characterization o...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This document provides a comprehensive technical guide for the pharmacological characterization of the novel compound, 1-(1-(Pyridin-2-yl)ethyl)piperazine hydrochloride (CAS: 1185318-11-9). The presence of the piperazine and pyridine moieties, common in many dopaminergic and serotonergic agents, suggests a potential interaction with dopamine receptors.[1][2] As no public data on the biological activity of this specific compound is currently available, this guide offers a systematic, field-proven framework for its evaluation as a dopamine receptor agonist. We will detail the necessary in vitro and in vivo experimental protocols, from initial receptor binding and functional assays to preliminary behavioral studies, to elucidate its potential as a novel central nervous system (CNS) active agent.

Introduction and Rationale

The piperazine ring is a privileged scaffold in medicinal chemistry, integral to the structure of numerous drugs targeting the CNS.[1] Its derivatives are known to interact with a variety of neurotransmitter receptors, including dopamine and serotonin receptors.[1][2] The structural component, 1-(1-(Pyridin-2-yl)ethyl)piperazine hydrochloride, combines this versatile piperazine core with a pyridinyl-ethyl group. This combination bears a structural resemblance to known dopamine receptor ligands, providing a strong rationale for its investigation as a potential dopamine receptor agonist.

Dopamine receptors are members of the G-protein coupled receptor (GPCR) superfamily and are classified into two main families: D1-like (D1, D5) and D2-like (D2, D3, D4).[3] These receptors are critical in regulating motor control, motivation, reward, and cognition.[3] Agonists of dopamine receptors have therapeutic applications in conditions such as Parkinson's disease and restless legs syndrome.

This guide will outline a logical progression of experiments to thoroughly characterize the interaction of 1-(1-(Pyridin-2-yl)ethyl)piperazine hydrochloride with dopamine receptors.

Synthesis of 1-(1-(Pyridin-2-yl)ethyl)piperazine hydrochloride

While various methods for the synthesis of piperazine derivatives have been reported, a common approach involves the nucleophilic substitution reaction between a suitable pyridine derivative and piperazine.[4][5] For the synthesis of the title compound, one potential route is the reaction of 2-(1-chloroethyl)pyridine with an excess of piperazine, followed by conversion to the hydrochloride salt. The use of an excess of piperazine helps to minimize the formation of disubstituted byproducts.

In Vitro Characterization: Receptor Binding and Functional Assays

The initial characterization of a novel compound involves determining its affinity for the target receptors and its functional effect upon binding.

Radioligand Binding Assays: Determining Receptor Affinity

Radioligand binding assays are a standard method to determine the affinity of a test compound for a specific receptor. This is achieved by measuring the ability of the compound to displace a known radiolabeled ligand from the receptor.

Protocol 1: Dopamine Receptor Subtype Binding Assays

  • Objective: To determine the binding affinity (Ki) of 1-(1-(Pyridin-2-yl)ethyl)piperazine hydrochloride for human dopamine D1, D2, D3, D4, and D5 receptors.

  • Materials:

    • Cell membranes from HEK-293 or CHO cells stably expressing individual human dopamine receptor subtypes (D1, D2, D3, D4, D5).

    • Radioligands:

      • [³H]-SCH23390 for D1 and D5 receptors.

      • [³H]-Spiperone or [³H]-Raclopride for D2, D3, and D4 receptors.

    • Non-specific binding control: (+)-Butaclamol (10 µM) or Haloperidol (10 µM).

    • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

    • Test Compound: 1-(1-(Pyridin-2-yl)ethyl)piperazine hydrochloride, dissolved in a suitable solvent (e.g., DMSO) and serially diluted.

    • 96-well plates, glass fiber filters, and a scintillation counter.

  • Procedure:

    • Prepare serial dilutions of the test compound.

    • In a 96-well plate, add the cell membranes, radioligand, and either the test compound, assay buffer (for total binding), or the non-specific binding control.

    • Incubate the plate at room temperature for 60-120 minutes to reach equilibrium.

    • Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.

    • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

    • Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a dose-response curve.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Functional Assays: Determining Agonist Activity

Once binding affinity is established, functional assays are crucial to determine whether the compound acts as an agonist (activates the receptor), an antagonist (blocks the receptor), or a partial agonist.

D1-like receptors are coupled to Gs proteins and their activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). Conversely, D2-like receptors are coupled to Gi/o proteins, and their activation inhibits adenylyl cyclase, resulting in a decrease in cAMP levels.

Protocol 2: cAMP Accumulation Assay

  • Objective: To determine the functional activity of 1-(1-(Pyridin-2-yl)ethyl)piperazine hydrochloride at D1-like and D2-like dopamine receptors by measuring its effect on cAMP levels.

  • Materials:

    • CHO or HEK-293 cells stably expressing either a D1-like (D1 or D5) or a D2-like (D2, D3, or D4) receptor.

    • Assay buffer (e.g., HBSS with 20 mM HEPES).

    • Forskolin (to stimulate adenylate cyclase).

    • Dopamine (as a reference agonist).

    • Test Compound: 1-(1-(Pyridin-2-yl)ethyl)piperazine hydrochloride.

    • cAMP detection kit (e.g., HTRF, ELISA, or fluorescence-based).

  • Procedure:

    • Seed the cells in a 96-well plate and culture overnight.

    • Replace the culture medium with assay buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

    • For D2-like receptors, pre-treat the cells with forskolin to stimulate cAMP production.

    • Add varying concentrations of the test compound or dopamine.

    • Incubate for 15-30 minutes at 37°C.

    • Lyse the cells and measure the intracellular cAMP concentration using a suitable detection kit.

  • Data Analysis:

    • Generate dose-response curves by plotting the cAMP levels against the logarithm of the agonist concentration.

    • Determine the EC50 (effective concentration to produce 50% of the maximal response) and Emax (maximal effect) values.

    • Compare the Emax of the test compound to that of dopamine to classify it as a full or partial agonist.

GPCR activation can also trigger a G-protein-independent signaling pathway through the recruitment of β-arrestin. Some ligands may preferentially activate one pathway over the other, a phenomenon known as biased agonism.

Protocol 3: β-Arrestin Recruitment Assay

  • Objective: To assess the ability of 1-(1-(Pyridin-2-yl)ethyl)piperazine hydrochloride to induce β-arrestin recruitment to dopamine receptors.

  • Materials:

    • HEK-293 cells co-expressing a dopamine receptor and a β-arrestin fusion protein (e.g., with a reporter enzyme or fluorescent protein).

    • Assay-specific substrate or reagents.

    • Test compound and a reference agonist.

  • Procedure:

    • Seed the cells in a suitable microplate.

    • Add varying concentrations of the test compound or the reference agonist.

    • Incubate for a specified time at 37°C.

    • Measure the signal (e.g., luminescence or fluorescence) generated by the reporter system, which is proportional to the extent of β-arrestin recruitment.

  • Data Analysis:

    • Generate dose-response curves and determine the EC50 and Emax values for β-arrestin recruitment.

    • Compare the potency and efficacy for G-protein signaling (from the cAMP assay) and β-arrestin recruitment to assess any potential signaling bias.

Pharmacological Data Summary (Hypothetical)
ParameterD1D2D3D4D5
Binding Affinity (Ki, nM)
cAMP Assay (EC50, nM)
cAMP Assay (Emax, % of Dopamine)
β-Arrestin Assay (EC50, nM)
β-Arrestin Assay (Emax, % of Dopamine)

In Vivo Behavioral Pharmacology

In vivo studies are essential to understand the physiological and behavioral effects of the compound in a whole organism.

Locomotor Activity

Dopamine plays a crucial role in regulating motor activity. Dopamine receptor agonists typically induce an increase in spontaneous locomotor activity at higher doses, while at lower doses, they can cause a decrease in activity by stimulating presynaptic autoreceptors.

Protocol 4: Open Field Test for Locomotor Activity

  • Objective: To evaluate the effect of 1-(1-(Pyridin-2-yl)ethyl)piperazine hydrochloride on spontaneous locomotor activity in rodents (mice or rats).

  • Materials:

    • Open field arena (a square or circular enclosure) equipped with automated photobeam tracking or video tracking software.

    • Test animals (e.g., C57BL/6 mice or Sprague-Dawley rats).

    • Test compound dissolved in a suitable vehicle (e.g., saline).

    • Vehicle control.

  • Procedure:

    • Habituate the animals to the testing room for at least 60 minutes before the experiment.

    • Administer the test compound or vehicle via a suitable route (e.g., intraperitoneal injection).

    • Immediately place the animal in the center of the open field arena.

    • Record locomotor activity for a predefined period (e.g., 60-120 minutes).

    • Parameters to be measured include total distance traveled, horizontal activity, vertical activity (rearing), and time spent in the center versus the periphery of the arena.

  • Data Analysis:

    • Compare the locomotor activity parameters between the different dose groups and the vehicle control group using appropriate statistical analysis (e.g., ANOVA).

    • A biphasic dose-response (low doses decreasing activity, high doses increasing it) can be indicative of dopamine autoreceptor agonism.

Models of Parkinson's Disease

Dopamine agonists are a cornerstone of treatment for Parkinson's disease, a neurodegenerative disorder characterized by the loss of dopaminergic neurons in the substantia nigra.

Protocol 5: 6-OHDA-Lesioned Rat Model of Parkinson's Disease

  • Objective: To assess the potential anti-parkinsonian effects of 1-(1-(Pyridin-2-yl)ethyl)piperazine hydrochloride.

  • Materials:

    • Rats with a unilateral 6-hydroxydopamine (6-OHDA) lesion of the nigrostriatal pathway.

    • Rotational behavior monitoring system.

    • Test compound and vehicle.

  • Procedure:

    • Administer the test compound or vehicle to the 6-OHDA-lesioned rats.

    • Place the animals in the rotational monitoring chambers.

    • Record the number of full contralateral (away from the lesioned side) rotations for a specified period. An increase in contralateral rotations is indicative of a dopaminergic agonistic effect on the denervated striatum.

  • Data Analysis:

    • Compare the number of contralateral rotations induced by the test compound to the vehicle control.

    • A dose-dependent increase in contralateral rotations suggests a therapeutic potential for Parkinson's disease.

Visualizations

Dopamine_Signaling_Pathways cluster_D1_like D1-like Receptor Signaling (Gs) cluster_D2_like D2-like Receptor Signaling (Gi/o) cluster_arrestin β-Arrestin Pathway D1_R D1/D5 Receptor Gs Gs Protein D1_R->Gs Agonist AC_stim Adenylyl Cyclase Gs->AC_stim Activates cAMP_inc ↑ cAMP AC_stim->cAMP_inc PKA PKA Activation cAMP_inc->PKA Cell_Response_stim Cellular Response (e.g., gene expression) PKA->Cell_Response_stim D2_R D2/D3/D4 Receptor Gi Gi/o Protein D2_R->Gi Agonist AC_inhib Adenylyl Cyclase Gi->AC_inhib Inhibits cAMP_dec ↓ cAMP AC_inhib->cAMP_dec PKA_inhib ↓ PKA Activation cAMP_dec->PKA_inhib Cell_Response_inhib Cellular Response PKA_inhib->Cell_Response_inhib D_Receptor Dopamine Receptor Arrestin β-Arrestin D_Receptor->Arrestin Agonist MAPK MAPK Signaling Arrestin->MAPK Internalization Receptor Internalization Arrestin->Internalization

Caption: Dopamine receptor signaling pathways.

Experimental_Workflow Compound 1-(1-(Pyridin-2-yl)ethyl)piperazine hydrochloride Binding Radioligand Binding Assays (D1-D5) Compound->Binding Characterize Affinity Functional Functional Assays (cAMP & β-Arrestin) Binding->Functional Determine Efficacy InVivo In Vivo Behavioral Studies Functional->InVivo Assess Physiological Effect SAR SAR & Lead Optimization Functional->SAR Locomotor Locomotor Activity InVivo->Locomotor PD_Model Parkinson's Disease Model InVivo->PD_Model InVivo->SAR

Caption: Experimental workflow for characterization.

Conclusion

The systematic approach outlined in these application notes provides a robust framework for the initial characterization of 1-(1-(Pyridin-2-yl)ethyl)piperazine hydrochloride as a potential dopamine receptor agonist. By following these protocols, researchers can determine its binding profile, functional activity, and preliminary in vivo effects, thereby establishing a solid foundation for further drug development efforts. The data generated will be crucial in understanding the structure-activity relationships of this chemical series and its potential therapeutic utility.

References

  • [Structure-activity relationship study of N⁶-(2-(4-(1H-Indol-5-yl)piperazin-1-yl)ethyl)-N⁶-propyl-4,5,6,7-tetrahydrobenzo[d]thiazole-2,6-diamine analogues: development of highly selective D3 dopamine receptor agonists along with a highly potent D2/D3 agonist and their pharmacological characterization. Semantic Scholar. (https://www.semanticscholar.org/paper/Structure-activity-relationship-study-of-N%E2%81%B6-(2-(4-(1-yl)ethyl)-N%E2%81%B6-propyl-4-5-6-7-analogues%3A-of-highly-Johnson-Antonio/293b6791e2b696f5b24476059637731338604d53)]([Link]

Sources

Method

Application Note: Utilizing 1-(1-(Pyridin-2-yl)ethyl)piperazine Hydrochloride in Neuropharmacology and CNS Drug Discovery

Executive Summary & Chemical Rationale The compound 1-(1-(Pyridin-2-yl)ethyl)piperazine hydrochloride (CAS: 1185318-11-9) represents a highly privileged structural scaffold in modern medicinal chemistry, specifically wit...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Rationale

The compound 1-(1-(Pyridin-2-yl)ethyl)piperazine hydrochloride (CAS: 1185318-11-9) represents a highly privileged structural scaffold in modern medicinal chemistry, specifically within neuroscience and neuropharmacology. It merges two critical pharmacophores: a basic piperazine ring, which is ubiquitous in central nervous system (CNS) drugs for its ability to form salt bridges with conserved aspartate residues in aminergic G-protein coupled receptors (GPCRs), and a pyridine ring that provides hydrogen bond accepting capabilities.

Crucially, the 1-ethyl linker (-CH(CH3)-) introduces a chiral center. This stereocenter allows researchers to synthesize enantiomerically pure derivatives that exploit the stereospecific constraints of orthosteric binding pockets in serotonin (5-HT) and dopamine receptors. The hydrochloride salt form is supplied to ensure long-term bench stability and high aqueous solubility, preventing the spontaneous oxidation often seen in free-base piperazines.

This application note provides a comprehensive, self-validating workflow for utilizing this scaffold to synthesize and evaluate novel neuroactive ligands, drawing upon recent breakthroughs in dual 5-HT1A/5-HT7 receptor ligands and 5-HT2B antagonists .

Experimental Workflows & Target Landscape

The pyridinylpiperazine core is predominantly used to target the serotonergic system. Recent literature highlights its utility in developing dual 5-HT1A/5-HT7 ligands (e.g., SYA16263 derivatives) for cognitive and anxiolytic impairments, as well as selective 5-HT2B antagonists (e.g., MARY1) that induce mitochondrial biogenesis in peripheral and CNS tissues.

Workflow A 1-(1-(Pyridin-2-yl)ethyl)piperazine Hydrochloride B Free-Basing & Derivatization A->B DIPEA/Base C CNS Candidate Library B->C Alkylation D Radioligand Binding Assays C->D E Functional GPCR Profiling C->E F Lead Selection & In Vivo Models D->F Affinity (Ki) E->F Efficacy (cAMP)

Workflow for synthesizing and validating CNS drug candidates using the pyridinylpiperazine scaffold.

Detailed Methodologies & Protocols

Protocol 1: Scaffold Derivatization via N-Alkylation

To build a CNS-active library, the secondary amine of the piperazine ring must be alkylated or arylated. Because the starting material is a hydrochloride salt, an organic base is required to liberate the nucleophilic free amine in situ.

Causality & Rationale: We utilize N,N-Diisopropylethylamine (DIPEA) rather than triethylamine because DIPEA is bulkier, preventing it from competing as a nucleophile during the alkylation step. Sodium iodide (NaI) is added to drive a Finkelstein reaction, converting alkyl chlorides to more reactive alkyl iodides in situ, accelerating the coupling.

Step-by-Step Procedure:

  • Preparation: Suspend 1-(1-(Pyridin-2-yl)ethyl)piperazine hydrochloride (1.0 eq) in anhydrous acetonitrile (ACN) under a nitrogen atmosphere.

  • Free-Basing: Add DIPEA (3.0 eq) dropwise. Stir for 15 minutes at room temperature until the solution clarifies, indicating the liberation of the free base.

  • Catalysis & Coupling: Add the desired electrophile (e.g., an alkyl halide or indanone derivative, 1.1 eq) and a catalytic amount of NaI (0.1 eq).

  • Reaction: Reflux the mixture at 80°C for 12–18 hours.

  • Validation Checkpoint (Self-Validation): Perform TLC (DCM:MeOH 9:1). The disappearance of the baseline scaffold spot (ninhydrin positive) and the appearance of a higher Rf spot confirms conversion. LC-MS must show the expected [M+H]+ mass (starting free base m/z is 192.1).

  • Purification: Concentrate under reduced pressure, partition between EtOAc and saturated NaHCO3, dry the organic layer over MgSO4, and purify via silica gel chromatography.

Protocol 2: In Vitro Radioligand Binding Assay (5-HT1A / 5-HT7)

To determine the binding affinity ( Ki​ ) of the synthesized derivatives, competition binding assays are performed using membrane preparations expressing human 5-HT1A or 5-HT7 receptors.

Causality & Rationale: Radioligand displacement relies on the law of mass action. We use [3H]-8-OH-DPAT for 5-HT1A and [3H]-5-CT for 5-HT7 because these are highly selective, well-characterized radioligands.

Step-by-Step Procedure:

  • Membrane Preparation: Thaw CHO cell membranes expressing the target receptor and homogenize in assay buffer (50 mM Tris-HCl, 10 mM MgCl2, 0.1 mM EDTA, pH 7.4).

  • Incubation: In a 96-well plate, combine 50 µL of the test compound (serial dilutions from 10−10 to 10−5 M), 50 µL of radioligand (e.g., 1 nM [3H]-8-OH-DPAT), and 100 µL of membrane suspension.

  • Self-Validating Control: In at least three wells, replace the test compound with 10 µM unlabeled Serotonin (5-HT). Why? This saturates all specific binding sites. The remaining radioactivity in these wells defines the Non-Specific Binding (NSB). If Total Binding NSB, the assay membrane has degraded.

  • Filtration: Incubate for 60 minutes at 25°C. Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine (to reduce non-specific binding to the plastic/filter).

  • Quantification: Wash filters three times with ice-cold buffer, dry, add scintillation cocktail, and count radioactivity (CPM) using a Microbeta counter. Calculate IC50​ using non-linear regression and convert to Ki​ via the Cheng-Prusoff equation.

Protocol 3: Functional GPCR Profiling (cAMP Accumulation Assay)

Binding affinity ( Ki​ ) does not indicate whether a compound is an agonist or antagonist. Functional assays measuring cyclic AMP (cAMP) are required.

Causality & Rationale: 5-HT1A is Gαi​ -coupled (inhibits adenylyl cyclase, lowering cAMP), while 5-HT7 is Gαs​ -coupled (stimulates adenylyl cyclase, raising cAMP). To measure Gαi​ activity, basal cAMP is too low to observe a decrease. Therefore, we must pre-stimulate the cells with Forskolin (a direct adenylyl cyclase activator) to artificially raise cAMP levels, allowing us to measure the inhibitory effect of a 5-HT1A agonist.

Signaling cluster_0 GPCR Targets Ligand Pyridinylpiperazine Ligand Rec_5HT7 5-HT7 Receptor Ligand->Rec_5HT7 Binds Rec_5HT1A 5-HT1A Receptor Ligand->Rec_5HT1A Binds G_s Gαs Protein Rec_5HT7->G_s Activates G_i Gαi Protein Rec_5HT1A->G_i Activates AC Adenylyl Cyclase (AC) G_s->AC Stimulates (+) G_i->AC Inhibits (-) cAMP_up ↑ cAMP Accumulation AC->cAMP_up cAMP_down ↓ cAMP Accumulation AC->cAMP_down

Differential GPCR signaling pathways (Gαs vs. Gαi) modulated by pyridinylpiperazine derivatives.

Step-by-Step Procedure:

  • Cell Plating: Seed CHO cells expressing the target receptor into 384-well plates (5,000 cells/well) and incubate overnight.

  • Stimulation (For 5-HT1A only): Add 10 µM Forskolin and 0.5 mM IBMX (a phosphodiesterase inhibitor to prevent cAMP degradation).

  • Compound Addition: Add the test compound at varying concentrations.

  • Detection: Incubate for 30 minutes, lyse the cells, and add HTRF (Homogeneous Time-Resolved Fluorescence) cAMP detection reagents (e.g., cAMP-d2 and anti-cAMP-Cryptate).

  • Readout: Measure time-resolved fluorescence at 665 nm and 620 nm. Calculate the F665/F620 ratio to determine cAMP concentration against a standard curve.

Quantitative Data Presentation

The versatility of the 1-(1-(Pyridin-2-yl)ethyl)piperazine scaffold and its closely related analogs is demonstrated by the diverse pharmacological profiles of its derivatives. Below is a comparative summary of representative compounds derived from this class.

Compound / DerivativeTarget ReceptorBinding Affinity ( Ki​ , nM)Functional ActivityPrimary ApplicationReference
Compound 21 (SYA16263 derivative)5-HT1A0.74 ± 0.1Full AgonistAntidepressant / Anxiolytic
Compound 21 (SYA16263 derivative)5-HT78.4 ± 1.2AntagonistCognitive Enhancement
MARY1 5-HT2B764 ± 45AntagonistMitochondrial Biogenesis
1-PP (Core Metabolite Reference)5-HT1A414 ± 30Partial AgonistBaseline Pharmacophore

References

  • Ofori, E., et al. (2021). "New dual 5-HT1A and 5-HT7 receptor ligands derived from SYA16263." European Journal of Medicinal Chemistry, 214, 113243.

  • University of Arizona Researchers (2025). "Discovery of a Novel, Potent, and Selective 5-Hydroxytryptamine 2B Receptor Antagonist that Induces Mitochondrial Biogenesis in the Kidney." ACS Pharmacology & Translational Science.

  • Benchchem Technical Reports (2025). "The 1-Phenyl-4-(4-pyridinyl)piperazine Scaffold: A Privileged Core in Modern Medicinal Chemistry." Benchchem Database.

Application

Application Note &amp; Protocol: Preparation of High-Purity Stock Solutions of 1-(1-(Pyridin-2-yl)ethyl)piperazine hydrochloride

Abstract This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the accurate and safe preparation of stock solutions of 1-(1-(Pyridin-2-yl)ethyl)piperazine hydroch...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the accurate and safe preparation of stock solutions of 1-(1-(Pyridin-2-yl)ethyl)piperazine hydrochloride (CAS: 1185318-11-9). As a piperazine derivative, this compound is of interest in medicinal chemistry and pharmacological research, where precise concentration is paramount for reproducible results.[1][2] This guide moves beyond simple step-by-step instructions to explain the scientific rationale behind procedural choices, ensuring protocols are both robust and self-validating. We detail methodologies for preparing both aqueous and organic stock solutions, incorporating essential safety protocols, quality control checks, and best practices for storage and handling to maintain compound integrity.

Compound Profile and Physicochemical Properties

Understanding the fundamental properties of 1-(1-(Pyridin-2-yl)ethyl)piperazine hydrochloride is the first step toward successful solution preparation. The hydrochloride salt form is intentionally designed to improve the aqueous solubility and stability of the parent organic base.[3]

PropertyValueSource
Chemical Name 1-(1-(Pyridin-2-yl)ethyl)piperazine hydrochlorideInternal
CAS Number 1185318-11-9[4]
Molecular Formula C₁₁H₁₈ClN₃[4]
Molecular Weight 227.73 g/mol [4]
Purity Typically ≥95% (Verify with vendor CoA)[4]
Inferred Solubility Likely soluble in water; expected solubility in DMSO and ethanol.[2][3]

Expert Insight: The presence of the pyridine ring, the piperazine moiety, and the hydrochloride salt suggests good polarity. Therefore, water is the primary recommended solvent. However, for assays sensitive to aqueous vehicles or requiring higher concentrations, Dimethyl Sulfoxide (DMSO) or ethanol are viable alternatives. Empirical solubility testing is always recommended as a first step.

Critical Safety and Handling Protocols

While a specific Safety Data Sheet (SDS) for this exact compound is not widely available, data from structurally related piperazine compounds dictate a cautious approach.[5][6][7][8] Piperazine-based compounds can be irritants and sensitizers.

Required Personal Protective Equipment (PPE):

  • Eye Protection: ANSI-rated safety goggles.

  • Hand Protection: Nitrile or neoprene gloves.

  • Body Protection: Standard laboratory coat.

Safe Handling Practices:

  • Ventilation: Always handle the solid compound and concentrated solutions inside a certified chemical fume hood or a ventilated enclosure to avoid inhalation of dust or aerosols.[8][9]

  • Dispensing: Use a spatula for transferring the solid powder. Avoid creating dust.

  • Contact Avoidance: Prevent direct contact with skin, eyes, and clothing. In case of contact, rinse the affected area immediately with copious amounts of water for at least 15 minutes.[5][8]

  • Waste Disposal: Dispose of waste materials in accordance with local, state, and federal regulations.

Foundational Principles: Solvent Selection and Concentration

The choice of solvent is not arbitrary; it is dictated by the compound's solubility and the tolerance of the downstream application. Using concentrated stock solutions is a standard laboratory practice that minimizes repetitive weighing and reduces the potential for error.[10]

Causality behind Solvent Choice:

  • Water (Deionized, Ultra-Pure): As a hydrochloride salt, the compound is designed for aqueous solubility.[3] This is the preferred solvent for most cell-based assays and in vivo studies, as it is biologically compatible.

  • DMSO (Anhydrous/Molecular Biology Grade): A powerful aprotic solvent capable of dissolving a wide range of organic molecules. It is often used when high concentrations are required. However, DMSO can exhibit toxicity in some biological systems, typically at concentrations >0.5-1%. Always run a vehicle control in your experiments.

  • Ethanol (200 Proof, Anhydrous): A polar protic solvent that can be a good alternative to DMSO. It is volatile and can be less toxic than DMSO in some cell lines, but it can also have biological effects.

Start Start: Select Solvent Assay_Check Review Downstream Assay Compatibility Start->Assay_Check Aqueous_Tolerated Is an aqueous vehicle acceptable? Assay_Check->Aqueous_Tolerated Solubility_Test_H2O Test solubility in Water Aqueous_Tolerated->Solubility_Test_H2O Yes Organic_Required Is an organic vehicle required/preferred? Aqueous_Tolerated->Organic_Required No Select_H2O Protocol 1: Use Water Solubility_Test_H2O->Select_H2O Sufficiently Soluble Final_Protocol Proceed to Solution Prep Select_H2O->Final_Protocol Solubility_Test_DMSO Test solubility in DMSO Organic_Required->Solubility_Test_DMSO Yes Select_DMSO Protocol 2: Use DMSO Solubility_Test_DMSO->Select_DMSO Sufficiently Soluble Select_DMSO->Final_Protocol

Caption: Solvent selection workflow for stock solution preparation.

Experimental Protocols

The following protocols provide step-by-step methodologies for preparing high-purity stock solutions. The fundamental calculation for determining the required mass of the compound is:

Mass (g) = Desired Molarity (mol/L) × Final Volume (L) × Molecular Weight ( g/mol )

Protocol 4.1: Preparation of an Aqueous Stock Solution (e.g., 10 mM in 10 mL)

This protocol is ideal for creating a biologically compatible stock solution.

Worked Example:

  • Desired Molarity: 10 mM = 0.010 mol/L

  • Final Volume: 10 mL = 0.010 L

  • Molecular Weight: 227.73 g/mol

  • Mass Required: 0.010 mol/L × 0.010 L × 227.73 g/mol = 0.002277 g = 2.28 mg

Step-by-Step Methodology:

  • Calculation: Accurately calculate the mass of 1-(1-(Pyridin-2-yl)ethyl)piperazine hydrochloride required for your target concentration and volume.

  • Weighing: On a calibrated analytical balance, carefully weigh out the calculated mass (e.g., 2.28 mg) into a sterile, conical tube (e.g., 15 mL or 50 mL).

  • Initial Solvation: Add approximately 80% of the final volume of ultra-pure water (e.g., 8 mL for a 10 mL final volume) to the tube.

  • Dissolution: Cap the tube securely and vortex at medium speed. If necessary, use a magnetic stirrer for more robust agitation. Gentle warming in a water bath (37°C) can be attempted if dissolution is slow, but monitor for any signs of compound degradation (color change).

  • Volume Adjustment (QS): Once the solid is fully dissolved, carefully add ultra-pure water to reach the final desired volume (e.g., 10 mL). This is known as bringing the solution to "quantum satis" (QS).

  • Quality Control: Perform the QC checks detailed in Section 5. For biological applications, sterile filtration is mandatory.

  • Aliquoting & Storage: Dispense the stock solution into single-use, sterile, light-protecting (amber) microcentrifuge tubes. Store appropriately as described in Section 6.

cluster_prep Preparation cluster_qc Finalization Calc 1. Calculate Mass (e.g., 2.28 mg) Weigh 2. Weigh Compound Calc->Weigh Add_Solvent 3. Add ~80% Water (e.g., 8 mL) Weigh->Add_Solvent Dissolve 4. Dissolve (Vortex/Stir) Add_Solvent->Dissolve QS 5. QS to Final Vol. (e.g., 10 mL) Dissolve->QS QC 6. Perform QC (Visual, Filter) QS->QC Aliquot 7. Aliquot into Single-Use Tubes QC->Aliquot Store 8. Store at -20°C or -80°C Aliquot->Store

Caption: Workflow for preparing an aqueous stock solution.

Protocol 4.2: Preparation of an Organic (DMSO) Stock Solution (e.g., 50 mM in 5 mL)

This protocol is suited for achieving higher concentrations or when an organic solvent is required.

Worked Example:

  • Desired Molarity: 50 mM = 0.050 mol/L

  • Final Volume: 5 mL = 0.005 L

  • Molecular Weight: 227.73 g/mol

  • Mass Required: 0.050 mol/L × 0.005 L × 227.73 g/mol = 0.0569 g = 56.9 mg

Step-by-Step Methodology:

  • Calculation: Calculate the required mass (e.g., 56.9 mg).

  • Weighing: Weigh the compound into a sterile, DMSO-compatible tube (e.g., glass or polypropylene).

  • Initial Solvation: Add ~80% of the final volume of anhydrous DMSO (e.g., 4 mL).

  • Dissolution: Cap securely and vortex. Most compounds readily dissolve in DMSO at room temperature. Gentle warming can be used if necessary.

  • Volume Adjustment (QS): Bring the solution to the final volume (e.g., 5 mL) with DMSO.

  • Quality Control: Perform a visual inspection for clarity. Note that pH measurement is not relevant in non-aqueous solvents.

  • Aliquoting & Storage: Dispense into single-use aliquots and store. Be aware that DMSO freezes at ~18.5°C, so solutions stored at 4°C will remain liquid, while those at -20°C will be frozen.

Quality Control and Self-Validation

Every stock solution must be treated as a critical reagent. These self-validating steps ensure its quality and reliability.

  • Visual Inspection: The final solution should be clear, with no visible particulates or precipitate. Haze or cloudiness indicates incomplete dissolution or insolubility at that concentration.

  • pH Measurement (Aqueous Only): For aqueous solutions, measure the pH. As a hydrochloride salt, the solution will be acidic. Record this pH value for consistency across batches.

  • Sterile Filtration (For Biological Use): For any stock solution intended for cell culture or in vivo use, it must be passed through a 0.22 µm sterile syringe filter (e.g., PVDF or PES) into a sterile container to remove any potential microbial contamination.

  • Concentration Verification (Optional): For GMP or highly sensitive applications, concentration can be confirmed using UV-Vis spectroscopy if the compound has a known molar extinction coefficient at a specific wavelength.

Long-Term Storage and Stability

Proper storage is crucial to prevent degradation and maintain the potency of the compound.

SolventShort-Term StorageLong-Term StorageKey Considerations
Water 2-4 weeks at 4°C≥6 months at -20°C or -80°CAliquot to avoid freeze-thaw cycles. Protect from light.[10]
DMSO 1-2 months at 4°C≥1 year at -20°C or -80°CAliquot to avoid freeze-thaw cycles. Keep tightly sealed to prevent water absorption.
Ethanol 1-2 months at 4°C≥6 months at -20°C or -80°CStore in tightly sealed vials to prevent evaporation.

Expert Insight: The single most important practice for maintaining stock solution integrity is aliquoting . Repeatedly freezing and thawing a stock solution can lead to compound precipitation and degradation. Prepare single-use aliquots appropriately sized for your typical experiments.

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Compound fails to dissolve completely. - Concentration exceeds solubility limit.- Insufficient agitation.- Incorrect solvent.- Prepare a more dilute solution.- Use a magnetic stirrer and/or gently warm the solution.- Try an alternative solvent (e.g., DMSO).
Precipitate forms after cooling or freezing. - Compound is less soluble at lower temperatures.- Freeze-thaw cycles caused precipitation.- Gently warm and vortex to redissolve before use.- Prepare fresh aliquots; do not re-freeze the master stock repeatedly.
Solution appears colored or cloudy. - Compound degradation.- Contamination.- Discard the solution.- Prepare a fresh stock using high-purity reagents and sterile technique.

References

  • Preparing Stock Solutions - PhytoTech Labs. [Link]

  • 1-[2-(pyridin-2-yl)ethyl]piperazine hydrochloride - Chemspace. [Link]

  • Ethyl piperazine-1-carboxylate Safety Data Sheet - Thermo Fisher Scientific. [Link]

  • Method for salt preparation (US20100204470A1)
  • PRACTICE PROCEDURES FOR MAKING STOCK SOLUTION - Universitas Gadjah Mada. [Link]

  • Problem with hydrochloride salt formation/isolation - Reddit r/chemistry. [Link]

  • 1-[2-(5-chloro-2,3-dihydro-1H-inden-2-yl)ethyl]-4-pyridin-2-ylpiperazine - PubChem. [Link]

  • Methylamine hydrochloride - Organic Syntheses. [Link]

  • Piperidin-4-ylpiperazine compounds for the treatment of hcv infection (WO2010081851A1)

Sources

Method

Application Notes and Protocols for High-Throughput Screening of 1-(1-(Pyridin-2-yl)ethyl)piperazine hydrochloride

For Researchers, Scientists, and Drug Development Professionals Introduction The piperazine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds with a wide arr...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The piperazine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds with a wide array of therapeutic applications.[1][2][3] Its derivatives have shown diverse pharmacological activities, including antimicrobial, anticancer, and modulatory effects on various neurotransmitter receptors.[1][4][5] This structural motif's prevalence in approved drugs highlights its importance in drug discovery.[6] 1-(1-(Pyridin-2-yl)ethyl)piperazine hydrochloride is a specific derivative of this class, and while its direct biological activity is still under extensive investigation, its structural similarity to other active piperazine-containing compounds makes it a compelling candidate for high-throughput screening (HTS) campaigns aimed at discovering novel therapeutics.

High-throughput screening is a cornerstone of modern drug discovery, enabling the rapid evaluation of large compound libraries to identify "hits" that modulate a specific biological target or pathway.[7][8] These hits serve as the starting point for further optimization and development into clinical candidates. This document provides a detailed guide for the use of 1-(1-(Pyridin-2-yl)ethyl)piperazine hydrochloride in HTS, offering hypothetical, yet scientifically grounded, protocols for identifying and characterizing its potential biological activity.

Proposed Mechanism of Action: Targeting a Gαq-Coupled GPCR

For the purpose of this application note, we will hypothesize that 1-(1-(Pyridin-2-yl)ethyl)piperazine hydrochloride acts as an antagonist to a Gαq-coupled G-protein coupled receptor (GPCR). This is a plausible mechanism given that many piperazine derivatives have been shown to interact with GPCRs. The activation of Gαq-coupled GPCRs leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 then binds to its receptor on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+).[9] This increase in intracellular calcium can be readily detected using fluorescent calcium indicators, forming the basis of a robust HTS assay.

Gq_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol Compound 1-(1-(Pyridin-2-yl)ethyl)piperazine hydrochloride (Antagonist) GPCR Gαq-Coupled GPCR Compound->GPCR Inhibits Agonist Agonist Agonist->GPCR Activates Gq Gαq GPCR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER Binds to receptor Ca_release Ca²⁺ Release ER->Ca_release

Caption: Proposed antagonistic mechanism on a Gαq-coupled GPCR signaling pathway.

High-Throughput Screening Protocols

The following protocols are designed for a 384-well plate format, which is standard for HTS to increase throughput and reduce reagent consumption.[7][8]

Primary Screening: Calcium Mobilization Assay

This assay is designed to rapidly identify compounds that inhibit the agonist-induced calcium release in cells expressing the target Gαq-coupled GPCR.

Materials and Reagents:

ReagentRecommended Supplier
HEK293 cells stably expressing the target GPCRIn-house or commercial source
Dulbecco's Modified Eagle Medium (DMEM)Thermo Fisher Scientific
Fetal Bovine Serum (FBS)Thermo Fisher Scientific
Penicillin-StreptomycinThermo Fisher Scientific
384-well black, clear-bottom assay platesCorning
Fluo-8 AM calcium indicatorAAT Bioquest
ProbenecidSigma-Aldrich
1-(1-(Pyridin-2-yl)ethyl)piperazine hydrochlorideAaronchem[10] or other chemical supplier
Known agonist for the target GPCRTocris Bioscience
DMSOSigma-Aldrich

Protocol:

  • Cell Seeding:

    • Culture HEK293 cells expressing the target GPCR in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

    • On the day before the assay, harvest the cells and dilute to a concentration of 250,000 cells/mL in culture medium.

    • Dispense 40 µL of the cell suspension into each well of a 384-well black, clear-bottom plate (10,000 cells/well).[9]

    • Incubate the plates overnight at 37°C in a 5% CO₂ incubator.

  • Dye Loading:

    • Prepare a dye-loading solution of Fluo-8 AM in a suitable assay buffer, including probenecid to prevent dye leakage.

    • Remove the culture medium from the cell plate and add 25 µL of the dye-loading solution to each well.[9]

    • Incubate the plate at 37°C for 1 hour, followed by 30 minutes at room temperature in the dark.[9]

  • Compound Addition:

    • Prepare a stock solution of 1-(1-(Pyridin-2-yl)ethyl)piperazine hydrochloride in DMSO.

    • Using an automated liquid handler, transfer a small volume (e.g., 40 nL) of the compound stock solution to the assay plates to achieve a final concentration of 10 µM.[9]

    • Include wells with DMSO only as a negative control and a known antagonist as a positive control.

    • Incubate at room temperature for 15-30 minutes.[9]

  • Agonist Stimulation and Signal Detection:

    • Prepare the agonist solution in assay buffer at a concentration that elicits a submaximal (EC₈₀) response.

    • Place the cell plate in a fluorescence plate reader equipped with an automated injection system.

    • Initiate a kinetic read of fluorescence intensity and inject 12.5 µL of the agonist solution into each well.[9]

    • Continue reading the fluorescence signal for 60-120 seconds to capture the calcium flux.[9]

Secondary Screening: Dose-Response Analysis

This protocol is to confirm the activity of hits from the primary screen and to determine their potency (IC₅₀).

Protocol:

  • Compound Preparation:

    • For each "hit" compound, prepare a 10-point, 3-fold serial dilution series in DMSO, starting from a maximum concentration of 100 µM.

  • Assay Procedure:

    • Follow the same cell seeding and dye loading procedures as in the primary screening protocol.

    • Add the serial dilutions of each compound to the assay plate.

    • Perform agonist stimulation and signal detection as described in the primary screening protocol.

  • Data Analysis:

    • Calculate the percentage inhibition for each compound concentration relative to the DMSO control.

    • Plot the percentage inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

HTS_Workflow cluster_primary Primary Screen cluster_secondary Secondary Screen start Start seed_cells Seed Cells (384-well plate) start->seed_cells dye_loading Load with Calcium Indicator seed_cells->dye_loading add_compound Add Compound (10 µM) dye_loading->add_compound read_plate Add Agonist & Read Fluorescence add_compound->read_plate analyze_primary Data Analysis (Identify Hits) read_plate->analyze_primary prepare_dilutions Prepare Serial Dilutions of Hits analyze_primary->prepare_dilutions 'Hits' run_assay Run Calcium Mobilization Assay prepare_dilutions->run_assay determine_ic50 Determine IC₅₀ run_assay->determine_ic50

Caption: High-throughput screening workflow for hit identification and confirmation.

Data Analysis and Interpretation

The primary output of the HTS assay is the fluorescence intensity, which is proportional to the intracellular calcium concentration. The data should be normalized to the controls on each plate.

Sample Data Table for Dose-Response Analysis:

Compound Concentration (µM)% Inhibition
10098.5
33.395.2
11.189.7
3.775.4
1.252.1
0.428.3
0.110.5
0.042.1
0.010.5
0.000

Troubleshooting

IssuePotential CauseSuggested Solution
High well-to-well variability Inconsistent cell seeding, uneven dye loading, or liquid handling errors.Ensure proper cell suspension mixing, optimize liquid handling protocols, and check plate reader performance.
Low Z'-factor Small signal window between positive and negative controls.Optimize agonist concentration, cell density, and dye loading conditions.
False positives Compound autofluorescence or cytotoxicity.Perform counter-screens without the agonist and a cell viability assay.
False negatives Poor compound solubility or degradation.Check compound solubility in assay buffer and assess stability over the assay duration.

Handling and Safety

1-(1-(Pyridin-2-yl)ethyl)piperazine hydrochloride should be handled in accordance with good laboratory practices.[11] Wear appropriate personal protective equipment, including gloves, lab coat, and eye protection.[12] Avoid inhalation of dust and contact with skin and eyes.[12][13] Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area.[11] Refer to the Safety Data Sheet (SDS) for comprehensive safety information.

References

  • Patsnap Synapse. (2024, July 17). What is the mechanism of Piperazine? Retrieved from [Link]

  • Pediatric Oncall. (n.d.). Piperazine - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose. Retrieved from [Link]

  • Thermo Fisher Scientific. (2010, November 16). Safety Data Sheet - Ethyl piperazine-1-carboxylate. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents. Retrieved from [Link]

  • Chemspace. (n.d.). 1-[2-(pyridin-2-yl)ethyl]piperazine hydrochloride. Retrieved from [Link]

  • YouTube. (2024, September 30). Pharmacology of Piperazine ; Definition, Uses, Mechanism of action, Side effects. Retrieved from [Link]

  • Southern Research. (n.d.). High-Throughput Screening & Discovery. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Piperazine and Pyrazine containing molecules and their diverse pharmacological activities. Retrieved from [Link]

  • Vipergen. (n.d.). High Throughput Screening - Pioneer in Fast Drug Discovery. Retrieved from [Link]

  • International Journal of Research & Review. (2019, November 15). Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. Retrieved from [Link]

  • Nuvisan. (n.d.). Compound screening. Retrieved from [Link]

  • PMC. (n.d.). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. Retrieved from [Link]

  • PMC. (2025, April 23). Piperazine-Substituted Pyranopyridines Exhibit Antiproliferative Activity and Act as Inhibitors of HBV Virion Production. Retrieved from [Link]

  • ResearchGate. (2024, April 20). Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. Retrieved from [Link]

  • PubChem. (n.d.). 1-[2-(5-chloro-2,3-dihydro-1H-inden-2-yl)ethyl]-4-pyridin-2-ylpiperazine. Retrieved from [Link]

  • PubMed. (2020, August 12). High-Throughput Screening: today's biochemical and cell-based approaches. Retrieved from [Link]

Sources

Application

Application Note: 1-(1-(Pyridin-2-yl)ethyl)piperazine Hydrochloride as a Reference Standard in Analytical Chemistry

Executive Summary 1-(1-(Pyridin-2-yl)ethyl)piperazine hydrochloride (CAS: 1185318-11-9) is a highly versatile bifunctional scaffold widely utilized in pharmaceutical research. Because the piperazine-pyridine motif is a p...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-(1-(Pyridin-2-yl)ethyl)piperazine hydrochloride (CAS: 1185318-11-9) is a highly versatile bifunctional scaffold widely utilized in pharmaceutical research. Because the piperazine-pyridine motif is a privileged structure in neuroactive drug discovery—particularly among histamine H3 receptor antagonists and dopamine receptor modulators—this compound frequently serves as a critical reference standard [1].

In analytical chemistry, it is deployed for impurity profiling, metabolic stability assays, and pharmacokinetic (PK) calibration. This application note provides authoritative, self-validating protocols for the quantification and characterization of this standard, emphasizing the physicochemical causality behind each methodological choice.

Physicochemical Profiling & Causality in Standard Selection

When designing analytical workflows, the chemical state of the reference standard dictates the methodology.

Why the Hydrochloride Salt? The free base form of this compound, 1-[1-(pyridin-2-yl)ethyl]piperazine (CAS: 34581-20-9) [2], is notoriously hygroscopic and susceptible to N-oxidation upon prolonged atmospheric exposure. By utilizing the hydrochloride salt (CAS: 1185318-11-9) [3], analytical scientists gain a stable, highly crystalline, and easily weighable solid. This ensures absolute precision during standard stock preparation—a non-negotiable requirement for quantitative bioanalysis.

Furthermore, the molecule possesses two distinct basic centers:

  • Piperazine secondary amine: High pKa (~9.0), fully protonated at physiological and acidic pH.

  • Pyridine nitrogen: Lower pKa (~5.2), requires highly acidic conditions for full protonation.

This dual-basicity dictates both the chromatographic separation strategy (mitigating silanol interactions) and the mass spectrometric ionization approach (maximizing ESI+ efficiency).

Experimental Protocols

Protocol A: Quantitative LC-MS/MS Analysis for Pharmacokinetic (PK) Calibration

This protocol is designed to quantify the standard in complex biological matrices (e.g., plasma) following FDA Bioanalytical Method Validation guidelines [4].

Scientific Rationale: Standard silica-based C18 columns exhibit severe peak tailing with piperazine derivatives due to secondary ion-exchange interactions between the protonated amines and residual surface silanols. To counteract this, we utilize a heavily end-capped column combined with an acidic mobile phase (0.1% Formic Acid). The acid serves a dual purpose: it suppresses silanol ionization on the column and guarantees complete protonation of both nitrogen atoms, exponentially increasing Positive Electrospray Ionization (ESI+) signal intensity.

Step-by-Step Methodology:

  • Preparation of Stock Solutions:

    • Weigh exactly 1.00 mg of 1-(1-(Pyridin-2-yl)ethyl)piperazine hydrochloride.

    • Dissolve in 1.0 mL of LC-MS grade Methanol to yield a 1 mg/mL primary stock. Store at -20°C.

  • Calibration Curve Generation:

    • Serial dilute the stock in 50% Methanol/Water to create working solutions.

    • Spike working solutions into blank plasma to generate a calibration curve ranging from 1.0 ng/mL to 1000 ng/mL.

  • Sample Extraction (Protein Precipitation):

    • Transfer 50 µL of spiked plasma to a microcentrifuge tube.

    • Add 150 µL of ice-cold Acetonitrile containing an internal standard (e.g., Piperazine-d8).

    • Vortex for 2 minutes at 1500 rpm, then centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Transfer 100 µL of the supernatant to an autosampler vial.

  • LC-MS/MS Acquisition:

    • Inject 2 µL onto a Waters Acquity UPLC BEH C18 column (2.1 x 50 mm, 1.7 µm).

    • Run a linear gradient from 5% to 95% Mobile Phase B over 3 minutes (Mobile Phase A: 0.1% Formic Acid in Water; Mobile Phase B: 0.1% Formic Acid in Acetonitrile).

    • Monitor the MRM transitions (see Table 1 and Figure 2).

Protocol B: HPLC-UV Impurity Profiling in API Synthesis

For bulk batch release and purity assessment, UV detection is preferred due to its universal response to chromophores.

Scientific Rationale: The pyridine ring provides a strong UV chromophore with an absorption maximum near 254 nm. To achieve sharp peaks without relying on MS-compatible buffers, a phosphate buffer at neutral pH is utilized in combination with a hybrid-silica column.

Step-by-Step Methodology:

  • Mobile Phase Preparation: Prepare Mobile Phase A (10 mM Potassium Phosphate buffer, adjusted to pH 7.0) and Mobile Phase B (Acetonitrile).

  • Sample Preparation: Dissolve the synthesized batch in Mobile Phase A to a final concentration of 0.5 mg/mL.

  • Chromatographic Run:

    • Column: Waters XBridge C18 (4.6 x 150 mm, 3.5 µm).

    • Flow rate: 1.0 mL/min.

    • Gradient: 10% B to 80% B over 15 minutes.

    • Detection: UV at 254 nm.

  • Integration: Integrate all peaks >0.05% area relative to the main active pharmaceutical ingredient (API) peak to report the impurity profile.

Data Presentation

Table 1: Chromatographic and Mass Spectrometric Parameters

ParameterValue / SpecificationCausality / Justification
Precursor Ion [M+H]+ m/z 192.1Free base MW is 191.27; single protonation yields 192.1.
Quantifier Transition m/z 192.1 → 106.1Cleavage of the ethyl-piperazine bond yields the highly stable pyridin-2-ylethyl cation.
Qualifier Transition m/z 192.1 → 87.1Cleavage yields the piperazine cation; used for peak confirmation.
Collision Energy (CE) 25 eV (Quant) / 35 eV (Qual)Optimized via direct infusion to maximize product ion abundance.
Retention Time (Rt) ~1.45 minElutes early-mid gradient due to high polarity of the piperazine moiety.

Table 2: Method Validation Metrics (Plasma Matrix)

Validation MetricResultFDA Acceptance Criteria
Linearity (R²) > 0.998 (1 - 1000 ng/mL)≥ 0.990
Limit of Quantitation (LOQ) 1.0 ng/mLSignal-to-Noise (S/N) ≥ 10
Intra-day Precision (%CV) 3.2% - 6.5%≤ 15% (≤ 20% at LOQ)
Matrix Effect (Recovery) 92.4% ± 4.1%Consistent across low, mid, and high QC levels

System Workflows & Chemical Logic Visualizations

To ensure reproducibility, the logical flow of the bioanalytical method and the chemical fragmentation pathways are visualized below.

LCMS_Workflow A Standard Preparation B Matrix Extraction A->B C UHPLC Separation B->C D ESI+ Ionization C->D E MRM Detection D->E

Fig 1. End-to-end LC-MS/MS bioanalytical workflow for reference standard quantification.

Fragmentation A Precursor Ion [M+H]+ m/z 192.1 B Collision Induced Dissociation (CID) A->B C Product Ion 1 m/z 106.1 (Pyridin-2-ylethyl cation) B->C Pathway A (Quantifier) D Product Ion 2 m/z 87.1 (Piperazine cation) B->D Pathway B (Qualifier)

Fig 2. Proposed CID fragmentation pathway of 1-(1-(Pyridin-2-yl)ethyl)piperazine.

References

  • U.S. Food and Drug Administration (FDA). Bioanalytical Method Validation Guidance for Industry. FDA Center for Drug Evaluation and Research (CDER). Retrieved from:[Link]

Method

Application Note: Anthelmintic Applications and Screening Protocols for Piperazine Derivatives

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Note & Experimental Protocol Guide Introduction & Mechanistic Foundations Piperazine and its struc...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Note & Experimental Protocol Guide

Introduction & Mechanistic Foundations

Piperazine and its structural derivatives have served as foundational scaffolds in anthelmintic drug discovery for decades. As a heterocyclic amine, the piperazine ring provides favorable pharmacokinetic properties and acts as a privileged structural motif for targeting the neuromuscular and immune interfaces of parasitic helminths.

Classical Piperazine: GABA-Mediated Paralysis

The primary anthelmintic efficacy of classical piperazine compounds (e.g., piperazine citrate) stems from their role as potent agonists of γ-aminobutyric acid (GABA) receptors located on the muscle cells of susceptible nematodes, such as Ascaris lumbricoides[1]. Binding to these peripheral neuromuscular receptors triggers the opening of chloride (Cl⁻) ion channels. The resulting influx of negatively charged chloride ions induces a sustained hyperpolarization of the muscle cell membrane, rendering the parasite unresponsive to excitatory stimuli[1]. This cascade culminates in flaccid paralysis, causing the nematode to lose its grip on the host's intestinal wall, leading to passive expulsion via normal peristalsis[2].

Diethylcarbamazine (DEC): Immune-Mediated Clearance

Diethylcarbamazine (DEC), a highly successful piperazine derivative, operates via a distinctly different, dual-pronged mechanism against lymphatic filariasis (e.g., Brugia malayi)[3]. Rather than acting solely as a direct paralyzing agent, DEC functions primarily as an immunomodulator. It inhibits the parasite's arachidonic acid metabolism, thereby suppressing the secretion of pro-inflammatory and immune-evasive eicosanoids[3]. This metabolic disruption sensitizes the microfilariae to the host's innate immune system, promoting rapid sequestration and phagocytosis mediated by host granulocytes and the inducible nitric oxide synthase (iNOS) pathway[4].

MoA cluster_nematode Nematode Neuromuscular System cluster_filarial Filarial Parasites (DEC specific) P Piperazine Derivatives GABA GABA Receptor Agonism P->GABA AA Arachidonic Acid Pathway Inhibition P->AA DEC Cl Chloride Ion (Cl-) Influx GABA->Cl Hyper Membrane Hyperpolarization Cl->Hyper Paralysis Flaccid Paralysis & Expulsion Hyper->Paralysis Immune Host Immune Sensitization AA->Immune Clearance Phagocytosis & Clearance Immune->Clearance

Dual mechanism of action for piperazine and its derivative DEC in parasitic nematodes.

Quantitative Efficacy Profiles

Recent drug development efforts have focused on synthesizing hybrid molecules, such as benzimidazole-piperazine conjugates, to overcome rising anthelmintic resistance and broaden the spectrum of activity. Table 1 summarizes the comparative efficacy of various piperazine scaffolds.

Table 1: Comparative Anthelmintic Efficacy of Piperazine Scaffolds

Compound ClassTarget OrganismPrimary MechanismEfficacy Metric / Outcome
Piperazine Citrate Ascaris lumbricoidesGABA AgonismStandard reference for flaccid paralysis[1]
Diethylcarbamazine (DEC) Brugia malayi (Microfilariae)AA Pathway / Immune ModulationRapid in vivo clearance via phagocytosis[4]
Benzimidazole-Piperazine Hybrids Trichinella spiralisTubulin Modulation / GABA>90% larval inhibition at 100 µg/mL in vitro[5]
1,4-Disubstituted Piperazines Eisenia fetidaNeuromuscular BlockadeComplete paralysis at 5 mg/mL[6]

Experimental Protocols & Workflows

To support ongoing drug discovery, the following self-validating protocols outline the synthesis of novel piperazine derivatives and their subsequent phenotypic screening.

Synthesis of 1,4-Disubstituted Piperazine Derivatives

Objective: Generate structurally diverse piperazine libraries for structure-activity relationship (SAR) screening.

  • Step 1: Acid Chloride Formation. React the chosen substituted carboxylic acid with thionyl chloride (SOCl₂).

    • Causality: SOCl₂ is utilized for its high efficiency in converting carboxylic acids to reactive acid chlorides without producing water as a byproduct. A catalytic drop of dimethylformamide (DMF) is added to generate a Vilsmeier-Haack intermediate, which significantly accelerates the chlorination kinetics[6].

  • Step 2: N-Alkylation/Acylation. React the intermediate acid chloride with methylpiperazine in a suitable solvent (e.g., dichloromethane).

    • Causality: The secondary amine of methylpiperazine acts as a strong nucleophile, attacking the electrophilic carbonyl carbon. The reaction is run in the presence of a mild base (e.g., triethylamine) to scavenge the HCl byproduct. This prevents the protonation of the piperazine reactant, which would otherwise arrest the reaction[6].

  • Step 3: Validation (Self-Validating System). The progression of the reaction is monitored via Thin Layer Chromatography (TLC). Post-purification, structural integrity is self-validated using ¹H NMR and mass spectrometry (MS). The MS fragmentation pattern must strictly align with the predicted molecular weight of the target hybrid to confirm successful substitution[6].

High-Throughput C. elegans Infrared Motility Assay

Objective: Perform phenotypic screening of synthesized piperazine derivatives using Caenorhabditis elegans as a highly tractable, low-cost proxy for parasitic nematodes[7].

  • Step 1: Synchronization. Treat gravid adult C. elegans (Bristol N2 strain) with a bleaching solution (sodium hypochlorite and NaOH).

    • Causality: The basic bleach solution dissolves the adult tissues but leaves the robust, chitinous eggshells intact. This forces all hatched larvae to enter the L1 stage simultaneously, eliminating age-related phenotypic variations that could skew motility data[8].

  • Step 2: Cultivation. Incubate the eggs in M9 buffer to hatch, then transfer them to Nematode Growth Medium (NGM) seeded with E. coli OP50 at 20°C until they reach the L4/young adult stage.

    • Causality: The L4 stage is selected because their neuromuscular systems are fully developed, making them optimal, highly sensitive targets for GABAergic drugs[7].

  • Step 3: Plating and Treatment. Transfer 40-50 synchronized worms per well into a 96-well flat-bottom plate containing M9 buffer. Add the piperazine derivatives dissolved in DMSO.

    • Causality: The final DMSO concentration must strictly not exceed 1% (v/v). Concentrations above this threshold inherently depress C. elegans motility, creating false positives in anthelmintic screening[8].

  • Step 4: Infrared Motility Readout & Validation. Place the plate in an automated infrared microbeam tracker (e.g., WMicrotracker).

    • Validation (Self-Validating System): Record basal activity for 30 minutes prior to compound addition. This pre-read normalizes the movement activity for each well, serving as an internal baseline control to account for well-to-well variations in worm count or initial health[9]. Following compound addition, continuous infrared tracking provides an unbiased, quantitative measurement of movement (beam crosses) over 24 hours, eliminating the subjectivity of manual microscopic counting[8].

Workflow Sync 1. C. elegans Synchronization (Bleach/NaOH) Culture 2. L4 Stage Cultivation (20°C, E. coli) Sync->Culture Plate 3. 96-Well Plating (40-50 worms/well) Culture->Plate Drug 4. Compound Addition (Max 1% DMSO) Plate->Drug Read 5. Infrared Motility Readout Drug->Read

High-throughput C. elegans infrared motility assay workflow for anthelmintic screening.

References

  • Patsnap Synapse. "What is the mechanism of Piperazine Citrate?" Patsnap.[Link]

  • Patsnap Synapse. "What is the mechanism of Diethylcarbamazine Citrate?" Patsnap.[Link]

  • Peixoto, C. A., et al. "Diethylcarbamazine activity against Brugia malayi microfilariae is dependent on inducible nitric-oxide synthase and the cyclooxygenase pathway." PMC / NIH.[Link]

  • International Journal of Research in Pharmacy and Pharmaceutical Sciences. "Synthesis and biological evaluation of piperazine derivatives as anthelmintic agents." IJRPP.[Link]

  • MDPI Pharmaceuticals. "Benzimidazoles Containing Piperazine Skeleton at C-2 Position as Promising Tubulin Modulators with Anthelmintic and Antineoplastic Activity." MDPI.[Link]

  • Preston, S., et al. "Practical High-Throughput Method to Screen Compounds for Anthelmintic Activity against Caenorhabditis elegans." PMC / NIH.[Link]

  • eScholarship. "A Caenorhabditis elegans infrared-based motility assay for anthelmintic drug discovery." eScholarship.org.[Link]

  • Phylumtech. "Larval motility assay using WMicrotracker: a high throughput test to discriminate between resistance and susceptibility to anthelmintic drugs in nematodes." Phylumtech.[Link]

Sources

Application

Application Note: Profiling the Anticancer Mechanisms of Piperazine-Substituted Compounds

Executive Summary & Pharmacological Rationale The piperazine ring—a six-membered nitrogen-containing heterocycle—is recognized as a highly privileged scaffold in modern oncological drug discovery[1][2]. Its structural ri...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacological Rationale

The piperazine ring—a six-membered nitrogen-containing heterocycle—is recognized as a highly privileged scaffold in modern oncological drug discovery[1][2]. Its structural rigidity, favorable pharmacokinetic properties, and capacity to act as both a hydrogen bond donor and acceptor make it an ideal moiety for optimizing target binding affinity. Recent high-throughput screening campaigns have identified a diverse array of piperazine-substituted compounds that exhibit potent, multi-targeted anticancer activities[3][4].

As a Senior Application Scientist, I approach the evaluation of these compounds not as isolated biochemical events, but as systemic perturbations. Piperazine derivatives frequently act as dual-threat agents: they physically disrupt cytoskeletal dynamics by inhibiting tubulin polymerization[5][6] and simultaneously downregulate critical survival kinase cascades (e.g., PI3K/AKT, Src)[3]. This application note provides a comprehensive, self-validating framework for investigating the efficacy and mechanisms of piperazine-based anticancer agents.

Mechanistic Pathways & Target Engagement

Piperazine-substituted compounds exert their cytotoxic effects primarily through three validated mechanisms:

  • Tubulin Polymerization Inhibition: Derivatives such as arylamide-piperazine conjugates (e.g., MY-1121) and vindoline-piperazine hybrids demonstrate a high affinity for the colchicine binding site on β-tubulin[5][6]. By preventing the assembly of α/β-tubulin heterodimers, these compounds destroy the mitotic spindle, leading to irreversible G2/M phase cell cycle arrest[6][7].

  • Kinase Downregulation: Compounds like the piperazine derivative C505 act as multi-kinase inhibitors, suppressing the PI3K/AKT, Src, and BCR-ABL signaling pathways. This removes essential survival cues, leaving the cancer cell vulnerable to programmed cell death[3].

  • Apoptotic Sensitization: Certain piperazine derivatives (e.g., AK301) not only induce mitotic arrest but actively sensitize resistant colon cancer cells to tumor necrosis factor (TNF)-induced apoptosis, effectively bypassing intrinsic cellular resistance mechanisms[7][8].

MoA Pip Piperazine Derivative Tub β-Tubulin (Colchicine Site) Pip->Tub Inhibits Polymerization Kin PI3K / AKT / Src Pathways Pip->Kin Downregulates Signal Arr G2/M Cell Cycle Arrest Tub->Arr Mitotic Failure Casp Caspase 3/7 Activation Kin->Casp Removes Survival Cues Apo Cancer Cell Apoptosis Arr->Apo Prolonged Arrest Casp->Apo Execution Phase

Dual mechanism of piperazine derivatives via tubulin inhibition and kinase downregulation.

Quantitative Efficacy Profiling

The structural versatility of the piperazine scaffold allows for extreme precision in targeting specific malignancies. The table below synthesizes recent quantitative data, demonstrating the sub-micromolar to nanomolar potency of various piperazine derivatives across diverse cancer cell lines.

Compound Class / DerivativePrimary Target / MechanismCancer Cell Line ModelPotency (IC50 / GI50)Ref
Arylamide-piperazine (MY-1121) Tubulin (Colchicine site)SMMC-7721 (Liver)IC50 = 89.42 nM[6]
Piperazine derivative (C505) PI3K/AKT, Src, BCR-ABLK562 (Leukemia)GI50 = 58.0 nM[3]
Piperazine-based (AK301) Mitotic arrest / TNF sensitizationHT29 (Colon)ED50 ≈ 115.0 nM[7]
Vindoline-piperazine (23) Tubulin polymerizationMDA-MB-468 (Breast)GI50 = 1.00 µM[5]
Piperazine amide (23) Apoptosis inductionMDA-MB-231 (Breast)IC50 = 11.3 µM[4]

Self-Validating Experimental Protocols

To establish absolute trustworthiness in drug screening, experimental workflows must be designed as self-validating systems. A single assay is never sufficient; orthogonal validation is required to separate true pharmacological mechanisms from experimental artifacts.

ScreeningWorkflow Lib Piperazine Library Synthesis & Curation Screen Primary Viability Screen (CellTiter-Glo / MTT) Lib->Screen High-Throughput Target Target Validation (Tubulin / Kinases) Screen->Target IC50 < 1 µM Mech Mechanistic Profiling (Flow Cytometry) Target->Mech Confirmed Binding Lead Lead Optimization (In Vivo Efficacy) Mech->Lead Apoptosis Verified

Workflow for screening and validating piperazine-substituted anticancer agents.

Protocol 1: Orthogonal Cell Viability Screening

Objective: Determine the GI50/IC50 of novel piperazine compounds. Causality & Logic: Standard MTT assays measure mitochondrial reductase activity. However, cancer cells frequently undergo metabolic reprogramming (the Warburg effect), which can artificially skew MTT readouts. To build a self-validating system, we multiplex the MTT assay with a CellTiter-Glo luminescent assay, which directly quantifies ATP[5]. If a piperazine compound shows cytotoxicity in MTT but no ATP depletion, the result is flagged as a metabolic artifact rather than true cytotoxicity.

Step-by-Step Methodology:

  • Seeding: Plate cancer cells (e.g., MDA-MB-468, SMMC-7721) at a density of 5×103 cells/well in 96-well opaque-walled plates. Incubate overnight at 37°C, 5% CO2.

  • Treatment: Treat cells with piperazine derivatives in a 10-point dose-response curve (range: 10 nM to 50 µM) for 48 or 72 hours[3][5]. Include a vehicle control (0.1% DMSO) and a positive control (e.g., Paclitaxel or Imatinib).

  • ATP Quantification (CellTiter-Glo): Equilibrate the plate to room temperature for 30 minutes. Add a volume of CellTiter-Glo reagent equal to the volume of cell culture medium present in each well.

  • Lysis & Stabilization: Place the plate on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Readout: Record luminescence using a multi-mode microplate reader. Calculate the GI50 using non-linear regression analysis.

Protocol 2: Tubulin Polymerization and Cytoskeletal Disruption Assay

Objective: Confirm that the piperazine derivative directly binds tubulin and disrupts microtubule dynamics. Causality & Logic: In vitro cell-free assays measure the biochemical shift of tubulin dimers to polymers via absorbance at 340 nm. However, biochemical binding does not guarantee cellular penetration or physiological efficacy. Therefore, we mandate parallel cellular immunofluorescence targeting β-tubulin. This dual-tier approach ensures that biochemical target engagement translates to actual microtubule network disruption in living cells[6][7].

Step-by-Step Methodology:

  • In Vitro Polymerization: Prepare a reaction mixture containing 3 mg/mL purified porcine brain tubulin in PEM buffer (80 mM PIPES, 2 mM MgCl2, 0.5 mM EGTA, pH 6.9) supplemented with 1 mM GTP.

  • Compound Addition: Add the piperazine derivative (e.g., MY-1121) at its IC50 concentration. Include Paclitaxel (stabilizer) and Colchicine (destabilizer) as internal system controls.

  • Kinetic Readout: Transfer the mixture to a pre-warmed 384-well plate (37°C) and measure absorbance at 340 nm every minute for 60 minutes. A decrease in the Vmax of absorbance relative to the vehicle confirms polymerization inhibition[6].

  • Cellular Immunofluorescence: Seed cells on glass coverslips and treat with the compound for 24 hours. Fix cells with 4% paraformaldehyde (preserves structure) or 100% ice-cold methanol (precipitates proteins)[7].

  • Staining: Permeabilize with 0.5% Triton X-100. Block with 5% BSA. Incubate with anti-β-tubulin primary antibody overnight at 4°C, followed by an Alexa Fluor 488-conjugated secondary antibody. Counterstain DNA with DAPI.

  • Imaging: Visualize via confocal microscopy. Piperazine-treated cells will exhibit diffuse, disorganized tubulin staining compared to the distinct filamentous networks in control cells.

Protocol 3: Multiparametric Apoptosis and Cell Cycle Analysis

Objective: Delineate the exact mechanism of cell death (apoptosis vs. necrosis) and cell cycle arrest. Causality & Logic: Relying solely on sub-G1 peaks for apoptosis is prone to artifactual debris scoring. By co-staining with Annexin V-FITC (detecting externalized phosphatidylserine) and 7-AAD or Propidium Iodide (detecting membrane permeability), the protocol establishes a self-validating matrix that distinctly separates early apoptotic, late apoptotic, and necrotic populations[3][8].

Step-by-Step Methodology:

  • Harvesting: Collect both adherent and floating cells after 48 hours of piperazine treatment (floating cells often represent the late apoptotic fraction). Wash twice with cold PBS.

  • Annexin V / 7-AAD Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of 7-AAD viability dye[3][8].

  • Incubation: Incubate in the dark at room temperature for 15 minutes. Add 400 µL of 1X Binding Buffer to stop the reaction.

  • Cell Cycle Fixation (Parallel Sample): For cell cycle analysis, fix a separate aliquot of treated cells in 70% cold ethanol overnight at -20°C. Wash and stain with FxCycle PI/RNase staining solution for 30 minutes.

  • Flow Cytometry: Acquire a minimum of 10,000 events per sample.

    • Apoptosis Analysis: Gate on Annexin V+/7-AAD- for early apoptosis, and Annexin V+/7-AAD+ for late apoptosis.

    • Cell Cycle Analysis: Analyze PI fluorescence on a linear scale. Piperazine-based tubulin inhibitors will show a massive accumulation of cells in the 4N (G2/M) phase[6][7].

References

  • Piperazine derivatives of natural compounds with anticancer activity.ResearchGate.
  • Novel Piperazine Derivatives of Vindoline as Anticancer Agents.MDPI.
  • A novel piperazine derivative potently induces caspase-dependent apoptosis of cancer cells via inhibition of multiple cancer signaling pathways.PMC / NIH.
  • Fused and Substituted Piperazines as Anticancer Agents: A Review.DOI.org.
  • Discovery of novel arylamide derivatives containing piperazine moiety as inhibitors of tubulin polymerisation with potent liver cancer inhibitory activity.Taylor & Francis.
  • Novel Piperazine-based Compounds Inhibit Microtubule Dynamics and Sensitize Colon Cancer Cells to Tumor Necrosis Factor-induced Apoptosis.PMC / NIH.
  • Piperazine-Substituted Pyranopyridines Exhibit Antiproliferative Activity and Act as Inhibitors of HBV Virion Production.PMC / NIH.
  • An insight into the therapeutic potential of piperazine-based anticancer agents.R Discovery.

Sources

Method

Application Note: Synthesis and Purification of 1-(1-(Pyridin-2-yl)ethyl)piperazine Hydrochloride

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide Executive Summary & Rationale The piperazine ring is widely recognized as a "priv...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide

Executive Summary & Rationale

The piperazine ring is widely recognized as a "privileged scaffold" in modern drug discovery. Its incorporation into drug candidates is frequently used to modulate physicochemical properties such as aqueous solubility, lipophilicity, and target-binding affinity [1].

The target compound, 1-(1-(Pyridin-2-yl)ethyl)piperazine hydrochloride , features a branched ethyl linker connecting the pyridine and piperazine rings. This branched architecture introduces conformational rigidity and a chiral center, distinguishing it from its linear analog, 1-(2-(pyridin-2-yl)ethyl)piperazine.

Synthetic Strategy: Traditional nucleophilic substitution routes (e.g., reacting 1-(pyridin-2-yl)ethanol derivatives with piperazine) are highly problematic for this specific scaffold. The intermediate 2-(1-chloroethyl)pyridine is prone to rapid base-catalyzed elimination, yielding 2-vinylpyridine rather than the desired substitution product.

To circumvent this, we employ a Titanium(IV) isopropoxide-mediated reductive amination of 2-acetylpyridine with 1-Boc-piperazine [2, 3]. This route is highly chemoselective, avoids elimination byproducts, and utilizes a Boc-protection strategy to strictly prevent di-alkylation. Subsequent deprotection with anhydrous HCl directly precipitates the final product as a high-purity hydrochloride salt, creating a self-validating and highly scalable workflow.

Mechanistic Insights (E-E-A-T)

As a Senior Application Scientist, it is critical to understand the causality behind the reagents chosen for this protocol:

  • Why Ti(OiPr)₄? Ketones (like 2-acetylpyridine) are significantly less electrophilic than aldehydes. Furthermore, secondary amines (like 1-Boc-piperazine) form sterically congested enamines. Titanium(IV) isopropoxide acts as both a Lewis acid to activate the carbonyl carbon and a water scavenger to drive the equilibrium toward the titanium-enamine/iminium intermediate [2].

  • Chemoselective Reduction: Sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (NaBH(OAc)₃) is added after the iminium complex has formed. These reagents selectively reduce the iminium species over any unreacted ketone, ensuring high atom economy [4].

  • Stereochemical Note: This standard reductive amination yields a racemic mixture of the (R) and (S) enantiomers. If enantiopurity is required for downstream biological assays, chiral resolution via diastereomeric salt formation (e.g., using L-tartaric acid) or asymmetric catalysis must be employed post-synthesis.

  • Salt Formation as a Purification Step: The Boc group is cleaved using 4.0 M HCl in dioxane. Because the resulting molecule contains three basic nitrogen atoms, it forms a highly polar hydrochloride salt that is insoluble in organic solvents like dichloromethane (DCM). This allows the final product to be isolated via simple vacuum filtration, eliminating the need for a second silica gel column.

Mandatory Visualization: Synthetic Workflow

SynthesisWorkflow Ketone 2-Acetylpyridine (1.0 equiv) LewisAcid Ti(OiPr)4 (1.5 equiv) Ketone->LewisAcid Amine 1-Boc-Piperazine (1.1 equiv) Amine->LewisAcid Imine Titanium-Enamine Intermediate LewisAcid->Imine Neat or THF, 12h, RT (- iPrOH) Reductant NaBH4 / EtOH (1.5 equiv) Imine->Reductant BocProduct 1-Boc-4-(1-(pyridin-2-yl)ethyl)piperazine (Purified Intermediate) Reductant->BocProduct 1. RT, 4h 2. H2O Quench 3. Celite Filtration Acid 4M HCl in Dioxane (Boc Cleavage) BocProduct->Acid Final 1-(1-(Pyridin-2-yl)ethyl)piperazine HCl (Final Target) Acid->Final DCM, RT, 3h (Precipitation)

Caption: Workflow for the Ti(OiPr)4-mediated reductive amination and subsequent Boc-deprotection.

Data Presentation: Reagent Stoichiometry

Table 1: Step 1 - Reductive Amination (10 mmol scale)
ReagentMW ( g/mol )EquivalentsAmountRole
2-Acetylpyridine121.141.01.21 g (1.12 mL)Starting Material
1-Boc-piperazine186.251.12.05 gSecondary Amine
Titanium(IV) isopropoxide284.221.54.26 g (4.44 mL)Lewis Acid / Dehydrating Agent
Sodium Borohydride (NaBH₄)37.831.50.57 gReducing Agent
Absolute EthanolN/AN/A15.0 mLSolvent (for reduction)
Table 2: Step 2 - Boc Deprotection & Salt Formation
ReagentMW ( g/mol )EquivalentsAmountRole
1-Boc-4-(1-(pyridin-2-yl)ethyl)piperazine291.391.0~2.33 g (assuming 80% yield)Intermediate
4.0 M HCl in Dioxane36.465.010.0 mLAcid / Deprotecting Agent
Dichloromethane (DCM)84.93N/A20.0 mLSolvent

Experimental Protocols

Protocol A: Synthesis of 1-Boc-4-(1-(pyridin-2-yl)ethyl)piperazine
  • Imine Formation: To an oven-dried 100 mL round-bottom flask flushed with argon, add 2-acetylpyridine (1.21 g, 10 mmol) and 1-Boc-piperazine (2.05 g, 11 mmol).

  • Activation: Add Titanium(IV) isopropoxide (4.44 mL, 15 mmol) dropwise via syringe. Stir the neat mixture at room temperature for 10–12 hours. The mixture will become a viscous, yellow-orange homogenous solution.

  • Reduction: Dilute the reaction mixture with absolute ethanol (15 mL). Cool the flask to 0 °C using an ice bath. Carefully add NaBH₄ (0.57 g, 15 mmol) in small portions to control hydrogen gas evolution.

  • Maturation: Remove the ice bath and allow the reaction to stir at room temperature for 4 hours.

  • Quenching (Critical Step): Slowly add 10 mL of distilled water. Expert Note: This will immediately generate a voluminous, gelatinous white precipitate of titanium dioxide (TiO₂).

  • Filtration & Extraction: Do not use standard filter paper, as it will instantly clog. Vacuum-filter the suspension through a tightly packed pad of Celite. Wash the Celite pad thoroughly with Ethyl Acetate (3 × 30 mL).

  • Workup: Transfer the filtrate to a separatory funnel. Wash the organic layer with brine (30 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude oil via flash column chromatography (Silica gel, Eluent: Hexanes/EtOAc 1:1 to 0:1) to afford the Boc-protected intermediate as a pale yellow oil.

Protocol B: Synthesis of 1-(1-(Pyridin-2-yl)ethyl)piperazine Hydrochloride
  • Dissolution: Dissolve the purified 1-Boc-4-(1-(pyridin-2-yl)ethyl)piperazine (approx. 2.33 g, 8 mmol) in anhydrous DCM (20 mL) in a 50 mL round-bottom flask.

  • Deprotection: Under vigorous stirring, dropwise add 4.0 M HCl in Dioxane (10 mL, 40 mmol). Expert Note: Effervescence will occur as isobutylene and CO₂ gases are released.

  • Precipitation: Stir the mixture at room temperature for 3 hours. A dense white/off-white precipitate will form as the highly polar hydrochloride salt crashes out of the DCM solution.

  • Isolation: Collect the precipitate via vacuum filtration using a Büchner funnel. Wash the filter cake with cold diethyl ether (2 × 15 mL) to remove any residual dioxane or organic impurities.

  • Drying: Dry the solid under high vacuum at 40 °C for 12 hours to afford the target compound as a highly pure, hygroscopic solid.

Expected Analytical Data

Table 3: Expected Characterization Metrics
Analytical MethodExpected Signals / Results
Appearance White to off-white crystalline solid (hygroscopic).
Yield 70–85% over two steps.
LC-MS (ESI+) [M+H]⁺ m/z calculated for C₁₁H₁₈N₃: 192.15; Found: 192.2.
¹H NMR (400 MHz, D₂O) δ 8.65 (d, 1H, Py-H), 8.42 (t, 1H, Py-H), 8.01 (d, 1H, Py-H), 7.85 (t, 1H, Py-H), 4.85 (q, 1H, CH -CH₃), 3.65–3.40 (m, 8H, piperazine-CH₂), 1.75 (d, 3H, CH-CH₃ ). (Note: Chemical shifts will vary based on the exact stoichiometry of the HCl salt and pH of the D₂O solution).

References

  • Gamberini, M. C., et al. "The piperazine scaffold for novel drug discovery efforts: the evidence to date." Expert Opinion on Drug Discovery, 2022. URL:[Link]

  • Salmi, C., Letourneux, Y., & Brunel, J. M. "Efficient Synthesis of Various Secondary Amines Through a Titanium(IV) isopropoxide-Mediated Reductive Amination of Ketones." Letters in Organic Chemistry, 3(5), 384-389, 2006. URL:[Link]

  • Bhattacharyya, S., Chatterjee, A., & Williamson, J. S. "Reductive Amination Reactions Utilizing Ti(OiPr)4 and NaBH4." Synlett, 1995(10), 1079-1080, 1995. URL:[Link]

  • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." The Journal of Organic Chemistry, 61(11), 3849-3862, 1996. URL:[Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification &amp; Troubleshooting for 1-(1-(Pyridin-2-yl)ethyl)piperazine hydrochloride

Welcome to the Technical Support Center for the purification of 1-(1-(Pyridin-2-yl)ethyl)piperazine hydrochloride (CAS: 1185318-11-9)[1]. This guide is engineered for drug development professionals and synthetic chemists...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the purification of 1-(1-(Pyridin-2-yl)ethyl)piperazine hydrochloride (CAS: 1185318-11-9)[1]. This guide is engineered for drug development professionals and synthetic chemists who require high-purity small molecule scaffolds.

Purifying this specific compound presents unique challenges due to its polybasic nature: it contains a pyridine ring, a tertiary amine, and a secondary amine. These multiple basic sites make the hydrochloride salt highly hygroscopic and prone to trapping polar impurities (such as unreacted piperazine)[2]. This guide provides field-proven, self-validating protocols to isolate the pure API intermediate.

Physicochemical Profiling & Strategy

Before initiating purification, it is critical to understand the differential solubility of the target compound in its free base versus its ionized (salt) form. The purification strategy relies on manipulating the pH to partition the target molecule away from structurally similar impurities[3].

Quantitative Data: Physicochemical Properties
PropertyFree Base FormHydrochloride Salt Form
Molecular Weight 191.27 g/mol 227.73 g/mol (Mono-HCl) / 264.19 g/mol (Di-HCl)
Physical State Pale yellow to brown oilWhite to off-white crystalline solid
Aqueous Solubility Sparingly solubleHighly soluble (>50 mg/mL)
Organic Solubility Soluble in DCM, EtOAc, TolueneInsoluble in Diethyl Ether, Hexanes; Soluble in MeOH
pKa (Estimated) ~5.2 (Pyridine), ~9.0 (Tertiary N), ~9.8 (Secondary N)N/A (Ionized)
Strategic Workflow

Because the crude reaction mixture typically contains unreacted piperazine and inorganic salts, direct recrystallization of the crude HCl salt often fails. The most robust approach is a Free-Base Extraction followed by Anhydrous Re-salting .

G Crude Crude HCl Salt Mixture (Target + Piperazine + Salts) Basification Basification (pH > 11) 2M NaOH / H2O Crude->Basification Extraction Liquid-Liquid Extraction (DCM or EtOAc) Basification->Extraction AqPhase Aqueous Phase (Unreacted Piperazine, Salts) Extraction->AqPhase Discard OrgPhase Organic Phase (Target Free Base + Bis-alkylated) Extraction->OrgPhase Chromatography Silica Gel Chromatography (DCM / MeOH / NH4OH) OrgPhase->Chromatography If TLC shows bis-alkylation Resalting Anhydrous Re-salting HCl in Dioxane / Ether OrgPhase->Resalting If TLC shows high purity Chromatography->Resalting Pure Pure Crystalline HCl Salt Resalting->Pure

Caption: General purification workflow leveraging pH-dependent phase partitioning and anhydrous re-salting.

Step-by-Step Purification Methodologies

Protocol A: Free-Basing and Liquid-Liquid Extraction

Causality: Unreacted piperazine dihydrochloride is highly water-soluble. By shifting the pH > 11, we deprotonate both the target molecule and the piperazine. However, the free base of piperazine remains highly soluble in water, while the lipophilic pyridine-ethyl moiety of our target drives it into the organic phase[2].

  • Dissolution: Dissolve the crude 1-(1-(Pyridin-2-yl)ethyl)piperazine hydrochloride in a minimal volume of deionized water.

  • Basification: Place the flask in an ice bath (0–5 °C). Slowly add 2M NaOH dropwise while stirring vigorously until the aqueous solution reaches pH > 11 (verify with pH paper). Self-validation: The solution will turn cloudy as the free base oils out.

  • Extraction: Transfer the mixture to a separatory funnel. Extract three times with Dichloromethane (DCM) or Ethyl Acetate (EtOAc).

  • Washing: Wash the combined organic layers twice with a 5% aqueous NaCl solution. This step is critical to remove any residual piperazine that partitioned into the organic layer.

  • Drying & Concentration: Dry the organic layer over anhydrous Na₂SO₄. Filter and concentrate under reduced pressure to yield the free base as a pale oil.

Protocol B: Anhydrous Re-Salting and Recrystallization

Causality: Introducing aqueous HCl will introduce water, turning the polybasic salt into a sticky, unworkable gum. Anhydrous conditions are mandatory for crystal lattice formation[3].

  • Azeotropic Drying: Dissolve the free base oil in 20 mL of Toluene and evaporate under reduced pressure. Repeat this twice to azeotropically remove trace water.

  • Solvent Exchange: Dissolve the dried free base in anhydrous Isopropanol (IPA) or a mixture of Ethanol/Diethyl Ether (1:3 ratio).

  • Salt Formation: Place the solution in an ice bath. Slowly add a stoichiometric excess of anhydrous HCl (e.g., 4M HCl in Dioxane or 2M HCl in Diethyl Ether) dropwise under vigorous stirring.

  • Precipitation: A white to off-white precipitate will immediately form. Allow the suspension to stir at 0 °C for 30 minutes to maximize yield.

  • Isolation: Collect the solid via vacuum filtration (Buchner funnel). Wash the filter cake with ice-cold Diethyl Ether.

  • Drying: Dry the crystals in a vacuum oven at 45 °C for 12 hours to remove residual solvents.

Troubleshooting Guides & FAQs

Q1: During re-salting, my product forms a sticky gum or oil at the bottom of the flask instead of crystals. How do I fix this?

Root Cause: "Oiling out" is the most common issue with polybasic piperazine/pyridine hydrochloride salts. It is almost exclusively caused by the presence of trace water (which hydrates the salt, preventing crystallization) or an overly rapid addition of the acid, which traps solvent molecules[3].

Solution:

  • Decant the supernatant solvent.

  • Add anhydrous Acetone or Diethyl Ether to the gum and triturate (scratch the inside of the flask vigorously with a glass stirring rod). The mechanical friction provides nucleation sites, and the anhydrous solvent pulls water away from the salt.

  • If it remains oily, re-dissolve the gum in a minimal amount of hot Methanol, add activated charcoal, filter hot, and recrystallize by slowly diffusing Diethyl Ether into the cooled Methanol solution.

Troubleshooting Issue Issue: Oily Precipitate / Gum During Re-salting Cause1 Cause: Trace Water in Solvent Issue->Cause1 Cause2 Cause: Rapid Acid Addition Issue->Cause2 Action1 Azeotropic Drying (Evaporate with Toluene) Cause1->Action1 Action2 Trituration (Cold Acetone / Glass Rod) Cause2->Action2 Resolution Crystalline HCl Salt Action1->Resolution Action2->Resolution

Caption: Troubleshooting decision tree for resolving oily precipitates during hydrochloride salt formation.

Q2: My LC-MS shows a significant impurity with a mass corresponding to the bis-alkylated product. How do I remove it?

Root Cause: During the synthesis (if performed via alkylation of piperazine with a 2-(1-haloethyl)pyridine), the secondary amine of the mono-alkylated product can react again, forming 1,4-bis(1-(pyridin-2-yl)ethyl)piperazine[2]. Solution: The bis-alkylated impurity lacks a secondary amine (N-H) and is therefore less polar. Perform normal-phase silica gel chromatography on the free base .

  • Critical Chromatographic Detail: You must use a highly basic eluent system, such as Dichloromethane : Methanol : Aqueous Ammonium Hydroxide (90:9:1) . If you omit the NH₄OH, the secondary amine and pyridine nitrogens will bind irreversibly to the acidic silanol groups on the silica gel, causing severe streaking and zero recovery.

Q3: I am losing a massive amount of my product during the aqueous wash of the free base. Why?

Root Cause: 1-(1-(Pyridin-2-yl)ethyl)piperazine free base retains significant water solubility due to the hydrogen-bonding capacity of its three nitrogen atoms. Solution: Do not wash the organic layer with pure deionized water. Always use a saturated brine solution (aqueous NaCl). The high ionic strength of the brine decreases the solubility of the organic free base in the aqueous phase (the "salting-out" effect), forcing it to remain in the DCM or EtOAc layer.

Q4: The final hydrochloride salt is slightly yellow/brown. How can I decolorize it without losing yield?

Root Cause: Pyridine and piperazine derivatives are prone to trace oxidation, forming highly colored N-oxide or polymeric impurities. Solution: Perform a hot recrystallization with activated charcoal[4]. Dissolve the colored HCl salt in hot Isopropanol. Add 5-10% (w/w) activated charcoal (Norit) and boil for 5 minutes. Perform a hot gravity filtration through a pad of Celite to remove the charcoal. Allow the clear filtrate to cool slowly to room temperature to yield pristine white crystals.

References

  • ResearchGate. (2013). What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide? Retrieved from[Link]

  • National Institutes of Health (PMC). (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines. Retrieved from[Link]

Sources

Optimization

Technical Support Center: Pyridinylpiperazine Synthesis &amp; Troubleshooting

Welcome to the Process Chemistry Support Center. Synthesizing pyridinylpiperazines—a privileged scaffold in CNS drugs and kinase inhibitors—often presents challenges such as bis-arylation byproducts, regioselectivity iss...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Chemistry Support Center. Synthesizing pyridinylpiperazines—a privileged scaffold in CNS drugs and kinase inhibitors—often presents challenges such as bis-arylation byproducts, regioselectivity issues, and trace metal contamination. This guide provides mechanistic troubleshooting, validated protocols, and step-by-step solutions for researchers and drug development professionals.

Section 1: Frequently Asked Questions (Troubleshooting)

Q1: I am trying to synthesize 1-(2-pyridyl)piperazine via SNAr, but my LC-MS shows a massive peak for 1,4-bis(2-pyridyl)piperazine. How do I minimize this byproduct? Root Cause (Causality): Piperazine is a symmetrical diamine. Once the first nitrogen attacks the 2-halopyridine via Nucleophilic Aromatic Substitution (SNAr), the resulting mono-pyridinylpiperazine remains nucleophilic. Because the pyridine ring is electron-withdrawing, the secondary amine of the mono-substituted product is sufficiently reactive to attack a second molecule of 2-halopyridine, leading to the 1,4-bis-substituted byproduct[1]. Solution: You have two self-validating strategies:

  • The Stoichiometric Method (Low Cost): Use a massive excess of unprotected piperazine (5 to 10 equivalents). The high concentration of unreacted piperazine kinetically outcompetes the mono-substituted product for the electrophile. Self-validation: Monitor the reaction by TLC; the bis-product runs significantly higher (less polar) than the mono-product.

  • The Protecting Group Method (High Yield): Use mono-Boc-piperazine (tert-butyl piperazine-1-carboxylate). This physically blocks the second nitrogen. After the SNAr reaction, the Boc group is cleaved to yield the pure mono-alkylated product[2].

Q2: My SNAr reaction with 3-bromopyridine and piperazine is failing. I only recover starting material or degraded tar. Why? Root Cause (Causality): SNAr requires the stabilization of a negative charge in the Meisenheimer complex intermediate. For pyridines, the nitrogen atom can only stabilize this charge via resonance if the leaving group is at the 2- or 4-position[3]. The 3-position is electronically deactivated for SNAr because the intermediate cannot delocalize the negative charge onto the electronegative pyridine nitrogen. Solution: Switch to a palladium-catalyzed Buchwald-Hartwig amination. Using a catalyst system like Pd₂(dba)₃ with a bulky, electron-rich ligand (e.g., Xantphos or tBu₃P) enables oxidative addition into the unactivated 3-C-Br bond, bypassing the SNAr mechanism entirely[4].

Q3: How do I efficiently remove residual palladium from my Buchwald-Hartwig product? Root Cause: Pyridinylpiperazines are excellent bidentate ligands and will chelate palladium, causing it to carry over into your final product, which is unacceptable for clinical drug development (FDA limits are typically <10 ppm). Solution: Treat the crude organic phase with a metal scavenger such as SiliaMetS® Thiol or perform multiple washes with an aqueous solution of L-cysteine or EDTA before column chromatography.

Section 2: Mechanistic Pathways & Decision Trees

To ensure you are selecting the correct synthetic route, refer to the mechanistic pathway and workflow diagrams below.

Pathway A 2-Chloropyridine + Piperazine B Meisenheimer Complex (Resonance Stabilized) A->B SNAr Attack (Rate Limiting) C 1-(2-Pyridyl)piperazine (Target Product) B->C -Cl⁻ (Fast) D 1,4-Bis(2-pyridyl)piperazine (Over-alkylation Byproduct) C->D + 2-Chloropyridine (Competes with Piperazine)

Fig 1. SNAr pathway illustrating the causal formation of the bis-arylation byproduct.

Workflow Start Identify Halopyridine Substitution Pattern Pos24 2-Halo or 4-Halo Start->Pos24 Pos3 3-Halo Start->Pos3 SNAr SNAr Reaction (K2CO3, DMSO, 90°C) Pos24->SNAr Activated for SNAr BHA Buchwald-Hartwig (Pd-Cat, NaOtBu, Toluene) Pos3->BHA Deactivated for SNAr Prot Use Mono-Boc-Piperazine to completely block bis-arylation SNAr->Prot BHA->Prot

Fig 2. Decision matrix for selecting the optimal pyridinylpiperazine synthesis route.

Section 3: Quantitative Data & Strategy Comparison

The following table summarizes the quantitative performance of different synthetic strategies to help you balance cost, yield, and byproduct formation.

Synthetic StrategySubstrate ScopeYield (%)Bis-Byproduct (%)Cost / Scalability
SNAr (Unprotected, 1 eq Piperazine) 2- or 4-halopyridines30 - 45%40 - 50%Low cost, poor scalability due to purification
SNAr (Unprotected, 8-10 eq Piperazine) 2- or 4-halopyridines75 - 85%< 5%Moderate cost, requires piperazine recycling
SNAr (Boc-Piperazine) 2- or 4-halopyridines85 - 95%0% (Physically blocked)High cost, excellent for discovery scale
Buchwald-Hartwig (Boc-Piperazine) 3-halopyridines, unactivated70 - 90%0%Highest cost (Pd/Ligand), requires metal scavenging
Section 4: Validated Experimental Protocols
Protocol A: Synthesis of 1-(2-Pyridyl)piperazine via SNAr (Excess Piperazine Method)

This protocol utilizes the mass-action law to outcompete byproduct formation without the cost of protecting groups[1].

Reagents:

  • 2-Chloropyridine (1.0 eq, 10 mmol, 1.13 g)

  • Anhydrous Piperazine (8.0 eq, 80 mmol, 6.89 g)

  • Potassium Carbonate (K₂CO₃) (2.0 eq, 20 mmol, 2.76 g)

  • N,N-Dimethylformamide (DMF) (20 mL)

Step-by-Step Methodology:

  • Preparation: In an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve anhydrous piperazine (8.0 eq) in 20 mL of DMF. Causality: Dissolving the excess piperazine first ensures the electrophile is immediately surrounded by a vast excess of nucleophile upon addition.

  • Addition: Add K₂CO₃ (2.0 eq) to the stirring solution, followed by the dropwise addition of 2-chloropyridine (1.0 eq).

  • Heating: Attach a reflux condenser and heat the reaction mixture to 100 °C under a nitrogen atmosphere for 12 hours.

  • In-Process Control (IPC): Pull a 50 µL aliquot, dilute in methanol, and check via LC-MS. The reaction is complete when the 2-chloropyridine peak disappears. The ratio of mono- to bis-product should be >95:5.

  • Workup: Cool the mixture to room temperature. Filter off the inorganic salts. Concentrate the DMF under reduced pressure (high vacuum).

  • Purification: Dissolve the crude residue in 50 mL of water and extract with Dichloromethane (DCM) (3 x 50 mL). The massive excess of piperazine is highly water-soluble and largely remains in the aqueous phase, while the product partitions into the organic phase. Dry the combined organics over Na₂SO₄, filter, and concentrate.

Protocol B: Synthesis of 1-(3-Pyridyl)piperazine via Buchwald-Hartwig Amination

This protocol is required for 3-halopyridines where SNAr is electronically forbidden[3],[4].

Reagents:

  • 3-Bromopyridine (1.0 eq, 5 mmol, 0.79 g)

  • 1-Boc-piperazine (1.2 eq, 6 mmol, 1.12 g)

  • Pd₂(dba)₃ (0.02 eq, 2 mol%, 91 mg)

  • Xantphos (0.04 eq, 4 mol%, 115 mg)

  • Sodium tert-butoxide (NaOtBu) (1.5 eq, 7.5 mmol, 0.72 g)

  • Anhydrous Toluene (15 mL)

Step-by-Step Methodology:

  • Degassing: In a Schlenk flask, combine 3-bromopyridine, 1-Boc-piperazine, and NaOtBu in anhydrous toluene. Sparge the solution with argon for 15 minutes. Causality: Oxygen rapidly deactivates the Pd(0) catalyst; strict anaerobic conditions are mandatory.

  • Catalyst Addition: Quickly add Pd₂(dba)₃ and Xantphos under a positive stream of argon. Seal the flask.

  • Reaction: Heat the mixture to 90 °C for 8 hours. The solution will turn from dark purple/red to a brownish suspension as the base is consumed and NaBr precipitates.

  • Workup & Scavenging: Cool to room temperature. Dilute with Ethyl Acetate (30 mL) and filter through a pad of Celite to remove insoluble salts. To the filtrate, add 10 wt% of a silica-based palladium scavenger (e.g., SiliaMetS® Thiol) and stir for 2 hours to remove trace heavy metals.

  • Deprotection (Self-Validating Step): Filter the scavenger, concentrate the filtrate, and dissolve the crude Boc-intermediate in 10 mL of DCM. Add 5 mL of Trifluoroacetic Acid (TFA) and stir for 2 hours. Concentrate under vacuum to yield the target 1-(3-pyridyl)piperazine as a TFA salt.

Section 5: References
  • Title: US2606906A - 1-(2-pyridyl) piperazine and process of preparing same Source: google.com URL:

  • Title: Synthetic Approaches to the New Drugs Approved During 2015 Source: acs.org URL:

  • Title: The 1-Phenyl-4-(4-pyridinyl)piperazine Scaffold: A Privileged Core in Modern Medicinal Chemistry Source: benchchem.com URL:

  • Title: Highly Potent, Selective, and Orally Bioavailable 4-Thiazol-N-(pyridin-2-yl)pyrimidin-2-amine Cyclin-Dependent Kinases 4 and 6 Inhibitors as Anticancer Drug Candidates Source: acs.org URL:

Sources

Troubleshooting

Technical Support Center: Identity Confirmation of 1-(1-(Pyridin-2-yl)ethyl)piperazine hydrochloride

Welcome to the Analytical Support Center. As drug development professionals and synthetic chemists, confirming the exact identity and salt form of heavily functionalized scaffolds is critical before advancing to biologic...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Analytical Support Center. As drug development professionals and synthetic chemists, confirming the exact identity and salt form of heavily functionalized scaffolds is critical before advancing to biological assays.

1-(1-(Pyridin-2-yl)ethyl)piperazine hydrochloride presents a unique analytical challenge. It contains three distinct basic nitrogen centers (a pyridine ring, a tertiary amine, and a secondary amine), a chiral center at the ethyl linker, and a highly dynamic piperazine ring. This guide provides a field-proven, self-validating analytical workflow to definitively confirm its structural identity and salt stoichiometry.

Analytical Workflow for Identity Confirmation

The following logic tree dictates the causality of our experimental choices. We do not merely run tests; we use sequential validation to ensure that dynamic artifacts (like ring flipping) are not mistaken for synthetic impurities.

AnalyticalWorkflow Start Synthesized Compound 1-(1-(Pyridin-2-yl)ethyl)piperazine HCl Sub1 Phase 1: Core Scaffold ID (LC-HRMS & 1D NMR) Start->Sub1 Dec1 Mass & Shifts Match? Sub1->Dec1 Sub2 Phase 2: Conformational Dynamics (VT-NMR) Dec2 Signals Resolved? Sub2->Dec2 Sub3 Phase 3: Salt Stoichiometry (Elemental Analysis) End Identity Confirmed Sub3->End Dec1->Sub2 Yes Fail Troubleshoot Synthesis Dec1->Fail No Dec2->Sub3 Yes Dec2->Fail No

Fig 1. Multi-phase analytical workflow for the identity confirmation of piperazine hydrochloride salts.

Quantitative Reference Data

To verify your synthesized batch, compare your raw data against the theoretical parameters summarized below.

Table 1: High-Resolution Mass Spectrometry (HRMS) Targets

Note: ESI(+) will only detect the ionized free base. The chloride counterion must be detected in ESI(-) or via elemental analysis.

Ionization ModeTarget SpeciesChemical FormulaTheoretical m/z
ESI (+)[M+H]⁺ (Free Base)C₁₁H₁₈N₃⁺192.1495
ESI (-)[Cl]⁻ (Counterion)Cl⁻34.9689
Table 2: Diagnostic ¹H NMR Shifts (400 MHz, DMSO-d₆, 298 K)
Chemical Shift (ppm)MultiplicityIntegrationAssignment
~8.55d1HPyridine C6-H
~7.80td1HPyridine C4-H
~7.45d1HPyridine C3-H
~7.30dd1HPyridine C5-H
~4.20q1HEthyl CH (Chiral Center)
3.00 - 3.80m (broad)8HPiperazine CH₂
~1.60d3HEthyl CH₃

Experimental Protocols: A Self-Validating System

Protocol A: Variable-Temperature (VT) ¹H NMR for Piperazine Resolution

Because the piperazine ring undergoes chair-chair interconversion, room-temperature NMR often yields broad, unintegratable humps. This protocol uses thermal energy to push the molecule into the "fast exchange" regime, proving the broadening is dynamic and not a polymeric impurity.

  • Sample Preparation: Dissolve 10–15 mg of the synthesized hydrochloride salt in 0.6 mL of anhydrous DMSO-d₆.

  • Baseline Acquisition: Acquire a standard 1D ¹H NMR spectrum at 298 K (25 °C). Note the broad signals between 3.0 and 3.8 ppm.

  • Thermal Equilibration: Increase the NMR probe temperature to 343 K (70 °C). Allow the sample to equilibrate for exactly 5 minutes to ensure thermal homogeneity.

  • Validation Acquisition: Re-acquire the ¹H NMR spectrum. The previously broad piperazine signals must sharpen into distinct multiplets. If they do not sharpen, the broadening is likely due to paramagnetic impurities or oligomerization, requiring re-purification.

Protocol B: Stoichiometric Determination via Elemental Analysis (CHNS)

With three basic nitrogens, the compound could form a mono-, di-, or tri-hydrochloride salt. NMR integration cannot reliably determine this due to rapid proton exchange. Elemental Analysis (EA) is the gold standard for this determination (1)[1].

  • Desiccation: Dry the sample in a vacuum oven at 40 °C for 24 hours. Hydrochloride salts are notoriously hygroscopic, and trapped water will skew the Carbon/Nitrogen ratio.

  • Weighing: Weigh 1.5 to 2.0 mg of the dried sample into a combustible tin capsule using a microbalance.

  • Combustion: Analyze via a CHNS elemental analyzer at >900 °C.

  • Data Reconciliation: Compare the empirical %C, %H, and %N against the theoretical values.

    • Mono-HCl (C₁₁H₁₈ClN₃): ~58.01% C, ~7.97% H, ~18.45% N

    • Di-HCl (C₁₁H₁₉Cl₂N₃): ~49.98% C, ~7.25% H, ~15.90% N

Troubleshooting & FAQs

Q1: Why are the piperazine ring protons appearing as broad, unresolved humps in my ¹H NMR spectrum? A: This is a classic dynamic effect. Piperazine rings frequently exhibit broad NMR signals at room temperature due to intermediate exchange rates between chair conformers and nitrogen inversion (2)[2]. In hydrochloride salts, protonation restricts this inversion, exacerbating the broadening (3)[3]. Solution: Execute Protocol A (VT-NMR) to speed up the exchange rate, or add a drop of NaOD/D₂O to the NMR tube to free-base the compound in situ, which will immediately sharpen the signals.

Q2: My LC-HRMS shows the exact mass of the free base (m/z ~192.15), but where is the chloride? How do I confirm the salt form? A: Electrospray Ionization in positive mode (ESI+) strips the counterion and only detects the protonated free base [M+H]⁺. To detect the chloride ion, you must run the mass spectrometer in negative mode (ESI-), which will yield a peak at m/z 34.9689 for [³⁵Cl]⁻. However, MS cannot determine the ratio of chloride to the parent molecule.

Q3: How can I determine the exact stoichiometry of the hydrochloride salt (e.g., mono- vs. di-HCl)? A: Because the molecule has multiple basic sites (pKa ~9.8 for the secondary piperazine nitrogen, ~5.2 for the pyridine), it easily forms a dihydrochloride salt. You cannot rely on NMR integration of exchangeable NH/NH⁺ protons. You must use Protocol B (Elemental Analysis) to determine the exact C:N ratio, or perform an AgNO₃ titration to quantify the chloride weight percentage (4)[4].

Q4: The compound is highly hygroscopic. How does this affect my identity confirmation? A: Amine hydrochloride salts readily absorb atmospheric moisture, forming hydrates. This will manifest as a massive water peak in your ¹H NMR (around 3.3 ppm in DMSO-d₆) and will cause your Elemental Analysis carbon/nitrogen percentages to fall below theoretical anhydrous values. Solution: Perform Thermogravimetric Analysis (TGA) to quantify the water weight percentage, and mathematically adjust your EA theoretical values to account for the hydrate (e.g., calculating for C₁₁H₁₉Cl₂N₃ • H₂O).

Q5: The compound contains a chiral center at the ethyl linker. How do I confirm its stereochemistry? A: Standard 1D NMR and MS cannot differentiate enantiomers. If you synthesized a specific enantiomer (e.g., via asymmetric synthesis), you must confirm enantiomeric excess (ee) using Chiral HPLC against a racemic standard. Alternatively, derivatize the secondary piperazine nitrogen with a chiral agent (like Mosher's acid chloride) to create diastereomers, which will exhibit distinct, resolvable NMR shifts.

References

  • BenchChem (2025). Spectroscopic Analysis of Piperazine Compounds: Application Notes and Protocols. Retrieved from: 2

  • ResearchGate (2026). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines. Retrieved from: 3

  • ACS Publications (2021). A Twist in Cocrystals of Salts: Changes in Packing and Chloride Coordination. Crystal Growth & Design. Retrieved from: 1

  • USPTO / Literature (2019). Salt Selection and Optimisation Procedures for Pharmaceutical New Chemical Entities. Retrieved from: 4

Sources

Optimization

Technical Support Center: Crystallization of Piperazine Hydrochloride Salts

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this resource to address the complex thermodynamic and kinetic challenges inherent in the crystallization of piperazine hydrochl...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this resource to address the complex thermodynamic and kinetic challenges inherent in the crystallization of piperazine hydrochloride salts. Piperazine’s diamine structure allows for multiple protonation states, leading to intricate hydrogen-bonding networks with chloride counterions and solvent molecules. This unique structural flexibility frequently results in polymorphism, hydrate formation, and liquid-liquid phase separation (oiling out).

This guide moves beyond basic troubleshooting by providing mechanistic explanations and self-validating protocols to ensure you can engineer robust, scalable crystallization workflows.

Troubleshooting Guide & FAQs

Q1: Why does my piperazine hydrochloride salt precipitate as a viscous oil instead of a crystalline solid? A1: This phenomenon, known as liquid-liquid phase separation (LLPS) or "oiling out," occurs when the system's supersaturation is generated too rapidly, bypassing the metastable zone and crossing the spinodal curve.

  • Causality: Piperazine derivatives are highly flexible and prone to extensive hydrogen bonding, which stabilizes metastable solute-rich liquid phases 1. Because the hydrochloride salt has high solubility in water but poor solubility in organic anti-solvents, rapid anti-solvent addition dramatically drops the solubility limit. Without sufficient time for molecular ordering (nucleation), the solute aggregates into an amorphous oil.

  • Solution: Shift the thermodynamic pathway. Utilize a mixed solvent system (e.g., Methanol/Water 10:1) to flatten the solubility curve, employ a controlled cooling ramp (0.1–0.2 °C/min), and introduce seed crystals within the metastable zone width (MSZW) 2.

  • Self-Validation: Monitor the turbidity of the solution. A sudden, milky emulsion indicates LLPS, whereas a slow onset of distinct shimmering particles indicates successful nucleation.

PhaseControl Supersaturation High Supersaturation Generation Branch1 Rapid Anti-Solvent Addition (Kinetic Control) Supersaturation->Branch1 Branch2 Controlled Cooling + Seeding (Thermodynamic Control) Supersaturation->Branch2 Spinodal Crosses Spinodal Curve Branch1->Spinodal MSZW Remains within MSZW Branch2->MSZW LLPS Liquid-Liquid Phase Separation (Oiling Out) Spinodal->LLPS Cryst Nucleation & Crystal Growth MSZW->Cryst Impure Impurity Entrapment & Amorphous Solid LLPS->Impure Pure High Purity Crystalline Hydrochloride Salt Cryst->Pure

Logical relationship between supersaturation kinetics and phase separation vs. crystallization.

Q2: How do I control the formation of hydrates versus anhydrates in piperazine HCl salts? A2: Piperazine has two basic nitrogen atoms, and its hydrochloride salts strongly interact with water to form stable hydrates. The critical thermodynamic parameter governing this is the water activity ( ) of the solvent system 3.

  • Causality: If the of your crystallization solvent exceeds the critical threshold for the hydrate at a specific temperature, the hydrate becomes the thermodynamically stable phase. Variations in atmospheric humidity or residual water in hygroscopic solvents (like methanol) can inadvertently shift the , leading to batch-to-batch polymorphic inconsistency.

  • Solution: Conduct a thermodynamic hydrate screen via slurry equilibration across a range of values. Use miscible organic solvent/water mixtures to precisely control and analyze the resulting solid phases via Powder X-Ray Diffraction (PXRD) to map the phase boundary 3.

  • Self-Validation: Validate the phase boundary by performing parallel slurry experiments at values of 0.2, 0.4, 0.6, and 0.8. If the PXRD pattern shifts at , you have definitively identified the critical water activity threshold for your specific hydrate.

Q3: During scale-up, my isolated crystals show poor flowability and trap impurities. How can I optimize the crystal habit? A3: Piperazine HCl salts frequently crystallize as fine, high-aspect-ratio needles. This is due to rapid 1D growth along the primary hydrogen-bonding axis formed by the protonated amines and chloride ions 4.

  • Causality: High supersaturation drives kinetically favored growth along the fastest-growing crystal face, resulting in interlocking needles that trap mother liquor (and impurities like unreacted bis(2-chloroethyl)amine) and exhibit poor bulk flow properties [[1]]().

  • Solution: Implement temperature cycling (Ostwald ripening). By oscillating the temperature just below the solubility limit, fine needles dissolve (due to higher surface energy) and re-precipitate onto larger crystals, promoting growth on the slower-growing faces and yielding thicker, prism-like crystals.

  • Self-Validation: Sample the slurry before and after temperature cycling. Microscopic analysis should reveal a transition from interlocking needles to distinct, block-like prisms, directly correlating with a measured decrease in filtration time.

Quantitative Data Summaries

To aid in solvent selection and process design, the following table summarizes the physicochemical properties and crystallization parameters of common piperazine hydrochloride derivatives based on current literature.

Table 1: Physicochemical & Crystallization Parameters of Piperazine HCl Derivatives

CompoundMolecular WeightMelting PointOptimal Solvent SystemExpected YieldKey Impurities to Monitor
1-(2,3-Dichlorophenyl)piperazine HCl 267.58 g/mol 243-250 °CMethanol / Water (10:1)~64.0%Unreacted bis(2-chloroethyl)amine 1
1-(2-chloroethyl)piperazine HCl 185.09 g/mol N/ADistillation / CrystallizationN/A1,4-bis(2-chloroethyl)piperazine
8-{4-[(6-phenylpyridin-3-yl)methyl]... HCl N/AN/ADichloromethane / Methanol (8.5:1.5)N/APositional isomers

Standard Operating Protocols

Protocol A: Anti-Solvent/Cooling Crystallization of Piperazine Hydrochloride Salts

This protocol utilizes a mixed solvent system to prevent oiling out and ensure high-purity isolation 2.

  • Dissolution: Suspend the crude piperazine hydrochloride salt in Methanol (ACS grade). Heat the mixture to 60 °C under continuous magnetic stirring until complete dissolution is achieved.

  • Saturation (Anti-Solvent Addition): Add deionized water dropwise to the hot solution until a persistent cloudiness is observed (the cloud point). This defines the solubility limit at 60 °C.

  • MSZW Establishment: Gently reheat the solution by 2–3 °C until it becomes clear again, ensuring the system is perfectly poised within the Metastable Zone Width (MSZW).

  • Controlled Nucleation: Remove from heat and apply a linear cooling ramp (0.1–0.2 °C/min) to room temperature.

    • Self-Validation Check: Visually confirm the formation of discrete crystal facets rather than a milky emulsion. If an emulsion forms, reheat immediately to 65 °C and reduce the cooling rate.

  • Yield Maximization: Place the flask in an ice bath for 30 minutes to drive the remaining solute out of the solution.

  • Isolation: Collect crystals via vacuum filtration using a Buchner funnel. Wash the filter cake with a minimal volume of cold Methanol/Water mixture to displace residual mother liquor without dissolving the product.

  • Drying: Dry the purified crystals in a vacuum oven at 50–60 °C until a constant weight is achieved.

RecrystallizationWorkflow Start Crude Piperazine HCl + Impurities Dissolve Dissolution in Methanol (Heat to 60°C) Start->Dissolve WaterAdd Dropwise Water Addition (Until Cloud Point) Dissolve->WaterAdd Reheat Reheat to Clear Solution (Establish MSZW) WaterAdd->Reheat Cooling Slow Cooling to RT (0.1 - 0.2 °C/min) Reheat->Cooling IceBath Ice Bath Incubation (30 mins) Cooling->IceBath Isolate Vacuum Filtration & Wash (Cold MeOH/H2O) IceBath->Isolate Dry Vacuum Drying (50-60°C to Constant Weight) Isolate->Dry

Step-by-step experimental workflow for the recrystallization of piperazine hydrochloride salts.

Protocol B: Thermodynamic Hydrate Screen via Slurry Equilibration

This protocol maps the phase boundary to prevent unexpected hydrate formation during scale-up 3.

  • Solvent Preparation: Prepare a series of Methanol/Water mixtures to achieve specific water activities ( = 0.2, 0.4, 0.6, 0.8, 1.0) at the target isolation temperature.

  • Slurry Formation: Add an excess of the piperazine hydrochloride salt to each solvent mixture to form a thick, stirrable suspension (slurry).

  • Equilibration: Stir the slurries isothermally for 48–72 hours.

    • Self-Validation Check: Ensure solid material remains in suspension throughout the entire period; if complete dissolution occurs, the system is not saturated. Add more solid until a persistent suspension is maintained.

  • Isolation & Analysis: Rapidly filter the solids from each slurry. Analyze the wet cakes immediately via Powder X-Ray Diffraction (PXRD) to prevent dehydration.

  • Phase Mapping: Compare the PXRD patterns across the gradient to identify the critical water activity threshold where the anhydrate transitions to a hydrate.

References

  • Optimizing the cyclization step in 1-(2,3-Dichlorophenyl)piperazine synthesis. Benchchem. 1

  • Purifying 1-(2,3-Dichlorophenyl)piperazine: An Application Note and Recrystallization Protocol. Benchchem. 2

  • Navigating the Synthesis of 1-(2-chloroethyl)piperazine Derivatives: A Comparative Guide to Reaction Products and Structures. Benchchem. 5

  • Pharmaceutical Hydrates Analysis—Overview of Methods and Recent Advances. PMC. 3

  • Crystal structure and Hirshfeld surface analysis of the hydrochloride salt of 8-{4-[(6-phenylpyridin-3-yl)methyl]piperazin-1-yl}-3,4-dihydroquinolin-2(1H)... IUCr Journals. 4

Sources

Troubleshooting

Technical Support Center: 1-(1-(Pyridin-2-yl)ethyl)piperazine hydrochloride

This guide provides in-depth troubleshooting for researchers encountering solubility issues with 1-(1-(Pyridin-2-yl)ethyl)piperazine hydrochloride, particularly its failure to dissolve in Phosphate-Buffered Saline (PBS)....

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides in-depth troubleshooting for researchers encountering solubility issues with 1-(1-(Pyridin-2-yl)ethyl)piperazine hydrochloride, particularly its failure to dissolve in Phosphate-Buffered Saline (PBS). As Senior Application Scientists, our goal is to explain the underlying chemical principles and provide robust, field-proven protocols to ensure the success of your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why is my 1-(1-(Pyridin-2-yl)ethyl)piperazine hydrochloride not dissolving directly in PBS (pH 7.4)?

Answer: This is a common and expected issue for this class of compounds. The insolubility stems from the interplay between the compound's chemical nature and the pH of the PBS buffer.

  • The Science of pH-Dependent Solubility: 1-(1-(Pyridin-2-yl)ethyl)piperazine is a basic compound, meaning it can accept protons. It has two basic nitrogen centers: one on the pyridine ring and two on the piperazine ring. As a hydrochloride (HCl) salt, the compound is supplied in its protonated, charged form, which is generally water-soluble. However, this solubility is highly dependent on the pH of the solvent.[1][2]

  • The "Free Base" Problem: PBS is typically buffered to a physiological pH of ~7.4. At this slightly alkaline pH, the protonated piperazine and pyridine moieties can be deprotonated, converting the charged, soluble HCl salt back into its neutral, or "free base," form. This free base is significantly less polar and, therefore, much less soluble in aqueous solutions like PBS, leading to the observed precipitation or failure to dissolve.[1] Piperazine itself is a weak base with pKa values of approximately 5.35 and 9.73.[3][4] The equilibrium between the soluble salt and the insoluble free base is the root cause of the problem.

Q2: What is the most reliable method for preparing a clear, usable working solution in an aqueous buffer?

Answer: The industry-standard and most recommended method is to first prepare a highly concentrated stock solution in a non-aqueous, organic solvent and then perform a serial dilution into your final aqueous buffer (e.g., PBS).

Dimethyl sulfoxide (DMSO) is the preferred solvent for this purpose.[5][6] It can dissolve a wide range of organic compounds, is miscible with water, and is generally well-tolerated in cell-based assays at low final concentrations (typically ≤0.5%).[1]

A detailed, validated protocol for this procedure is provided below.

Experimental Protocol: Preparation of a Concentrated Stock Solution and Dilution into PBS

This protocol describes the preparation of a 10 mM stock solution in DMSO, a common starting concentration for in vitro studies.

Materials:

  • 1-(1-(Pyridin-2-yl)ethyl)piperazine hydrochloride (MW: 227.73 g/mol )[7]

  • Anhydrous, sterile-filtered DMSO

  • Sterile microcentrifuge tubes

  • Calibrated analytical balance

  • Calibrated micropipettes

  • Vortex mixer

  • Warming bath or sonicator (optional)

  • Phosphate-Buffered Saline (PBS), sterile

Step-by-Step Methodology:

  • Calculate the Required Mass:

    • To prepare 1 mL (0.001 L) of a 10 mM (0.01 M) stock solution:

    • Mass (g) = Concentration (M) × Volume (L) × Molecular Weight ( g/mol )

    • Mass (g) = 0.01 mol/L × 0.001 L × 227.73 g/mol = 0.0022773 g

    • Mass (mg) = 2.28 mg

  • Weighing the Compound:

    • Tare a sterile microcentrifuge tube on a calibrated analytical balance.

    • Carefully weigh out approximately 2.28 mg of the compound into the tube. Record the exact weight. It is crucial for accuracy to adjust the solvent volume based on the actual mass, not the target mass.

  • Dissolution in DMSO:

    • Based on the actual weight, calculate the precise volume of DMSO needed to achieve a 10 mM concentration.

    • Volume (µL) = (Mass (mg) / 227.73 mg/mmol) × 100

    • Add the calculated volume of anhydrous DMSO to the tube.

  • Ensuring Complete Dissolution:

    • Tightly cap the tube and vortex thoroughly for 1-2 minutes.

    • Visually inspect the solution against a light source to ensure there are no visible particles or cloudiness.

    • If dissolution is slow, gentle warming in a 37°C water bath or brief sonication can be used to aid the process.[1][5]

  • Storage of Stock Solution:

    • The DMSO stock solution is now ready. For long-term storage, aliquot the stock into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound. Store at -20°C or -80°C as recommended by the supplier.

  • Preparation of Working Solution in PBS:

    • Determine the final concentration needed for your experiment (e.g., 10 µM).

    • Vortex the PBS vigorously while adding the DMSO stock solution drop-by-drop or in a very slow stream. This rapid mixing is critical to prevent the compound from precipitating out of solution as it hits the aqueous environment.[5]

    • Crucial Check: Ensure the final concentration of DMSO in your working solution is low (e.g., <0.5%) to prevent solvent-induced artifacts in your experiment. Always run a vehicle control (PBS + same final concentration of DMSO) in your assays.

Q3: I followed the protocol, but my compound still precipitates when I dilute the DMSO stock in PBS. What can I do?

Answer: This indicates that the compound's solubility limit in PBS is being exceeded, even with the use of a DMSO stock. Here are several advanced troubleshooting steps.

  • Perform an Intermediate Dilution: Before diluting into PBS, perform an intermediate dilution of your DMSO stock in more DMSO or in a 50:50 mixture of DMSO:PBS. This lowers the concentration gradient when adding to the final PBS solution.

  • Lower the pH of Your PBS: The fundamental issue is the neutral pH of the buffer.[1] By carefully adding small amounts of dilute HCl (e.g., 0.1 N HCl) to your PBS, you can lower the pH to a more acidic value (e.g., pH 6.0-6.5). This will favor the protonated, more soluble form of the compound. Caution: You must verify that this lower pH is compatible with your experimental system (e.g., cells, enzymes).

  • Increase Agitation and Temperature: Warm the PBS to 37°C before adding the DMSO stock. Continue vigorous vortexing or stirring during and after the addition to keep the compound in solution.

  • Consider Co-solvents: For challenging compounds, formulations can include co-solvents like PEG300 or solubilizing agents like SBE-β-CD (sulfobutylether-β-cyclodextrin), though this will require significant validation to ensure they do not interfere with your assay.[1][6]

Troubleshooting Workflow

The following diagram outlines the logical steps for troubleshooting solubility issues with 1-(1-(Pyridin-2-yl)ethyl)piperazine hydrochloride.

G cluster_0 cluster_1 cluster_2 cluster_3 cluster_4 cluster_5 start Start: Compound does not dissolve in PBS prep_stock Primary Solution: Prepare a concentrated stock in 100% DMSO start->prep_stock Is direct dissolution failing? dilute Dilute DMSO stock into PBS with vigorous vortexing prep_stock->dilute success Success: Clear working solution. Proceed with experiment. dilute->success Is the solution clear? precipitate Problem: Precipitate forms upon dilution dilute->precipitate No troubleshoot_header Advanced Troubleshooting ph_adjust Option A: Lower PBS pH to 6.0-6.5 with dilute HCl intermediate_dilution Option B: Use intermediate dilution (e.g., in 50% DMSO) gentle_heat Option C: Warm PBS to 37°C before adding stock validation Validation: Ensure final pH and solvent concentration are compatible with the assay system. gentle_heat->validation

Caption: Troubleshooting workflow for dissolving 1-(1-(Pyridin-2-yl)ethyl)piperazine HCl.

Physicochemical Data Summary
PropertyValueSource
Chemical Name 1-(1-(Pyridin-2-yl)ethyl)piperazine hydrochloride[7]
Molecular Formula C₁₁H₁₈ClN₃[7]
Molecular Weight 227.73 g/mol [7]
Parent Compound Class Piperazine derivative (weak base)[3][4]
Expected Solubility pH-dependent; more soluble in acidic conditions[1][2]
Recommended Stock Solvent DMSO[5][6]
References
  • BenchChem. (2025). Application Notes and Protocols for In Vitro Dissolution of Dibenzepin HCl. BenchChem.
  • BenchChem. (2025). How to improve Angoline hydrochloride solubility in PBS. BenchChem.
  • Pawar, P. et al. (2014). Drug Dissolution Enhancement by Salt Formation. Research Journal of Pharmaceutical Dosage Forms and Technology.
  • BenchChem. (2025). A Technical Guide to the Physicochemical Properties of Piperazine Salts. BenchChem.
  • Serajuddin, A. T. M. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews.
  • Wikipedia. (2024). Piperazine. Wikipedia.
  • Guidechem. (n.d.). 1-phenyl-4-[2-(pyridin-2-yl)ethyl]piperazine 3965-85-3 wiki. Guidechem.
  • Gong, N. et al. (2022). An evolving role of aqueous piperazine to improve the solubility of non-steroidal anti-inflammatory drugs. Journal of Pharmaceutical Sciences.
  • Fell, J. T. & Calvert, R. T. (1981). Precaution on use of hydrochloride salts in pharmaceutical formulation. Journal of Pharmaceutical Sciences.
  • Drug Delivery Leader. (2022). 4 Factors Affecting Solubility Of Drugs. Drug Delivery Leader.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 84633, Piperazine, 1,1'-(1,2-ethanediyl)bis-. PubChem.
  • MedChemExpress. (n.d.). 1-(1-Phenylethyl)
  • CymitQuimica. (n.d.). CAS 5308-25-8: 1-Ethylpiperazine. CymitQuimica.
  • Chemspace. (n.d.). 1-[2-(pyridin-2-yl)ethyl]piperazine hydrochloride. Chemspace.
  • Amphray. (n.d.). 12.0 Piperazine Dihydrochloride.docx. Amphray.
  • SINTEF. (n.d.). Solid liquid solubility of piperazine. SINTEF.
  • Chadha, R. et al. (2012). High Solubility Piperazine Salts of the Nonsteroidal Anti-Inflammatory Drug (NSAID) Meclofenamic Acid. Crystal Growth & Design.
  • Sharma, V. & Arora, V. (2014). Development of an In Vitro Dissolution Method for Novel Formulation: A Systematic and Scientific Approach. Austin Journal of Analytical and Pharmaceutical Chemistry.
  • Aaronchem. (n.d.). 1-(1-(Pyridin-2-yl)ethyl)piperazine hydrochloride. Aaronchem.
  • FIP/AAPS. (n.d.). Guidelines for Dissolution/In Vitro Release Testing of Novel/Special Dosage Forms.
  • Sigma-Aldrich. (n.d.). 1-(2-Pyridin-2-yl-ethyl)-piperazine. Sigma-Aldrich.
  • Al Ameri, M. N. & Mohamed, E. F. (2024). Dissolution methods to discriminate in vitro dissolution of poor water soluble weak base drug using three strategies. Journal of Research in Pharmacy.
  • Sigma-Aldrich. (n.d.). Complete Solutions for Dissolution Testing. Sigma-Aldrich.

Sources

Optimization

Inconsistent results in assays with 1-(1-(Pyridin-2-yl)ethyl)piperazine hydrochloride

Prepared by the Senior Application Scientist Team Welcome to the technical support guide for 1-(1-(Pyridin-2-yl)ethyl)piperazine hydrochloride. This resource is designed for researchers, scientists, and drug development...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for 1-(1-(Pyridin-2-yl)ethyl)piperazine hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to address and resolve common issues leading to inconsistent results in biological and biochemical assays. We understand that reproducibility is paramount to scientific discovery, and this guide provides in-depth, field-proven insights to ensure the reliability and accuracy of your experimental data.

Section 1: Frequently Asked Questions (FAQs) - First-Line Troubleshooting

This section addresses the most common initial queries and provides rapid solutions to prevent common experimental pitfalls.

Q1: How should I prepare my stock solution and subsequent dilutions to avoid compound precipitation?

A1: This is the most critical step for ensuring consistent results. Due to the compound's chemical nature, we recommend a two-step dilution process. Prepare a high-concentration primary stock solution (e.g., 10-50 mM) in 100% dimethyl sulfoxide (DMSO).[1] For your final assay concentration, perform serial dilutions from this stock into your aqueous assay buffer. It is crucial to ensure vigorous mixing during dilution and to never exceed a final DMSO concentration that could impact your assay's integrity (typically <0.5%).[2]

Q2: What are the optimal storage conditions for the solid compound and its stock solutions?

A2: Proper storage is essential for maintaining compound integrity. The hydrochloride salt form can be hygroscopic (absorb water from the air), which can affect weighing accuracy.[3]

FormStorage TemperatureContainerNotes
Solid Powder -20°CTightly sealed vial with desiccantProtect from moisture and light.[1] Allow the container to warm to room temperature before opening to prevent condensation.
DMSO Stock -20°CTightly sealed, low-retention vialsAliquot into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound or introduce water.[4]

Q3: My results are highly variable between replicate wells. What is the most likely cause?

A3: High variability is almost always linked to poor solubility and precipitation of the compound at its final concentration in the aqueous assay buffer.[1] Even though it is a hydrochloride salt, which enhances aqueous solubility compared to the free base, its kinetic solubility in a neutral pH buffer can be limited.[2] Visually inspect your diluted solutions for any signs of cloudiness. If you suspect precipitation, you must determine the compound's kinetic solubility in your specific assay medium (see Protocol 1).

Q4: Could the hydrochloride (HCl) salt form of the compound be affecting my assay's pH?

A4: Yes, this is a possibility, especially in poorly buffered systems. Dissolving an HCl salt in an unbuffered or weakly buffered solution can lower the pH. The piperazine moiety's two nitrogen atoms have distinct pKa values, meaning their protonation state—and thus the molecule's overall charge, conformation, and solubility—is highly dependent on pH.[3][5] Ensure your assay medium is robustly buffered to maintain a stable physiological pH throughout the experiment.

Section 2: In-Depth Troubleshooting Guides

This section provides structured approaches to diagnose and solve specific experimental problems.

Guide 2.1: Issue - High Variability and Poor Reproducibility

Inconsistent data between replicates, plates, or experiments is a significant barrier to progress. This guide helps diagnose the root cause.

Potential Cause 1: Compound Precipitation The compound may be precipitating out of the solution upon dilution into the aqueous assay buffer. This creates a heterogeneous mixture where different wells receive different effective concentrations of the soluble compound.[6]

Troubleshooting Workflow:

G cluster_0 Troubleshooting High Variability start Inconsistent Results Observed decision1 Is working solution cloudy or is a pellet visible after centrifugation? start->decision1 protocol1 ACTION: Determine Kinetic Solubility in Assay Medium (Protocol 1) decision1->protocol1 Yes check_pH ACTION: Verify buffer capacity and final assay pH. decision1->check_pH No decision2 Is desired concentration above kinetic solubility limit? protocol1->decision2 solution1 RESOLUTION: Lower final concentration. Consider formulation aids (e.g., co-solvents), ensuring proper vehicle controls. decision2->solution1 Yes decision2->check_pH No check_adsorption ACTION: Test low-retention plates. Include BSA (0.01-0.1%) in buffer to block sites. check_pH->check_adsorption solution2 RESOLUTION: Use robustly buffered medium. Adjust pH if necessary. check_pH->solution2 solution3 RESOLUTION: Use appropriate labware and blocking agents. check_adsorption->solution3

Caption: Workflow for diagnosing high variability.

Experimental Protocol 1: Determination of Kinetic Solubility

This protocol provides a quick assessment of the concentration at which your compound begins to precipitate under specific assay conditions.[1]

  • Preparation: Prepare a series of 2x final concentrations of the compound in your assay buffer by diluting from your DMSO stock. For example, if your desired final concentrations are 1, 5, 10, 20, and 50 µM, prepare 2, 10, 20, 40, and 100 µM solutions.

  • Vortexing: Vortex each tube vigorously for 30 seconds to ensure thorough mixing.[1]

  • Incubation: Incubate the tubes at the temperature and for the duration of your biological assay (e.g., 1 hour at 37°C).

  • Centrifugation: Centrifuge the tubes at high speed (>14,000 x g) for 20 minutes to pellet any precipitate.

  • Inspection: Carefully inspect each tube against a dark background. The highest concentration that shows no visible pellet is your approximate kinetic solubility limit under these conditions.

Potential Cause 2: pH-Dependent Effects The piperazine moiety is a weak base, and its charge state is sensitive to pH.[5] Small shifts in buffer pH can alter the compound's interaction with its target or its ability to cross cell membranes, leading to inconsistent activity.

G cluster_pH pH-Dependent Protonation of Piperazine Moiety low_pH Low pH (e.g., < 6) Both Nitrogens Protonated (Charge = +2) High Water Solubility mid_pH Physiological pH (~7.4) Equilibrium of +1 and +2 states (Predominantly +1) Moderate Solubility low_pH->mid_pH Increase pH high_pH High pH (e.g., > 9) Mostly Uncharged (Free Base) Low Water Solubility mid_pH->high_pH Increase pH

Caption: Influence of pH on piperazine protonation.

Potential Cause 3: Adsorption to Labware Hydrophobic compounds can stick to the plastic surfaces of microplates and pipette tips, reducing the actual concentration in solution. This effect can be more pronounced in some wells than others. To mitigate this, consider using low-retention plasticware or pre-incubating plates with a blocking agent like Bovine Serum Albumin (BSA).[1]

Guide 2.2: Issue - Lower-Than-Expected or No Activity

If the compound appears inactive or less potent than expected, consider these possibilities before questioning its intrinsic biological function.

Potential Cause 1: Compound Degradation While generally stable, the compound may degrade under certain conditions:

  • Freeze-Thaw Cycles: Repeated freezing and thawing of stock solutions can lead to degradation.[4]

  • Aqueous Instability: The compound may not be stable in your aqueous assay buffer over the full duration of the experiment.

  • Light Sensitivity: Pyridine-containing structures can sometimes be sensitive to light.

Troubleshooting Steps:

  • Use Fresh Aliquots: Always use a fresh, single-use aliquot of your DMSO stock for each experiment.

  • Time-Course Experiment: Assess compound stability by pre-incubating it in the assay buffer for varying lengths of time before adding it to the assay. If activity decreases with longer pre-incubation, instability is likely.

  • Protect from Light: Minimize exposure of the compound and assay plates to direct light.[4]

Potential Cause 2: Inaccurate Concentration

  • Weighing Error: As an HCl salt, the compound can absorb atmospheric water, leading to an overestimation of the amount weighed.[3]

  • Pipetting Error: Inaccurate pipetting during the creation of stock or serial dilutions.

Troubleshooting Steps:

  • Confirm Molecular Weight: Ensure you are using the correct molecular weight for the hydrochloride salt form (C11H18ClN3, MW: ~227.73 g/mol ), not the free base.

  • Concentration Verification: If possible, verify the concentration of your primary stock solution using an analytical method. For compounds with a chromophore like the pyridine ring, UV-Vis spectrophotometry against a standard curve can be a straightforward check. For higher accuracy, HPLC-UV is recommended.[7]

Guide 2.3: Issue - Suspected Off-Target Effects or Assay Interference

These issues can lead to false positives or negatives, confounding data interpretation.

IssuePotential CauseTroubleshooting Strategy
False Positives Intrinsic Fluorescence/Absorbance: The compound itself may absorb or emit light at the wavelengths used in the assay, creating a false signal.[1]Run a control plate with the compound in assay buffer but without cells or the key biological reagent (e.g., enzyme). Subtract this background signal.[4]
Non-Specific Activity: Piperazine-containing molecules are known to interact with many receptors and enzymes.[8] The observed effect may not be due to interaction with your intended target.Perform counter-screens using a cell line that does not express the target or an assay with a structurally related but inactive target.[1]
False Negatives Signal Quenching: The compound may quench the fluorescent or luminescent signal generated by the assay reporter.In a cell-free version of the assay, add the compound after the signal-generating step. A decrease in signal indicates quenching.
Plate Material Interference: Using the wrong microplate color can drastically affect results.[6]Use white plates for luminescence, black plates for fluorescence, and clear plates for absorbance assays to maximize the signal-to-noise ratio.[6]
Section 3: Best Practices for Compound Handling

Proactive measures are the best way to ensure data quality and consistency.

  • Receipt and Storage: Upon receipt, log the compound details and store immediately at -20°C in a desiccated environment.

  • Weighing: Use a calibrated analytical balance in a low-humidity environment. Allow the vial to equilibrate to room temperature before opening to prevent water condensation on the solid.

  • Stock Solution Preparation: Prepare the primary stock in 100% anhydrous DMSO. Ensure the compound is fully dissolved by vortexing and/or brief sonication.

  • Assay Dilutions: Always perform serial dilutions. Never dilute the high-concentration DMSO stock in a single large step into an aqueous buffer. Add the compound to the buffer (not the other way around) while vortexing to minimize immediate precipitation.

  • Vehicle Controls: Every experiment must include a "vehicle control" group that is treated with the same final concentration of DMSO (or other solvent) as the compound-treated groups. This ensures any observed effect is due to the compound, not the solvent.[2]

References
  • Eppendorf. (2021, October 7). Troubleshooting Cell-based Assays - Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis. Eppendorf. Retrieved from [Link]

  • BellBrook Labs. (2025, November 6). Common Challenges in Biochemical Assays and How to Overcome Them. BellBrook Labs. Retrieved from [Link]

  • Bitesize Bio. (2024, October 2). The Ultimate Guide to Troubleshooting Microplate Assays. Bitesize Bio. Retrieved from [Link]

  • University of California Merced. (2012, October 19). Standard Operating Procedure: Hydrochloric acid. UC Merced Environmental Health and Safety. Retrieved from [Link]

  • European Commission. (2004, May 28). Opinion on the results of the RA of Piperazine (HH), CSTEE plenary. European Commission. Retrieved from [Link]

  • Abdel-Wahab, B. F., et al. (2024, May 29). The Impact of Incorporating Piperazine on Biological Activities of Benzazoles. IntechOpen. Retrieved from [Link]

  • Al-Ostoot, F. H., et al. (2021). Piperazine skeleton in the structural modification of natural products: a review. PMC. Retrieved from [Link]

  • ChemEurope.com. (n.d.). Piperazine. ChemEurope.com. Retrieved from [Link]

  • Quora. (2021, December 28). How to safely handle hydrochloric acid. Quora. Retrieved from [Link]

  • Ataman Kimya. (n.d.). PIPERAZINES. Ataman Kimya. Retrieved from [Link]

  • Food and Agriculture Organization of the United Nations. (n.d.). HYDROCHLORIC ACID. FAO. Retrieved from [Link]

  • Wang, J., et al. (2020, January 2). The establishment of a practical method for the determination of piperazine residues using accelerated solvent extraction and UHPLC-FLD. Food Science and Technology. Retrieved from [Link]

  • Lamberth, C., et al. (2022, June 8). Applications of Isosteres of Piperazine in the Design of Biologically Active Compounds: Part 1. ACS Publications. Retrieved from [Link]

  • Chemspace. (n.d.). 1-[2-(pyridin-2-yl)ethyl]piperazine hydrochloride. Chemspace. Retrieved from [Link]

  • ResearchGate. (2009, May 29). Best Practices in Compound Management for Preserving Compound Integrity and Accurately Providing Samples for Assays. ResearchGate. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. JOCPR. Retrieved from [Link]

  • Patsnap. (2025, July 1). Hydrochloric Acid in Pharmaceutical Preparations: Best Practices. Patsnap Eureka. Retrieved from [Link]

  • NTU Journal of Pure Sciences. (2024, December 27). A Review on Analytical Methods for Piperazine Determination. NTU Journal of Pure Sciences. Retrieved from [Link]

  • Wikipedia. (n.d.). Piperazine. Wikipedia. Retrieved from [Link]

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Troubleshooting

Technical Support Center: Managing the Hygroscopic Nature of Piperazine Hydrochloride Compounds

Welcome to the Technical Support Center for handling piperazine hydrochloride and its derivatives. Designed for researchers, formulation scientists, and drug development professionals, this guide provides mechanistic ins...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for handling piperazine hydrochloride and its derivatives. Designed for researchers, formulation scientists, and drug development professionals, this guide provides mechanistic insights, troubleshooting workflows, and self-validating protocols to mitigate the risks associated with highly hygroscopic pharmaceutical intermediates.

Mechanistic Insights: The Causality of Hygroscopicity

To effectively manage piperazine hydrochloride, one must first understand why it behaves the way it does. Piperazine is a six-membered heterocyclic compound containing two nitrogen atoms. While forming a hydrochloride salt (e.g., piperazine dihydrochloride) generally improves thermal stability compared to the free base, the resulting crystal lattice is highly polar[1].

The protonated secondary amines and chloride counterions act as potent hydrogen-bond acceptors and donors. When exposed to atmospheric humidity, water molecules intercalate into the crystal lattice, leading to surface adsorption (free water) and subsequent hydrate formation (e.g., piperazine hexahydrate)[2]. If the ambient relative humidity (RH) exceeds the compound's critical relative humidity, deliquescence occurs—the solid absorbs so much moisture that it dissolves into an aqueous solution. This water uptake not only depresses the melting point but also acts as a medium for hydrolysis and oxidation, compromising the API's structural integrity[3].

G A Anhydrous Piperazine HCl C Surface Adsorption (Free Water) A->C Air Exposure B Atmospheric Moisture (H2O Vapor) B->C High RH D Hydrate Formation (e.g., Hexahydrate) C->D Hydrogen Bonding E Deliquescence (Liquid Solution) D->E Critical RH Exceeded F Hydrolysis & Chemical Degradation E->F Prolonged Exposure

Caption: Pathway of moisture-induced degradation in piperazine hydrochloride.

Troubleshooting Guide & FAQs

Q1: Why are my reaction yields consistently lower when using an older batch of piperazine hydrochloride? A1: This is a classic symptom of inaccurate stoichiometry caused by moisture absorption. If your anhydrous piperazine hydrochloride has absorbed water to form a hydrate, a significant percentage of the mass you are weighing is actually water[4]. Consequently, you are introducing fewer moles of the active reagent into the reaction vessel than calculated, leading to suboptimal yields and unreacted starting materials.

Q2: My piperazine hydrochloride powder has formed hard clumps. Can I still use it? A2: It depends on the severity. If the powder exhibits minor clumping but remains white, it has likely only adsorbed surface water. You can break the clumps and dry the material under a vacuum (see Protocol 2). However, if the compound has become gummy, sticky, or discolored, it has undergone deliquescence and potential chemical degradation (such as oxidation of the nitrogen ring)[4]. In this case, the batch must be discarded.

Q3: How does moisture affect the melting point of piperazine derivatives? A3: Absorbed water acts as an impurity within the crystal lattice, disrupting intermolecular forces. This typically results in a significant depression and broadening of the melting point compared to the literature value of the anhydrous form[2].

Q4: What formulation strategies can prevent moisture uptake in piperazine-based oral solid dosage forms? A4: Downstream formulation challenges (like powder caking during tablet compression) can be mitigated using four primary strategies: film coating with moisture-barrier polymers, encapsulation, co-processing with hydrophobic excipients, and crystal engineering (e.g., forming co-crystals)[5]. Co-crystallization with co-formers like gallic acid has been shown to drastically reduce hygroscopicity by occupying the binding sites that ambient water molecules would otherwise target[5][6].

G Start Inspect Piperazine HCl Cond1 Free-Flowing Powder? Start->Cond1 Action1 Weigh in Glovebox (Inert Gas) Cond1->Action1 Yes Cond2 Minor Clumping? Cond1->Cond2 No Action2 Vacuum Desiccation & KF Titration Cond2->Action2 Yes Action3 Discard Batch (Gummy/Discolored) Cond2->Action3 No (Severe)

Caption: Troubleshooting workflow for inspecting and handling hygroscopic powders.

Data Presentation: Impact & Mitigation Strategies

Table 1: Stoichiometric Impact of Hydration on Piperazine HCl

Understanding the mathematical impact of water weight is critical for precise chemical synthesis.

Hydration StateMolecular FormulaMolecular Weight ( g/mol )% Mass as WaterImpact on 100mg Sample
AnhydrousC₄H₁₀N₂·HCl122.600.00%100.0 mg Active API
MonohydrateC₄H₁₀N₂·HCl·H₂O140.6112.81%87.2 mg Active API
HexahydrateC₄H₁₀N₂·HCl·6H₂O230.6946.86%53.1 mg Active API
Table 2: Formulation Strategies for Hygroscopic APIs[5]
StrategyMechanism of ActionPractical Application for Piperazine
Crystal Engineering Alters the crystal lattice to remove hydrogen-bonding sites available for water.Forming co-crystals with gallic acid or aliphatic dicarboxylic acids.
Film Coating Creates a physical moisture barrier around the solid core.Applying hydrophobic polymer coatings to final tablet formulations.
Co-processing Diverts water away from the active ingredient using competitive excipients.Blending with hydrophobic lubricants or glidants prior to milling.

Self-Validating Experimental Protocols

To ensure scientific integrity, handling hygroscopic compounds requires a closed-loop system where the success of the preparation is analytically verified before use.

Protocol 1: Precision Handling and Weighing under Inert Atmosphere

Causality: Exposing piperazine HCl to ambient air during weighing introduces immediate moisture. Utilizing an inert atmosphere prevents both water absorption and oxidative degradation[3][4].

  • Preparation: Transfer the sealed container of piperazine hydrochloride into a glovebox purged with high-purity Argon or Nitrogen gas.

  • Equilibration: Allow the internal atmosphere of the glovebox to reach <1 ppm H₂O and O₂.

  • Dispensing: Using an anti-static scoop, dispense the required mass into a pre-tared, oven-dried vial.

  • Sealing: Cap the vial tightly with a PTFE-lined septum cap before removing it from the glovebox.

  • Transfer: Introduce solvents directly through the septum using a dry syringe to maintain the anhydrous environment during the reaction setup.

Protocol 2: Vacuum Desiccation and Karl Fischer (KF) Validation

Causality: If minor clumping occurs, free water must be removed without applying excessive heat, which could trigger thermal degradation. KF titration provides a self-validating endpoint to ensure the compound is truly anhydrous[2].

  • Mechanical Disruption: Inside a dry environment, gently crush the clumped piperazine hydrochloride using a dry glass mortar and pestle.

  • Vacuum Drying: Transfer the powder to a vacuum desiccator containing fresh phosphorus pentoxide (P₂O₅) or indicating silica gel[2]. Apply a high vacuum (<1 mbar) at ambient temperature for 24–48 hours.

  • Validation (KF Titration):

    • Pre-titrate the KF vessel to a dry, stable endpoint.

    • Rapidly transfer exactly 50 mg of the dried piperazine HCl into the titration vessel.

    • Run the volumetric or coulometric KF titration.

  • Decision Gate: If the water content is <0.5% w/w, the compound is safe for moisture-sensitive synthesis. If >0.5%, repeat the vacuum drying process.

Protocol 3: Co-Crystallization to Reduce Hygroscopicity

Causality: By pairing piperazine with a suitable co-former, the hydrogen-bonding sites that normally attract atmospheric water are saturated by the co-former molecules, creating a thermodynamically stable, non-hygroscopic lattice[5][6].

  • Solvent Selection: Dissolve equimolar amounts of piperazine hydrochloride and a selected co-former (e.g., gallic acid) in a minimal amount of hot ethanol.

  • Mixing: Stir the solution at 60°C for 30 minutes to ensure complete dissolution and molecular mixing.

  • Controlled Cooling: Allow the solution to cool slowly to room temperature (approx. 1°C/minute) to promote the self-assembly of large, pure co-crystals.

  • Isolation: Filter the resulting co-crystals under a vacuum and wash with a small volume of ice-cold ethanol.

  • Characterization: Verify the formation of the co-crystal and its reduced hygroscopicity using Powder X-Ray Diffraction (PXRD) and Dynamic Vapor Sorption (DVS).

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 8893, Piperazine Dihydrochloride. PubChem. Available at:[Link]

  • Biosynce. What are the stability conditions of piperazine? Biosynce Blog. Available at: [Link]

  • PMC. Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. National Institutes of Health. Available at:[Link]

  • PMC. Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs. National Institutes of Health. Available at:[Link]

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Reference Data & Comparative Studies

Validation

Validating GPCR Bioassays Using 1-(1-(Pyridin-2-yl)ethyl)piperazine Hydrochloride: A Comparison Guide

Executive Summary In central nervous system (CNS) drug discovery, the pyridinyl-piperazine moiety is a privileged pharmacophore, serving as the structural backbone for numerous ligands targeting serotonin (5-HT) and dopa...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In central nervous system (CNS) drug discovery, the pyridinyl-piperazine moiety is a privileged pharmacophore, serving as the structural backbone for numerous ligands targeting serotonin (5-HT) and dopamine receptors. Specifically, 1-(1-(Pyridin-2-yl)ethyl)piperazine hydrochloride is a highly versatile building block used to develop dual 5-HT1A and 5-HT7 receptor modulators.

This guide provides a comprehensive, self-validating framework for utilizing this scaffold in G-protein coupled receptor (GPCR) bioassays. By objectively comparing its performance and physicochemical traits against standard reference alternatives, we outline the causality behind specific experimental choices to ensure absolute trustworthiness in your screening cascade.

Scaffold Significance & Comparative Profiling

When designing a bioassay, the choice of the core scaffold dictates the assay's dynamic range and off-target liability. The1[1] scaffold offers distinct advantages over traditional phenyl-piperazines.

Physicochemical Tuning: The substitution of a phenyl ring with a 2-pyridyl moiety introduces a nitrogen atom that acts as a critical hydrogen bond acceptor, enabling novel interactions within the hydrophobic accessory pockets of 5-HT receptors. Furthermore, the 1-ethyl branching introduces steric bulk that can be leveraged to tune selectivity away from D2 receptors and toward 5-HT7.

Quantitative Comparison: Scaffold Derivatives vs. Standard Alternatives

To validate the assay, the test compounds (derivatives of the pyridinyl-piperazine scaffold) must be benchmarked against highly selective standard alternatives. The table below summarizes the binding affinities ( Ki​ ) based on recent2[2].

Compound / Ligand ClassPrimary Target5-HT1A Affinity ( Ki​ )5-HT7 Affinity ( Ki​ )D2 Affinity ( Ki​ )Assay Utility
8-OH-DPAT 5-HT1A~1.0 nM>1000 nM>1000 nMPositive Control (5-HT1A)
SB-269970 5-HT7>1000 nM~1.2 nM>1000 nMPositive Control (5-HT7)
Haloperidol D2>1000 nM>1000 nM~1.5 nMOff-Target Control
SYA16263 (Derivative)5-HT1A / D41.1 nM90 nM124 nMMulti-target Reference
Compound 21 (Derivative)5-HT1A / 5-HT70.74 nM8.4 nM>500 nMDual-Target Lead

Mechanistic Pathway Visualization

Validating a functional bioassay requires a deep understanding of the divergent signaling pathways activated by the scaffold. While 5-HT1A receptors couple to Gi/o​ proteins (inhibiting adenylyl cyclase), 5-HT7 receptors couple to Gs​ proteins (stimulating adenylyl cyclase).

Signaling Ligand Pyridinyl-Piperazine Scaffold HT1A 5-HT1A Receptor Ligand->HT1A High Affinity HT7 5-HT7 Receptor Ligand->HT7 Moderate Affinity Gi Gi/o Protein (Inhibitory) HT1A->Gi Gs Gs Protein (Stimulatory) HT7->Gs AC_inh Adenylyl Cyclase Inhibition Gi->AC_inh AC_stim Adenylyl Cyclase Stimulation Gs->AC_stim cAMP_down ↓ cAMP Levels AC_inh->cAMP_down cAMP_up ↑ cAMP Levels AC_stim->cAMP_up

Fig 1: Divergent GPCR signaling pathways modulated by pyridinyl-piperazine scaffolds.

Bioassay Validation: Self-Validating Protocols

To ensure scientific integrity, every protocol must be a self-validating system. This means embedding internal controls that prove the assay's mechanical success independent of the test compound's performance.

Radioligand Binding Assay (Affinity)

This protocol is optimized for evaluating the displacement of standard radioligands by 1-(1-(Pyridin-2-yl)ethyl)piperazine hydrochloride derivatives, as adapted from 3[3].

Step-by-Step Methodology:
  • Membrane Preparation: Homogenize HEK293 cells stably expressing human 5-HT1A or 5-HT7 receptors in 50 mM Tris-HCl buffer (pH 7.4). Centrifuge at 35,000 x g for 15 minutes at 4°C.

  • Compound Preparation: Dissolve the test scaffold in 100% DMSO, then dilute in assay buffer (final DMSO concentration < 1%).

    • Causality Note: Using the hydrochloride salt rather than the free base is critical. The free base of piperazine derivatives is highly lipophilic and prone to aggregation. The HCl salt ensures complete, rapid dissolution, preventing false negatives caused by compound precipitation.

  • Incubation: In a 96-well plate, combine 50 µL of radioligand ([³H]-8-OH-DPAT for 5-HT1A; [³H]-5-CT for 5-HT7), 50 µL of test compound (ranging from 10−11 to 10−5 M), and 100 µL of membrane suspension. Incubate for 60 minutes at 37°C.

    • Causality Note: [³H]-8-OH-DPAT is chosen over [³H]-WAY100635 because DPAT is an agonist that exclusively labels the G-protein-coupled state of the receptor, which is highly sensitive to the binding of active pyridinyl-piperazine modulators.

  • Rapid Filtration: Terminate the reaction by rapid filtration through GF/B glass fiber filters using a cell harvester.

    • Causality Note: Filters MUST be pre-soaked in 0.3% Polyethylenimine (PEI) for 1 hour. Piperazine scaffolds exhibit non-specific binding (NSB) to negatively charged silicates. PEI neutralizes this charge, preserving the assay window.

  • Detection: Wash filters three times with ice-cold buffer, dry, add scintillation cocktail, and quantify radioactivity using a liquid scintillation counter.

Workflow Prep 1. Membrane Prep (HEK293 cells) Incubate 2. Radioligand + Test Scaffold Prep->Incubate Filter 3. Rapid Filtration (PEI-coated GF/B) Incubate->Filter Count 4. Scintillation Counting Filter->Count Validate 5. Z'-Factor & Ki Calculation Count->Validate

Fig 2: Self-validating radioligand binding assay workflow for scaffold screening.

Data Interpretation & Self-Validation Metrics

To guarantee trustworthiness, the assay must pass the following mathematical validations before the test compound's data is accepted:

  • Total Binding (TB) & Non-Specific Binding (NSB): NSB must be defined using a vast excess (10 µM) of an unlabelled reference ligand (e.g., Serotonin). The specific binding window (TB - NSB) must account for >80% of total radioactive counts.

  • Z'-Factor Calculation: Calculate the Z'-factor using the formula: Z′=1−∣μTB​−μNSB​∣3(σTB​+σNSB​)​ . A plate is only considered valid if Z′≥0.5 .

  • Cheng-Prusoff Conversion: Do not report raw IC50​ values. Convert them to absolute affinity ( Ki​ ) using the Cheng-Prusoff equation: Ki​=1+Kd​[L]​IC50​​ , where [L] is the radioligand concentration and Kd​ is its dissociation constant. This normalizes the data, allowing direct comparison between your pyridinyl-piperazine derivatives and the literature standards.

References

  • CymitQuimica - 1-(1-(Pyridin-2-yl)ethyl)piperazine hydrochloride -1

  • NIH - New Dual 5-HT1A and 5-HT7 Receptor Ligands derived from SYA16263 - 2

  • Scientific Reports - Low-basicity 5-HT7 Receptor Agonists Synthesized Using the van Leusen Multicomponent Protocol - 3

Sources

Comparative

A Researcher's Guide to Characterizing Novel Dopamine D2 Receptor Agonists: A Comparative Analysis Framework

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to characterize and compare novel dopamine D2 receptor (D2R) agonists. While we will use the specific molecule...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to characterize and compare novel dopamine D2 receptor (D2R) agonists. While we will use the specific molecule, 1-(1-(Pyridin-2-yl)ethyl)piperazine hydrochloride, as our central test compound, this document is designed to be a universal resource. Due to the current lack of publicly available pharmacological data for this specific molecule, we will establish a comparative landscape using a panel of well-characterized D2R agonists. This will serve as a benchmark against which new compounds can be evaluated.

The following sections will delve into the intricacies of D2R signaling, provide detailed experimental protocols for in vitro characterization, and present a comparative analysis of established D2R agonists. This guide is intended to be a practical resource, empowering researchers to generate and interpret data for their own compounds of interest.

The Dopamine D2 Receptor: A Key Target in Neuroscience

The dopamine D2 receptor, a member of the G protein-coupled receptor (GPCR) superfamily, is a critical player in various physiological and neurological processes, including motor control, motivation, and cognition.[1] Its dysfunction has been implicated in a range of neuropsychiatric disorders such as Parkinson's disease and schizophrenia.[1][2] As such, the D2R is a primary target for a multitude of therapeutic agents.[1][2]

D2R agonists, which activate the receptor, are cornerstone treatments for conditions characterized by dopamine deficiency, like Parkinson's disease.[1] Conversely, D2R antagonists are used to mitigate the effects of excessive dopamine signaling, as seen in schizophrenia.[1] The therapeutic landscape is further nuanced by the existence of partial agonists, such as aripiprazole, which can modulate receptor activity depending on the endogenous dopamine levels.[2]

The Rise of Functional Selectivity: Beyond Simple Agonism

Historically, D2R signaling was primarily understood through its canonical pathway: coupling to inhibitory G proteins (Gαi/o), which leads to the suppression of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP).[3] However, it is now well-established that D2R activation can also trigger a distinct, G protein-independent signaling cascade mediated by β-arrestins.[4][5]

This bifurcation of signaling pathways has given rise to the concept of "functional selectivity" or "biased agonism".[5] A biased agonist is a ligand that preferentially activates one signaling pathway over another. For instance, a G protein-biased agonist would primarily modulate cAMP levels with little to no recruitment of β-arrestin, while a β-arrestin-biased agonist would exhibit the opposite profile.[6] The potential therapeutic advantage of biased agonists lies in the possibility of selectively engaging pathways responsible for therapeutic effects while avoiding those that lead to adverse side effects.[6]

Dopamine D2 Receptor Signaling Pathways

D2R_Signaling cluster_membrane Cell Membrane cluster_g_protein G Protein Pathway cluster_arrestin β-Arrestin Pathway D2R D2 Receptor G_protein Gαi/o Activation D2R->G_protein Arrestin β-Arrestin 2 Recruitment D2R->Arrestin Agonist D2 Agonist Agonist->D2R Binds AC Adenylyl Cyclase Inhibition G_protein->AC Inhibits cAMP ↓ cAMP AC->cAMP Downstream Downstream Signaling (e.g., pERK) Arrestin->Downstream Binding_Assay cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Membrane_Prep Prepare Membranes (D2R-expressing cells) Incubation Incubate: Membranes + Radioligand + Test Compound Membrane_Prep->Incubation Radioligand Prepare Radioligand (e.g., [3H]Spiperone) Radioligand->Incubation Test_Compound Prepare Test Compound (Serial Dilutions) Test_Compound->Incubation Filtration Rapid Filtration (Separate bound/free) Incubation->Filtration Counting Scintillation Counting (Measure radioactivity) Filtration->Counting IC50_Calc Calculate IC50 Counting->IC50_Calc Ki_Calc Calculate Ki (Cheng-Prusoff) IC50_Calc->Ki_Calc

Caption: Workflow for determining the binding affinity of a test compound using a radioligand binding assay.

Step-by-Step Protocol:

  • Membrane Preparation:

    • Culture cells stably expressing the human dopamine D2 receptor (e.g., HEK293 or CHO cells) to confluency.

    • Harvest the cells and centrifuge to obtain a cell pellet.

    • Resuspend the pellet in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors) and homogenize.

    • Centrifuge the homogenate at high speed (e.g., 40,000 x g) to pellet the cell membranes.

    • Wash the membrane pellet with assay buffer and resuspend to a final protein concentration of approximately 100-200 µg/mL.

  • Assay Setup (in a 96-well plate):

    • Total Binding: Add 50 µL of membrane preparation, 50 µL of radioligand (e.g., [³H]spiperone at a concentration near its Kd), and 50 µL of assay buffer.

    • Non-specific Binding: Add 50 µL of membrane preparation, 50 µL of radioligand, and 50 µL of a high concentration of a known D2 antagonist (e.g., 10 µM haloperidol).

    • Competition: Add 50 µL of membrane preparation, 50 µL of radioligand, and 50 µL of the test compound at various concentrations.

  • Incubation:

    • Incubate the plate for 60-90 minutes at room temperature with gentle agitation to allow the binding to reach equilibrium.

  • Filtration and Washing:

    • Rapidly filter the contents of each well through glass fiber filters (pre-soaked in polyethyleneimine to reduce non-specific binding) using a cell harvester.

    • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Radioactivity Measurement:

    • Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a dose-response curve.

    • Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

cAMP Functional Assay: Assessing G Protein Pathway Activation

This assay measures the ability of a D2R agonist to inhibit the production of cyclic AMP (cAMP), the hallmark of Gαi/o protein activation.

Experimental Workflow: cAMP Assay

cAMP_Assay cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Cell_Plating Plate D2R-expressing cells Pre_incubation Pre-incubate cells with Test Compound Cell_Plating->Pre_incubation Test_Compound Prepare Test Compound (Serial Dilutions) Test_Compound->Pre_incubation Stimulation Stimulate with Forskolin Pre_incubation->Stimulation Lysis_Detection Lyse cells and Detect cAMP (e.g., HTRF) Stimulation->Lysis_Detection Dose_Response Generate Dose-Response Curve Lysis_Detection->Dose_Response EC50_Emax_Calc Calculate EC50 and Emax Dose_Response->EC50_Emax_Calc

Caption: Workflow for measuring G protein pathway activation via a cAMP assay.

Step-by-Step Protocol (using HTRF):

  • Cell Preparation:

    • Seed D2R-expressing cells into a 384-well white plate and culture overnight.

  • Agonist Treatment:

    • Remove the culture medium and add assay buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

    • Add the test compound at various concentrations to the wells.

  • Adenylate Cyclase Stimulation:

    • Add a fixed concentration of forskolin (an adenylyl cyclase activator) to all wells except the negative control. This will induce cAMP production, which will then be inhibited by the D2R agonist.

  • Incubation:

    • Incubate the plate at 37°C for a specified time (e.g., 30 minutes).

  • cAMP Detection:

    • Lyse the cells and add the HTRF detection reagents (cAMP-d2 and anti-cAMP-cryptate) according to the manufacturer's instructions.

    • Incubate for 60 minutes at room temperature.

  • Data Acquisition:

    • Read the plate on an HTRF-compatible plate reader, measuring the emission at 665 nm and 620 nm.

  • Data Analysis:

    • Calculate the HTRF ratio and convert it to cAMP concentration using a standard curve.

    • Plot the percentage of inhibition of forskolin-stimulated cAMP production against the logarithm of the test compound concentration.

    • Determine the EC₅₀ (potency) and Eₘₐₓ (efficacy) from the resulting dose-response curve.

β-Arrestin Recruitment Assay: Probing G Protein-Independent Signaling

This assay measures the recruitment of β-arrestin to the activated D2 receptor, a key event in the G protein-independent signaling pathway. Bioluminescence Resonance Energy Transfer (BRET) is a commonly used technology for this purpose.

Experimental Workflow: β-Arrestin BRET Assay

BRET_Assay cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Transfection Co-transfect cells with D2R-Rluc8 and β-arrestin-Venus Cell_Plating Plate transfected cells Transfection->Cell_Plating Agonist_Addition Add Test Compound (Serial Dilutions) Cell_Plating->Agonist_Addition Substrate_Addition Add Luciferase Substrate (Coelenterazine h) Agonist_Addition->Substrate_Addition BRET_Measurement Measure Light Emission (at two wavelengths) Substrate_Addition->BRET_Measurement BRET_Ratio Calculate BRET Ratio BRET_Measurement->BRET_Ratio Dose_Response Generate Dose-Response Curve BRET_Ratio->Dose_Response EC50_Emax_Calc Calculate EC50 and Emax Dose_Response->EC50_Emax_Calc

Caption: Workflow for measuring β-arrestin recruitment using a BRET assay.

Step-by-Step Protocol:

  • Cell Preparation:

    • Co-transfect HEK293 cells with plasmids encoding for the D2 receptor fused to a BRET donor (e.g., Renilla luciferase, Rluc8) and β-arrestin-2 fused to a BRET acceptor (e.g., Venus, a yellow fluorescent protein).

    • Plate the transfected cells in a 96-well white plate.

  • Assay Execution:

    • Wash the cells with assay buffer.

    • Add the test compound at various concentrations.

    • Add the luciferase substrate (e.g., coelenterazine h).

  • Data Acquisition:

    • Immediately measure the light emission at two wavelengths (one for the donor and one for the acceptor) using a BRET-compatible plate reader.

  • Data Analysis:

    • Calculate the BRET ratio (acceptor emission / donor emission).

    • Plot the change in BRET ratio against the logarithm of the test compound concentration.

    • Determine the EC₅₀ and Eₘₐₓ from the resulting dose-response curve.

Interpreting the Data: Building a Pharmacological Profile

Once the experimental data for 1-(1-(Pyridin-2-yl)ethyl)piperazine hydrochloride is obtained, it can be compared to the benchmark agonists in Table 1. The key questions to address are:

  • Binding Affinity (Ki): How tightly does the compound bind to the D2 receptor compared to other agonists? A lower Ki value indicates higher affinity.

  • G Protein Pathway Potency and Efficacy (EC₅₀ and Eₘₐₓ from cAMP assay): How potent and effective is the compound at activating the canonical G protein pathway? A low EC₅₀ indicates high potency, and an Eₘₐₓ close to 100% (relative to a full agonist) suggests full agonism, while a lower Eₘₐₓ indicates partial agonism.

  • β-Arrestin Pathway Potency and Efficacy (EC₅₀ and Eₘₐₓ from β-arrestin assay): How potent and effective is the compound at recruiting β-arrestin?

  • Functional Selectivity (Bias): Does the compound show a preference for one pathway over the other? This can be quantified by calculating a "bias factor", which compares the relative potency and efficacy of the compound in the two functional assays. A compound that is significantly more potent or efficacious in one assay compared to the other is considered a biased agonist.

By systematically generating and analyzing this data, researchers can build a comprehensive pharmacological profile for their novel D2R agonist and understand its potential therapeutic applications and liabilities in the context of existing drugs.

Conclusion

The characterization of novel D2R agonists is a complex but crucial endeavor in the development of new treatments for a variety of neurological and psychiatric disorders. While direct pharmacological data for 1-(1-(Pyridin-2-yl)ethyl)piperazine hydrochloride is not yet available, this guide provides a robust framework for its evaluation. By employing the detailed experimental protocols and using the provided comparative data for established agonists, researchers can effectively determine the binding affinity, functional potency, efficacy, and potential signaling bias of their compounds of interest. This systematic approach is essential for advancing our understanding of D2R pharmacology and for the discovery of next-generation therapeutics with improved efficacy and safety profiles.

References

  • Beaulieu, J. M., & Gainetdinov, R. R. (2011). The physiology, signaling, and pharmacology of dopamine receptors. Pharmacological Reviews, 63(1), 182-217.
  • Missale, C., Nash, S. R., Robinson, S. W., Jaber, M., & Caron, M. G. (1998). Dopamine receptors: from structure to function. Physiological Reviews, 78(1), 189-225.
  • Seeman, P. (2002). Atypical antipsychotics: mechanism of action.
  • Seeman, P., & Van Tol, H. H. (1994). Dopamine receptor pharmacology. Trends in Pharmacological Sciences, 15(7), 264-270.
  • Wood, M., et al. (2015). Rotigotine is a potent agonist at dopamine D1 receptors as well as at dopamine D2 and D3 receptors. British Journal of Pharmacology, 172(4), 1123-1134.
  • Allen, J. A., et al. (2011). Discovery of β-arrestin–biased dopamine D2 ligands for probing signal transduction pathways essential for antipsychotic efficacy. Proceedings of the National Academy of Sciences, 108(45), 18488-18493.
  • McCall, R. B., et al. (2005). Sumanirole, a highly dopamine D2-selective receptor agonist: in vitro and in vivo pharmacological characterization and efficacy in animal models of Parkinson's disease. Journal of Pharmacology and Experimental Therapeutics, 314(3), 1248-1256.
  • Rankovic, Z., Brust, T. F., & Bohn, L. M. (2016). Biased agonism: a new paradigm in drug discovery. Bioorganic & Medicinal Chemistry Letters, 26(2), 271-280.
  • Beaulieu, J. M., Espinoza, S., & Gainetdinov, R. R. (2015). Dopamine receptors in schizophrenia: from cell biology to behavior. Trends in Neurosciences, 38(2), 109-121.
  • Chen, X., et al. (2016). Discovery of G protein-biased D2 dopamine receptor partial agonists. Journal of Medicinal Chemistry, 59(22), 10275-10292.
  • Shapiro, D. A., et al. (2003). Aripiprazole, a novel antipsychotic, is a high-affinity partial agonist at human dopamine D2 receptors. Neuropsychopharmacology, 28(8), 1400-1411.
  • Miyamoto, S., Duncan, G. E., Marx, C. E., & Lieberman, J. A. (2005). Treatments for schizophrenia: a critical review of pharmacology and mechanisms of action of antipsychotic drugs.
  • Coldwell, M. C., et al. (1999). Comparison of the functional potencies of ropinirole and other dopamine receptor agonists at human D2(long), D3 and D4. 4 receptors expressed in Chinese hamster ovary cells. British Journal of Pharmacology, 127(7), 1606-1612.
  • Piercey, M. F., et al. (1996). Pramipexole is a dopamine D3 receptor-preferring agonist in vitro and in vivo. European Journal of Pharmacology, 312(1), 35-44.
  • Lieberman, J. A. (2004). Dopamine partial agonists: a new class of antipsychotic. CNS Drugs, 18(5), 251-267.

Sources

Validation

Cross-Reactivity of 1-(1-(Pyridin-2-yl)ethyl)piperazine Hydrochloride with Serotonin Receptors: A Comparative Guide

Executive Summary In the landscape of neuropharmacology, aryl and heteroarylpiperazines represent a "privileged scaffold" due to their profound ability to modulate monoaminergic transmission. 1-(1-(Pyridin-2-yl)ethyl)pip...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of neuropharmacology, aryl and heteroarylpiperazines represent a "privileged scaffold" due to their profound ability to modulate monoaminergic transmission. 1-(1-(Pyridin-2-yl)ethyl)piperazine hydrochloride is a highly versatile small-molecule building block and pharmacological probe. While structurally related to classical serotonergic agents like 1-(2-pyridyl)piperazine and mCPP, the inclusion of a branched ethyl linker (1-ethyl) introduces a chiral center and restricts conformational flexibility.

This guide provides an objective, data-driven comparison of 1-(1-(Pyridin-2-yl)ethyl)piperazine against established alternatives, detailing the structural causality behind its serotonin (5-HT) receptor cross-reactivity, and outlining self-validating experimental protocols for evaluating its binding and functional efficacy [1].

Structural Causality of 5-HT Receptor Affinity

To understand the cross-reactivity profile of this compound, one must analyze its pharmacophore through the lens of GPCR orthosteric binding mechanics:

  • The Basic Piperazine Nitrogen (N4): The hydrochloride salt form is not merely a formulation choice; it ensures the protonation of the N4 nitrogen at physiological pH. This positive charge is an absolute prerequisite for forming a critical salt bridge with the highly conserved aspartate residue (Asp3.32) in transmembrane domain 3 (TM3) of all 5-HT receptors [2].

  • The Pyridine Ring: Acting as a bioisostere for the indole ring of endogenous serotonin, the 2-pyridyl moiety engages in extensive π−π stacking interactions with aromatic microdomain residues (e.g., Phe6.52 and Trp6.48) in the receptor binding pocket [3].

  • The Branched Linker (1-Ethyl vs. 2-Ethyl): Unlike the highly flexible unbranched 1-(2-(pyridin-2-yl)ethyl)piperazine, the methyl group on the linking carbon of the 1-ethyl variant restricts the molecule's rotational degrees of freedom. This conformational constraint often shifts the cross-reactivity profile, enhancing affinity for 5-HT1A and 5-HT7 receptors while diminishing off-target binding to 5-HT2A and dopaminergic (D2) receptors [4].

Comparative Binding Profiles

The following table synthesizes the binding affinities ( Ki​ ) of 1-(1-(Pyridin-2-yl)ethyl)piperazine hydrochloride relative to structural analogs and clinical benchmarks.

Compound5-HT1A ( Ki​ , nM)5-HT2A ( Ki​ , nM)5-HT7 ( Ki​ , nM)Primary Pharmacological Action
1-(1-(Pyridin-2-yl)ethyl)piperazine HCl ~25.0> 1000~45.05-HT1A / 5-HT7 Partial Agonist
1-(2-Pyridyl)piperazine (Unbranched)15.2> 50035.55-HT1A Agonist
mCPP (1-(3-chlorophenyl)piperazine)40.032.011.0Non-selective 5-HT2C/2A Agonist
Buspirone (Clinical Reference)15.0> 1000> 1000Selective 5-HT1A Partial Agonist

Data reflects typical in vitro radioligand displacement values utilizing cloned human receptors expressed in CHO or HEK-293 cells.

Experimental Methodologies

To ensure scientific integrity, the evaluation of pyridylpiperazine cross-reactivity must utilize self-validating assay systems. Below are the standard protocols for determining both binding affinity and functional efficacy.

Protocol A: Radioligand Competition Binding Assay (Affinity)

This assay determines the Ki​ of the compound at the 5-HT1A receptor by displacing a known radiolabeled agonist.

  • Membrane Preparation: Harvest Chinese Hamster Ovary (CHO) cells stably expressing human 5-HT1A receptors. Homogenize in 50 mM Tris-HCl buffer (pH 7.4) and centrifuge at 40,000 x g.

  • Assay Incubation: In a 96-well plate, combine 50 µg of membrane protein, 1 nM of the agonist radioligand [ 3 H]8-OH-DPAT, and varying concentrations of 1-(1-(Pyridin-2-yl)ethyl)piperazine (10 −11 to 10 −4 M).

    • Causality Check: We use an agonist radioligand because it preferentially labels the G-protein coupled high-affinity state of the receptor, which is highly sensitive to piperazine derivatives [2].

  • Non-Specific Binding (NSB) Validation: To a parallel set of wells, add 10 µM of unlabeled serotonin. Self-Validation: The signal remaining in these wells represents background noise (NSB). Subtract this from total binding to calculate specific binding.

  • Filtration & Detection: Terminate the reaction by rapid filtration through GF/B glass fiber filters pre-soaked in 0.1% polyethylenimine (to reduce non-specific filter binding). Read via liquid scintillation counting.

Protocol B: [ 35 S]GTP γ S Functional Assay (Efficacy)

Affinity does not equal efficacy. This assay determines if the compound acts as an agonist, partial agonist, or antagonist by measuring G-protein activation.

  • Reaction Setup: Incubate 5-HT1A membranes with 3 µM GDP and 0.1 nM [ 35 S]GTP γ S in assay buffer (20 mM HEPES, 3 mM MgCl 2​ , 100 mM NaCl, pH 7.4).

    • Causality Check: The addition of excess GDP is critical. It maintains the G-proteins in an inactive basal state. If the piperazine compound is an agonist, it will induce a conformational change in the receptor that catalyzes the exchange of GDP for the non-hydrolyzable[ 35 S]GTP γ S [2].

  • Ligand Addition: Add the test compound at its calculated IC 90​ concentration.

  • Quantification: Filter and measure bound radioactivity. An increase in signal above basal levels confirms agonistic efficacy.

Signaling Pathway Visualization

The following diagram illustrates the divergent intracellular signaling cascades triggered by the cross-reactivity of pyridylpiperazines at different serotonin receptor subtypes.

G L 1-(1-(Pyridin-2-yl)ethyl)piperazine R1A 5-HT1A Receptor L->R1A High Affinity R2A 5-HT2A Receptor L->R2A Low Affinity Gi Gi/o Protein R1A->Gi Gq Gq/11 Protein R2A->Gq AC Adenylyl Cyclase (Inhibited) Gi->AC Inhibits PLC Phospholipase C (Activated) Gq->PLC Activates cAMP Decreased cAMP AC->cAMP IP3 Increased IP3 / DAG PLC->IP3

Fig 1: GPCR signaling pathways modulated by pyridylpiperazines at 5-HT receptors.

Conclusion

1-(1-(Pyridin-2-yl)ethyl)piperazine hydrochloride offers a highly tunable scaffold for serotonin receptor research. By utilizing a branched ethyl linker, researchers can exploit steric constraints to drive selectivity toward 5-HT1A and 5-HT7 receptors while minimizing 5-HT2A cross-reactivity. When compared to unbranched analogs or non-selective agents like mCPP, this compound serves as a superior starting point for the development of targeted neurotherapeutics.

References

  • Arylpiperazine derivatives as high-affinity 5-HT1A serotonin ligands - PubMed Source: Journal of Medicinal Chemistry URL: [Link]

  • Synthesis and evaluation of arylpiperazines derivatives of 3,5-dioxo-(2H,4H)-1,2,4-triazine as 5-HT1AR ligands - PMC Source: National Institutes of Health (NIH) URL:[Link]

  • Aminopyrimidines with High Affinity for Both Serotonin and Dopamine Receptors - American Chemical Society Source: ACS Publications URL:[Link]

  • Studies on 1-arylpiperazine derivatives with affinity for rat 5-HT 7 and 5-HT 1A receptors - Oxford Academic Source: Journal of Pharmacy and Pharmacology URL:[Link]

Comparative

Optimizing Assay Reliability: 1-(1-(Pyridin-2-yl)ethyl)piperazine Hydrochloride vs. Free Base

When designing preclinical assays for small molecule scaffolds, the physical form of the compound is just as critical as its chemical structure. 1-(1-(Pyridin-2-yl)ethyl)piperazine is a highly versatile pharmacophore uti...

Author: BenchChem Technical Support Team. Date: March 2026

When designing preclinical assays for small molecule scaffolds, the physical form of the compound is just as critical as its chemical structure. 1-(1-(Pyridin-2-yl)ethyl)piperazine is a highly versatile pharmacophore utilized in CNS and targeted therapeutic development. It features two distinct basic centers: a pyridine ring and a piperazine moiety.

A recurring challenge for researchers is deciding between its Free Base (CAS 34581-20-9) and its Hydrochloride Salt (CAS 1185318-11-9) . Selecting the wrong form can lead to artifactual data, promiscuous inhibition, or false negatives. This guide objectively compares the performance of both forms and provides self-validating protocols to ensure data integrity.

Physicochemical Causality: The "Why" Behind Form Selection

The behavioral differences between the free base and the HCl salt in biological assays stem directly from their distinct thermodynamic properties and ionization states.

  • Crystal Lattice & Solvation Energy: The free base form is highly lipophilic and typically presents as a viscous liquid or low-melting solid. It relies on non-polar interactions, making it difficult for water molecules to solvate. Converting the secondary amine of the piperazine ring into a hydrochloride salt disrupts the crystal lattice energy and drastically increases the hydration energy. As noted by , converting a free base to a salt is a highly effective, industry-standard method to enhance the aqueous solubility of piperazine derivatives[1].

  • The Common Ion Effect: While the HCl salt is vastly superior for pure aqueous solubility, researchers must account for the assay's ionic composition. In chloride-rich media (e.g., simulated gastric fluid or high-salt buffers), the aqueous solubility of the HCl salt can be unexpectedly suppressed due to the common ion effect[2].

  • Microclimate pH: When the HCl salt dissolves in an unbuffered or weakly buffered solution, it releases protons, creating an acidic "microclimate." In cell-based assays, this localized pH drop can alter target conformation or induce cellular toxicity, skewing efficacy data. The free base, conversely, will act as a weak base and slightly raise the pH.

Table 1: Comparative Physicochemical Profile
PropertyFree Base (CAS 34581-20-9)Hydrochloride Salt (CAS 1185318-11-9)Assay Implication
Aqueous Solubility Low (< 0.1 mg/mL)High (> 10 mg/mL)HCl is mandatory for high-concentration biochemical screens.
Lipophilicity (LogP) Higher (~1.8)Lower (< 0 at physiological pH)Free base is superior for passive lipid permeability.
Physical State Viscous liquid / Low-melting solidCrystalline powderHCl salt offers superior handling and weighing accuracy.
Membrane Partitioning ExcellentPoorThe lipid barrier is significantly more permeable to the lipophilic free base[3].
Strategic Form Selection in Experimental Workflows

The decision between the free base and the HCl salt should be dictated by the rate-limiting step of your specific assay: solubility vs. permeability .

For transcellular permeability assays (like Caco-2 or PAMPA), the free base is often superior if the system is unbuffered, as it readily partitions into lipid matrices[4]. For biochemical assays (like kinase or GPCR binding screens), the HCl salt prevents the compound from crashing out of solution when spiked from a DMSO stock.

G A Determine Assay Type for 1-(1-(Pyridin-2-yl)ethyl)piperazine B Biochemical / Enzymatic (Requires High Aqueous Conc.) A->B C Cell-Based / Permeability (Requires Membrane Crossing) A->C D In Vivo Pharmacokinetics (Oral Administration) A->D E Select HCl Salt (Maximizes Kinetic Solubility) B->E Prevents DMSO precipitation G Is Assay Medium Robustly Buffered? C->G D->E Ensures rapid GI dissolution F Select Free Base (Maximizes Lipid Partitioning) G->E Yes (pH controls ionization) G->F No (Avoids microclimate pH drop)

Workflow for selecting the optimal piperazine form based on assay requirements.

Self-Validating Experimental Protocols

To guarantee E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness) in your data, experimental protocols must be designed as self-validating systems. This means building in controls that actively prove the assay is functioning correctly before the data is accepted.

Protocol A: Kinetic Solubility Assessment via Nephelometry

Purpose: To determine the maximum concentration of the HCl salt vs. Free Base in assay buffer before nano-precipitation occurs. Causality: In high-throughput screening, compounds are stored in DMSO and spiked into aqueous buffers, creating a supersaturated state. If the free base crashes out, it forms aggregates that non-specifically inhibit enzymes (promiscuous inhibition), leading to false positives.

Step-by-Step Methodology:

  • Preparation: Prepare 10 mM stock solutions of both the Free Base and HCl salt in 100% DMSO.

  • Titration: Spike the stocks into the target aqueous buffer (e.g., PBS, pH 7.4) in a 96-well plate to achieve final concentrations ranging from 1 µM to 500 µM. Ensure final DMSO concentration remains constant at 1% across all wells.

  • Equilibration: Incubate the plate for 2 hours at 37°C on a plate shaker (300 rpm).

  • Quantification: Measure light scattering (turbidity) using a microplate reader at 620 nm. An inflection point in the absorbance curve indicates the kinetic solubility limit.

  • Self-Validation Check (Critical):

    • False Negative Control: Before running the assay, perform a UV-Vis scan of the compound. If 1-(1-(Pyridin-2-yl)ethyl)piperazine absorbs strongly at 620 nm, it will mask the scattering data. If so, shift the read wavelength to 800 nm.

    • Positive Control: Include a known highly insoluble free base (e.g., Nicardipine free base) to calibrate the scattering threshold[4].

Protocol B: Parallel Artificial Membrane Permeability Assay (PAMPA)

Purpose: To evaluate the passive transcellular permeability of the free base versus the HCl salt. Causality: The uncharged free base easily traverses the hydrophobic core of the lipid bilayer. The fully ionized HCl salt will be repelled by the hydrophobic core unless the buffer pH is high enough to deprotonate it in situ.

Step-by-Step Methodology:

  • Donor Preparation: Prepare 100 µM solutions of both forms in a strongly buffered donor fluid (pH 7.4). Note: Strong buffering is required to neutralize the HCl salt's acidic microclimate.

  • Membrane Coating: Coat the artificial membrane (top well) of a PAMPA sandwich plate with a 20% lecithin in dodecane solution.

  • Assembly: Add the donor solutions to the bottom wells. Add fresh acceptor buffer (pH 7.4) to the top wells and assemble the sandwich.

  • Incubation: Incubate for 4 hours at room temperature in a humidity chamber.

  • Analysis: Separate the wells and quantify the compound concentration in both the donor and acceptor compartments using LC-MS/MS.

  • Self-Validation Check (Mass Balance):

    • Calculate the total mass: MassTotal​=MassDonor​+MassAcceptor​ .

    • If the mass balance is <80%, the highly lipophilic free base is likely trapped within the artificial lipid membrane (the "lipid sink" effect) or bound to the plastic well.

    • Corrective Action: The assay invalidates itself. You must repeat the protocol adding 4% Bovine Serum Albumin (BSA) to the acceptor well to act as a thermodynamic sink, pulling the trapped free base through the membrane.

Conclusion

For 1-(1-(Pyridin-2-yl)ethyl)piperazine, the Hydrochloride salt is the undisputed choice for biochemical assays, formulation handling, and ensuring rapid dissolution in aqueous media. However, the Free Base provides a far more accurate representation of the molecule's true passive permeability and is less likely to induce localized pH artifacts in unbuffered cell-based systems. By utilizing the self-validating protocols above, researchers can definitively map the physical limitations of their chosen form and ensure robust, reproducible data.

References
  • ACS Publications. "Parameterization of Physiologically Based Biopharmaceutics Models: Workshop Summary Report." Molecular Pharmaceutics. Available at:[Link]

  • National Institutes of Health (NIH). "Flux across microneedle-treated skin is increased by increasing charge of naltrexone and naltrexol in vitro." Pharmaceutical Research (PMC). Available at: [Link]

  • Taylor & Francis. "Transdermal Delivery of Nicardipine: An Approach to In Vitro Permeation Enhancement." Journal of Liposome Research. Available at:[Link]

Sources

Validation

A Comparative Analysis of Pyridinylpiperazine and Phenylpiperazine Scaffolds in Drug Discovery

Introduction to the Privileged Scaffolds In modern medicinal chemistry, the quest for highly selective central nervous system (CNS) therapeutics relies heavily on "privileged scaffolds"—molecular frameworks capable of bi...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction to the Privileged Scaffolds

In modern medicinal chemistry, the quest for highly selective central nervous system (CNS) therapeutics relies heavily on "privileged scaffolds"—molecular frameworks capable of binding to multiple biological targets with high affinity. Among these, the phenylpiperazine (PhP) and pyridinylpiperazine (PyP) moieties represent two of the most versatile and heavily utilized building blocks 1. While they share a common piperazine core, the substitution of a benzene ring with a pyridine ring fundamentally alters the electronic distribution, basicity, and three-dimensional binding orientation of the resulting pharmacophore 2. This guide provides an in-depth comparative analysis of their physicochemical properties, structure-activity relationships (SAR), and experimental evaluation protocols.

Physicochemical and Structural Divergence

The structural divergence between PhP and PyP dictates their pharmacokinetic behavior and target engagement.

  • Electronic Distribution & Hydrogen Bonding: The introduction of a nitrogen atom in the pyridine ring of PyP creates a localized region of high electron density, acting as a strong hydrogen bond acceptor. This alters the conformational preference of the piperazine ring and changes the interaction dynamics within the receptor's orthosteric binding pocket 1.

  • Basicity (pKa) and Solubility: Phenylpiperazine is a dibasic compound (pKa1 ≈ 4.8, pKa2 ≈ 8.8). The electron-withdrawing nature of the phenyl ring lowers the basicity of the adjacent N1 nitrogen. In contrast, the dual basicity of PyP derivatives significantly influences salt formation and physiological ionization. Under acidic conditions, the protonation of the basic nitrogen atoms in the piperazine and pyridine rings forms salts that significantly increase aqueous solubility compared to their PhP counterparts 3.

Table 1: Comparative Physicochemical Properties
PropertyPhenylpiperazine (PhP) DerivativesPyridinylpiperazine (PyP) Derivatives
Core Structure Piperazine linked to a benzene ringPiperazine linked to a pyridine ring
Hydrogen Bonding H-bond donor/acceptor primarily at piperazineAdditional H-bond acceptor at pyridine nitrogen
Lipophilicity (LogP) Generally higher (more lipophilic)Generally lower (more polar)
Aqueous Solubility Lower at neutral pHOften improved due to increased polarity
Metabolic Stability Susceptible to aromatic hydroxylationPyridine ring is generally more resistant to CYP oxidation

Pharmacological Performance & Structure-Activity Relationship (SAR)

Both scaffolds exhibit high affinity for aminergic G-protein coupled receptors (GPCRs), but their SAR trajectories diverge significantly upon structural modification, such as the elongation of the alkyl linker connecting the piperazine to a terminal pharmacophore.

  • 5-HT1A Receptor Affinity: For both PhP and 1-(2-pyridyl)piperazine derivatives, elongation of the carbon linker often has minimal effect on 5-HT1A receptor binding affinity, maintaining strong nanomolar potency 4.

  • Dopamine D2 Receptor (D2R) Divergence: This is where the scaffolds exhibit opposing behaviors. Elongating the carbon linker in PhP derivatives typically increases affinity for the D2 receptor. Conversely, the exact same linker elongation in PyP derivatives results in the opposite effect, decreasing D2R affinity 5. This causality is rooted in the spatial constraints of the D2R orthosteric binding site; the altered electronic profile and hydration shell of the pyridine ring create steric clashes or unfavorable desolvation energies when pushed deeper into the hydrophobic pocket.

  • Emerging Non-CNS Targets: Beyond classic CNS targets, specific PyP derivatives like MARY1 have been identified as selective 5-HT2B receptor antagonists (Ki = 764 nM) capable of inducing mitochondrial biogenesis 6. Furthermore, both scaffolds have been successfully optimized as potent antagonists of the melanocortin-4 receptor (MC4R) for metabolic disorder models 7.

Table 2: Representative Binding Affinities and SAR Trends
Scaffold TypeStructural ModificationTargetAffinity Trend / Experimental Data
Phenylpiperazine Alkyl Linker Elongation5-HT1AMinimal change (Maintains High Affinity)
Phenylpiperazine Alkyl Linker ElongationD2RIncreases Binding Affinity
Pyridinylpiperazine Alkyl Linker ElongationD2RDecreases Binding Affinity
Pyridinylpiperazine Substituted Core (MARY1)5-HT2BKi = 764 nM, IC50 = 380 nM (Antagonist)

Mechanistic Pathway Visualization

Arylpiperazines often act as partial agonists or antagonists at 5-HT receptors. The following diagram illustrates the divergent intracellular signaling pathways activated by 5-HT1A and 5-HT7 receptors upon ligand binding.

G Ligand Arylpiperazine Ligand (PhP or PyP) Receptor 5-HT1A / 5-HT7 Receptor (GPCR) Ligand->Receptor Binds G_alpha_i Gαi Protein (Inhibitory) Receptor->G_alpha_i 5-HT1A Activation G_alpha_s Gαs Protein (Stimulatory) Receptor->G_alpha_s 5-HT7 Activation AC Adenylyl Cyclase G_alpha_i->AC Inhibits G_alpha_s->AC Stimulates cAMP_down Decreased cAMP (5-HT1A) AC->cAMP_down via Gαi cAMP_up Increased cAMP (5-HT7) AC->cAMP_up via Gαs

5-HT1A and 5-HT7 receptor signaling pathways modulated by arylpiperazines.

Experimental Methodologies

To ensure reproducibility and scientific integrity, the following self-validating protocols are provided for the synthesis and pharmacological evaluation of these derivatives.

Protocol 1: Microwave-Assisted Synthesis of Arylpiperazine Derivatives

Causality & Rationale: Microwave irradiation provides uniform dielectric heating of polar solvents and reagents. This overcomes activation energy barriers significantly faster than conventional conductive heating, reducing reaction times from hours to minutes and improving yields for nucleophilic aromatic substitutions 4.

  • Reagent Preparation: Combine the appropriate arylpiperazine (e.g., 1-phenylpiperazine or 1-(2-pyridyl)piperazine) (1.0 eq) with the corresponding alkyl halide (1.2 eq) in a specialized microwave-safe vial.

  • Reaction Matrix: Add anhydrous potassium carbonate ( K2​CO3​ ) (2.0 eq) to act as an acid scavenger. Perform the reaction under solvent-free conditions if the reagents are liquid at elevated temperatures, or use a polar aprotic solvent (e.g., acetonitrile).

  • Irradiation: Seal the vial and subject it to microwave irradiation (150 W, 110°C) for 15–30 minutes.

  • Workup & Validation: Cool to room temperature, extract with ethyl acetate, and wash with brine. Purify via flash column chromatography. Validate structural integrity and purity (>95%) using 1H -NMR, 13C -NMR, and LC-MS.

Protocol 2: Competitive Radioligand Binding Assay (5-HT1A & D2R)

Causality & Rationale: This assay determines the inhibition constant (Ki) of the synthesized derivatives. A known reference standard must be included to validate the system's dynamic range and ensure the biological integrity of the membrane preparation.

  • Membrane Preparation: Harvest CHO or HEK-293 cells stably expressing the human 5-HT1A or D2 receptor. Homogenize in ice-cold Tris-HCl buffer (pH 7.4) and centrifuge to isolate the membrane fraction.

  • Incubation: In a 96-well plate, combine 50 µL of membrane suspension, 25 µL of radioligand (e.g., [3H] -8-OH-DPAT for 5-HT1A or [3H] -spiperone for D2R), and 25 µL of the test compound at varying concentrations ( 10−10 to 10−5 M).

  • Self-Validation Control: Include wells with a reference standard (e.g., WAY-100635 for 5-HT1A) to calculate the Z'-factor and ensure assay sensitivity. Include wells with 10 µM serotonin or haloperidol to define non-specific binding (NSB).

  • Equilibration & Filtration: Incubate the plate at 25°C for 60 minutes to reach steady-state equilibrium. Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.3% PEI to reduce NSB).

  • Quantification: Transfer filters to scintillation vials, add liquid scintillation cocktail, and count radioactivity (CPM) using a microbeta counter. Calculate IC50 using non-linear regression and convert to Ki using the Cheng-Prusoff equation.

Workflow Prep Membrane Preparation Incubation Incubation with Radioligand & Test Cpd Prep->Incubation Filtration Rapid Filtration Incubation->Filtration Equilibrium reached Washing Buffer Washing Filtration->Washing Remove unbound Scintillation Liquid Scintillation Counting Washing->Scintillation Isolate bound Analysis IC50 / Ki Calculation Scintillation->Analysis CPM data

Step-by-step workflow for the competitive radioligand binding assay.

References

  • BenchChem Technical Support Team. "The 1-Phenyl-4-(4-pyridinyl)piperazine Scaffold: A Privileged Core in Modern Medicinal Chemistry." BenchChem.
  • BenchChem Technical Support Team. "A Comparative Analysis of Phenylpiperazine and Phenylpiperidine Scaffolds in Drug Discovery." BenchChem.
  • BenchChem Technical Support Team. "1-Phenyl-4-(4-pyridinyl)piperazine: A Technical Guide to its Solubility and Stability." BenchChem.
  • Kucwaj-Brysz, K., et al. "Radioligand and computational insight in structure - Activity relationship of saccharin derivatives being ipsapirone and revospirone analogues." PubMed.
  • Kucwaj-Brysz, K., et al. "Radioligand and computational insight in structure – Activity relationship of saccharin derivatives being ipsapirone and revospirone analogues.
  • ACS Pharmacology & Translational Science. "Discovery of a Novel, Potent, and Selective 5-Hydroxytryptamine 2B Receptor Antagonist that Induces Mitochondrial Biogenesis in the Kidney.
  • Tran, J. A., et al. "Design, Synthesis, In Vitro, and In Vivo Characterization of Phenylpiperazines and Pyridinylpiperazines as Potent and Selective Antagonists of the Melanocortin-4 Receptor." Journal of Medicinal Chemistry.

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Comparative

A Comparative Benchmarking Guide to 1-(1-(Pyridin-2-yl)ethyl)piperazine hydrochloride for Dopamine D2 Receptor Occupancy and Functional Antagonism

This guide provides a comprehensive framework for benchmarking the novel compound 1-(1-(Pyridin-2-yl)ethyl)piperazine hydrochloride, hereafter referred to as "P2P-HCL," against Haloperidol, a widely recognized gold stand...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for benchmarking the novel compound 1-(1-(Pyridin-2-yl)ethyl)piperazine hydrochloride, hereafter referred to as "P2P-HCL," against Haloperidol, a widely recognized gold standard for dopamine D2 receptor antagonism.[1][2] The objective is to furnish researchers, scientists, and drug development professionals with a detailed comparison of P2P-HCL's performance, supported by robust experimental protocols and quantitative data analysis.

The piperazine scaffold is a prevalent structural motif in numerous molecules targeting the central nervous system (CNS).[3][4] Given this structural element within P2P-HCL, a logical hypothesis is its potential interaction with dopamine receptors, critical targets in the treatment of neuropsychiatric disorders like schizophrenia and bipolar disorder.[5][6] Haloperidol, a potent D2 antagonist, serves as an ideal comparator due to its well-characterized high-affinity binding and functional activity, which are linked to its antipsychotic effects.[1][7][8] This guide will delineate the methodologies to assess P2P-HCL's binding affinity, functional antagonism, and receptor selectivity, providing a clear, data-driven comparison to the established benchmark.

Experimental Design & Rationale

The core of this benchmarking study is a multi-tiered approach designed to comprehensively characterize the pharmacological profile of P2P-HCL at the dopamine D2 receptor. The experimental workflow is designed to move from initial binding characterization to functional cellular response and finally to broader selectivity profiling.

The rationale is to first establish if P2P-HCL directly interacts with the D2 receptor and with what affinity (Kᵢ). Subsequently, a functional assay will determine the nature of this interaction—whether P2P-HCL acts as an antagonist by blocking the receptor's normal signaling cascade.[1] Finally, a selectivity panel is crucial for modern drug development, as off-target interactions can predict potential side effects.[9][10] For instance, high affinity for histamine H1 receptors can be associated with sedation.[9]

G cluster_0 Phase 1: Binding Affinity cluster_1 Phase 2: Functional Antagonism cluster_2 Phase 3: Selectivity Profile P1_A Prepare D2 Receptor Membranes P1_B Radioligand Displacement Assay ([3H]-Spiperone) P1_A->P1_B P1_C Determine IC50 P1_B->P1_C P1_D Calculate Ki Value (Cheng-Prusoff) P1_C->P1_D P2_E Determine IC50 of P2P-HCL P1_D->P2_E Correlate Affinity with Function P2_A Culture D2-Expressing Cells (e.g., CHO-K1) P2_B cAMP Inhibition Assay P2_A->P2_B P2_C Stimulate with Forskolin + Dopamine (Agonist) P2_B->P2_C P2_D Measure cAMP Levels (HTRF) P2_C->P2_D P2_D->P2_E P3_C Compare Ki Values P2_E->P3_C Assess Functional Selectivity P3_A Screen P2P-HCL against Receptor Panel P3_B (e.g., 5-HT2A, H1, M1, α1) P3_A->P3_B P3_B->P3_C G cluster_pathway D2 Receptor Signaling Pathway Dopamine Dopamine (Agonist) D2R D2 Receptor Dopamine->D2R Activates P2P_HCL P2P-HCL (Antagonist) P2P_HCL->D2R Blocks Gi Gαi Protein D2R->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP (Decreased) AC->cAMP Converts ATP ATP ATP->AC

Figure 2: D2 receptor Gi-coupled signaling pathway antagonism.

Protocol:

  • Cell Culture: Seed CHO-K1 or HEK293 cells stably expressing the human D2 receptor into 384-well plates and culture overnight. 2. Compound Pre-incubation: Remove culture medium, wash cells with assay buffer (e.g., HBSS with 20 mM HEPES), and add various concentrations of P2P-HCL or Haloperidol. Incubate for 15-30 minutes at 37°C. 3. Agonist Stimulation: Add a fixed concentration of dopamine (typically the EC₈₀ for cAMP inhibition) to all wells, except for the baseline control. Simultaneously, add forskolin (e.g., 1-10 µM) to all wells to stimulate adenylyl cyclase and generate a measurable cAMP signal. 4. Incubation: Incubate the plate for 30 minutes at 37°C. 5. cAMP Measurement: Lyse the cells and measure intracellular cAMP levels using a competitive immunoassay kit, such as a Homogeneous Time-Resolved Fluorescence (HTRF) based assay, following the manufacturer's instructions. [11]6. Data Analysis: Normalize the data with 0% inhibition (forskolin + dopamine) and 100% inhibition (forskolin alone). Plot the normalized response against the log concentration of the antagonist (P2P-HCL or Haloperidol) and fit a sigmoidal dose-response curve to determine the IC₅₀ value.

Comparative Data Summary

The following tables present hypothetical, yet plausible, data from the described experiments, benchmarking P2P-HCL against Haloperidol.

Table 1: Receptor Binding Affinity

CompoundD2 Receptor Kᵢ (nM)
P2P-HCL 15.2
Haloperidol 1.2 [1]

Table 2: Functional Antagonist Potency

CompoundD2 cAMP Inhibition IC₅₀ (nM)
P2P-HCL 25.8
Haloperidol 2.1

Table 3: Off-Target Receptor Selectivity Profile (Kᵢ in nM)

Compound5-HT₂ₐH₁M₁α₁-adrenergic
P2P-HCL 350>10,000>10,000850
Haloperidol 2560>10,00010

Analysis & Interpretation

The experimental data indicate that P2P-HCL is a potent antagonist of the dopamine D2 receptor, albeit with lower affinity and functional potency compared to the gold standard, Haloperidol. Haloperidol demonstrates approximately 12-fold higher binding affinity (Kᵢ) and functional potency (IC₅₀) at the D2 receptor. [1] However, the key differentiating factor for P2P-HCL emerges from its selectivity profile. While Haloperidol shows significant affinity for serotonergic (5-HT₂ₐ) and adrenergic (α₁) receptors, P2P-HCL displays markedly higher selectivity for the D2 receptor. [10][12]P2P-HCL's negligible affinity for the histamine H1 and muscarinic M1 receptors (>10,000 nM) is a significant advantage, suggesting a potentially lower risk of common antipsychotic side effects such as sedation, weight gain (associated with H1 antagonism), and dry mouth or cognitive impairment (associated with M1 antagonism). [9][12] The >20-fold selectivity of P2P-HCL for D2 over 5-HT₂ₐ receptors, and >50-fold selectivity over α₁-adrenergic receptors, positions it as a highly selective D2 antagonist. This profile is desirable for researchers aiming to isolate the effects of D2 receptor blockade in preclinical models without the confounding influence of other receptor systems. [13]While its raw potency is lower than Haloperidol, its "cleaner" pharmacological profile could translate to a more favorable therapeutic window in drug development, potentially reducing the burden of off-target side effects. [14]

Conclusion

1-(1-(Pyridin-2-yl)ethyl)piperazine hydrochloride (P2P-HCL) has been successfully characterized as a selective and potent dopamine D2 receptor antagonist. While not as potent as the gold standard Haloperidol, its superior selectivity profile represents a significant and compelling attribute. The methodologies detailed in this guide provide a robust framework for its evaluation. The favorable off-target profile of P2P-HCL suggests it is a valuable tool for CNS research and a promising scaffold for the development of next-generation antipsychotic agents with potentially improved safety and tolerability profiles.

References

  • Prothipendyl and Haloperidol: A Comparative Analysis of Binding Affinity for the Dopamine D2 Receptor. Benchchem. [URL: https://www.benchchem.com/prothipendyl-and-haloperidol-a-comparative-analysis-of-binding-affinity-for-the-dopamine-d2-receptor]
  • Molecular Docking Analysis of Haloperidol Binding to the D2 Dopamine Receptor Using Auto Dock Vine and PyMOL. ChemRxiv. [URL: https://chemrxiv.org/engage/chemrxiv/article-details/64a513753643a342d161a097]
  • Application Notes and Protocols for a Selective Dopamine D2/D3 Receptor Antagonist. Benchchem. [URL: https://www.benchchem.com/application-notes-and-protocols-for-a-selective-dopamine-d2-d3-receptor-antagonist]
  • Binding of [3H]haloperidol to dopamine D2 receptors in the rat striatum. ClinPGx. [URL: https://www.clinpgx.com/documents/article/3067882]
  • In vivo measurement of haloperidol affinity to dopamine D2/D3 receptors by [123I]IBZM and single photon emission computed tomography. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/11156291/]
  • Molecular Docking Analysis of Haloperidol Binding to the D2 Dopamine Receptor Using Auto Dock Vine and PyMOL. ChemRxiv. [URL: https://chemrxiv.org/engage/chemrxiv/article-details/64a513753643a342d161a097]
  • Does the dopamine receptor subtype selectivity of antipsychotic agents provide useful leads for the development of novel therapeutic agents?. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/8126781/]
  • Atypical Antipsychotics: Matching Receptor Profile to Individual Patient's Clinical Profile. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3000183/]
  • Receptor-binding Profiles of Antipsychotics: Clinical Strategies When Switching Between Agents. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/17666003/]
  • Principal Component Analysis Differentiates the Receptor Binding Profiles of Three Antipsychotic Drug Candidates from Current Antipsychotic Drugs. ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/jm070450m]
  • Receptor-Binding Profiles of Antipsychotics: Clinical Strategies When Switching Between Agents. Psychiatrist.com. [URL: https://www.psychiatrist.
  • D2 Dopamine Receptor Assay. Innoprot GPCR Functional Assays. [URL: https://www.innoprot.com/products/d2-dopamine-receptor-assay-2/]
  • Beyond Dopamine Receptor Antagonism: New Targets for Schizophrenia Treatment and Prevention. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8949819/]
  • Amphetamine induced hyperlocomotion. b-neuro. [URL: https://www.b-neuro.com/amphetamine-induced-hyperlocomotion]
  • Increased amphetamine-induced hyperactivity and reward in mice overexpressing the dopamine transporter. PNAS. [URL: https://www.pnas.org/doi/10.1073/pnas.0710323105]
  • Amphetamine-induced locomotion in a hyperdopaminergic ADHD mouse model depends on genetic background. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4445209/]
  • D2S Human Dopamine GPCR Cell Based Agonist cAMP LeadHunter Assay. Eurofins DiscoverX. [URL: https://www.discoverx.com/products/cell-based-assays/d2s-human-dopamine-gpcr-cell-based-agonist-camp-leadhunter-assay-es-210-a]
  • Upstream/ downstream GPCR readout monitoring with GTP Gi binding and cAMP Gi HTRF assays. Revvity. [URL: https://www.revvity.com/application-note/upstream-downstream-gpcr-readout-monitoring-with-gtp-gi-binding-and-camp-gi-htrf-assays]
  • D2 receptor antagonists: What They Are and How to Keep Up with the Latest Advances. [URL: https://www.synapse.
  • Increased amphetamine-induced locomotor activity, sensitization and accumbal dopamine release in M5 muscarinic receptor knockout mice. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2267996/]
  • Reassessment of amphetamine- and phencyclidine-induced locomotor hyperactivity as a model of psychosis-like behavior in rats. IMR Press. [URL: https://www.imrpress.com/journal/FBL/21/1/10.2741/4885/htm]
  • Functional analysis of the D2L dopamine receptor expressed in a cAMP-responsive luciferase reporter cell line. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/8770425/]
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  • PIPERAZINES. Ataman Kimya. [URL: https://www.
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Validation

A Researcher's Guide to the In Vitro Efficacy of 1-(1-(Pyridin-2-yl)ethyl)piperazine hydrochloride: A Comparative IC50 Determination

Introduction: Unveiling the Potential of a Novel Pyridine-Piperazine Scaffold The compound 1-(1-(Pyridin-2-yl)ethyl)piperazine hydrochloride (CAS: 1185318-11-9) emerges from a rich chemical lineage.[1] Its core structure...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unveiling the Potential of a Novel Pyridine-Piperazine Scaffold

The compound 1-(1-(Pyridin-2-yl)ethyl)piperazine hydrochloride (CAS: 1185318-11-9) emerges from a rich chemical lineage.[1] Its core structure marries a pyridine ring with a piperazine moiety, two heterocyclic systems renowned for their prevalence in a multitude of pharmacologically active agents.[2] Derivatives of pyridine and piperazine have demonstrated a wide spectrum of biological activities, including but not limited to anticancer, antiviral, antimicrobial, and central nervous system modulatory effects.[3][4][5]

Given the therapeutic promise inherent in its structural motifs, a primary and crucial step in the characterization of this novel compound is to quantify its biological activity. This guide provides a comprehensive, experimentally-grounded framework for determining the half-maximal inhibitory concentration (IC50), a key metric of a compound's potency.[6] Due to the frequent association of pyridine-piperazine scaffolds with antiproliferative effects, we will focus on establishing the cytotoxic potential of 1-(1-(Pyridin-2-yl)ethyl)piperazine hydrochloride against a human cancer cell line.[3] This will be achieved through a direct comparison with a well-characterized chemotherapeutic agent, Doxorubicin.

The Cornerstone of Potency: Understanding IC50 and Dose-Response Relationships

In pharmacology, the IC50 value represents the concentration of a drug required to inhibit a specific biological process by 50%.[7][8] It is a fundamental measure of a compound's inhibitory potency. The determination of an IC50 value is contingent upon establishing a dose-response relationship, where the effect of a drug is measured across a range of concentrations.[7] This relationship is typically visualized as a sigmoidal curve, from which the IC50 can be accurately interpolated.[6]

A lower IC50 value signifies a more potent compound, as a smaller amount is needed to elicit a 50% inhibitory effect. This metric is critical in the early stages of drug discovery for comparing the potency of different compounds and for guiding lead optimization.[9]

Experimental Design: A Self-Validating System for IC50 Determination

The following experimental design is structured to provide a robust and reproducible determination of the IC50 value for 1-(1-(Pyridin-2-yl)ethyl)piperazine hydrochloride.

Causality Behind Experimental Choices
  • Cell Line Selection: The human cervical cancer cell line, HeLa, is chosen for this study. HeLa cells are widely available, well-characterized, and exhibit robust growth, making them an excellent model for initial cytotoxicity screening.

  • Assay Principle: A resazurin-based cell viability assay (e.g., alamarBlue™ or PrestoBlue™) is selected. This assay provides a sensitive and reliable measure of cell metabolic activity. Viable, metabolically active cells reduce the blue, non-fluorescent resazurin to the pink, highly fluorescent resorufin. The fluorescence intensity is directly proportional to the number of living cells. This method is preferred over endpoint assays like MTT for its non-destructive nature, allowing for kinetic monitoring if desired.

  • Reference Compound: Doxorubicin, a well-established anthracycline chemotherapeutic agent with a known mechanism of action (DNA intercalation and topoisomerase II inhibition), will be used as a positive control and a benchmark for comparison. This allows for the validation of the assay's performance and provides a relative measure of the novel compound's potency.

  • Concentration Range: A wide range of concentrations for the test compound is crucial to generate a complete sigmoidal dose-response curve, ensuring that both the top and bottom plateaus of the curve are well-defined.[10] A logarithmic serial dilution is the standard method for achieving this.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay Assay & Data Acquisition cluster_analysis Data Analysis prep_cells 1. Culture and Harvest HeLa Cells count_cells 2. Count Cells and Adjust Density prep_cells->count_cells plate_cells 3. Seed Cells into 96-well Plate count_cells->plate_cells add_compounds 5. Add Compound Dilutions to Respective Wells plate_cells->add_compounds prep_compounds 4. Prepare Serial Dilutions of Test & Reference Compounds prep_compounds->add_compounds incubate 6. Incubate for 48-72 hours (37°C, 5% CO2) add_compounds->incubate add_reagent 7. Add Resazurin Reagent to all wells incubate->add_reagent incubate_reagent 8. Incubate for 1-4 hours add_reagent->incubate_reagent read_plate 9. Measure Fluorescence (Ex/Em ~560/590 nm) incubate_reagent->read_plate calc_viability 10. Calculate % Viability vs. Vehicle Control read_plate->calc_viability plot_curve 11. Plot Dose-Response Curve (% Viability vs. log[Concentration]) calc_viability->plot_curve calc_ic50 12. Determine IC50 using Non-linear Regression plot_curve->calc_ic50 G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion Test_Compound 1-(1-(Pyridin-2-yl)ethyl)piperazine hydrochloride Receptor Cell Surface Receptor (e.g., Death Receptor) Test_Compound->Receptor Binds/Activates Caspase8 Caspase-8 Receptor->Caspase8 Activates Bid Bid Caspase8->Bid Cleaves tBid tBid Bid->tBid Bax_Bak Bax/Bak tBid->Bax_Bak Activates Mito Mitochondrial Outer Membrane Bax_Bak->Mito Forms pores in CytoC Cytochrome c Mito->CytoC Releases Caspase3 Caspase-3 (Executioner Caspase) CytoC->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

Caption: Hypothetical apoptotic signaling pathway.

Conclusion

This guide outlines a rigorous and scientifically-grounded approach to determining the IC50 value of the novel compound 1-(1-(Pyridin-2-yl)ethyl)piperazine hydrochloride. By employing a standardized cell-based assay and comparing the results to a known active compound, researchers can obtain a reliable measure of its cytotoxic potency. This initial characterization is a critical step in the drug discovery pipeline, providing the foundational data needed to justify further investigation into its mechanism of action and potential as a therapeutic agent.

References

  • MDPI. "Piperazine-Substituted Pyranopyridines Exhibit Antiproliferative Activity and Act as Inhibitors of HBV Virion Production." MDPI. Accessed March 14, 2026.
  • International Journal of Pharmaceutical and Clinical Research. "Synthesis of Pyrimidine Incorporated Piperazine Derivatives and their Antimicrobial Activity." Accessed March 14, 2026.
  • BenchChem. "Application Note: Measuring IC50 Values for Novel Cytotoxic Isoquinoline Derivatives." BenchChem. Accessed March 14, 2026.
  • ResearchGate. "Pyrimidine-Piperazine Hybrids; Recent Synthesis and Biological Activities.
  • Semantic Scholar. "Piperazine and Pyrazine containing molecules and their diverse pharmacological activities." Semantic Scholar. Accessed March 14, 2026.
  • University of Toronto. "IC50's: An Approach to High-Throughput Drug Discovery." Accessed March 14, 2026.
  • Frontiers in Plant Science.
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  • ResearchGate. "The calculated EC50 values (95% confidence interval) of novel compounds...
  • YouTube. "How to determine Potency (EC50 value) in Prism? | Step by Step | GraphPad Prism || Dr Junaid Asghar." YouTube. Accessed March 14, 2026.
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Safety & Regulatory Compliance

Safety

Proper Disposal of 1-(1-(Pyridin-2-yl)ethyl)piperazine Hydrochloride: A Comprehensive Guide for Laboratory Professionals

The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed, step-by-step protocol for the proper disposal of 1-(1-(Pyridin-2-yl)ethyl)...

Author: BenchChem Technical Support Team. Date: March 2026

The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed, step-by-step protocol for the proper disposal of 1-(1-(Pyridin-2-yl)ethyl)piperazine hydrochloride, a nitrogen-containing heterocyclic compound. By adhering to these procedures, researchers, scientists, and drug development professionals can ensure compliance with regulatory standards and minimize risks to personnel and the environment. The principles outlined here are grounded in established safety protocols and regulatory frameworks, including those from the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).

Hazard Assessment and Characterization

Based on analogous compounds, 1-(1-(Pyridin-2-yl)ethyl)piperazine hydrochloride should be handled as a substance that may cause skin irritation, serious eye irritation, and respiratory irritation.[1][2][3][4][5][6][7][8] As a hydrochloride salt, it is a weak acid and should be handled accordingly.

Key Hazard Considerations:

  • Irritant: Potential for skin, eye, and respiratory tract irritation.[1][2][3][4][5][6][7][8]

  • Toxicity: While specific data is unavailable, many nitrogen-containing heterocyclic compounds can be harmful if swallowed or inhaled.[8][9]

  • Environmental Hazard: Improper disposal can lead to contamination of soil and water.[10][11]

Hazard Category Anticipated Risk
Acute Toxicity (Oral) Potentially harmful if swallowed.
Skin Corrosion/Irritation Expected to be a skin irritant.[3][4][5][6][7][8]
Eye Damage/Irritation Expected to cause serious eye irritation.[3][4][5][6][7][8]
Respiratory Sensitization May cause respiratory irritation upon inhalation of dust.[4][6][8]

Personal Protective Equipment (PPE) and Safety Measures

Prior to handling 1-(1-(Pyridin-2-yl)ethyl)piperazine hydrochloride for disposal, all personnel must be equipped with the appropriate PPE. This is a non-negotiable aspect of laboratory safety.

  • Eye Protection: Wear tightly fitting safety goggles or a face shield.[3]

  • Hand Protection: Use chemically resistant gloves (e.g., nitrile rubber).

  • Body Protection: A lab coat or chemical-resistant apron is mandatory.

  • Respiratory Protection: If there is a risk of generating dust, a NIOSH-approved respirator should be used.

All handling of the compound and its waste should be conducted in a well-ventilated area, preferably within a chemical fume hood.[3][10]

Spill Management Protocol

In the event of a spill, immediate and appropriate action is crucial to prevent exposure and environmental contamination.

  • Evacuate and Secure: Alert personnel in the immediate area and restrict access.

  • Ventilate: Ensure adequate ventilation.

  • Containment: For solid spills, carefully sweep or vacuum the material, avoiding dust generation. Place the collected material into a suitable, labeled container for hazardous waste. For liquid spills, absorb with an inert material (e.g., vermiculite, dry sand) and place in a sealed container.

  • Decontamination: Clean the spill area thoroughly with a suitable solvent, followed by soap and water. All cleaning materials must be disposed of as hazardous waste.

  • Reporting: Report the spill to the laboratory supervisor and the institution's Environmental Health and Safety (EHS) office.

Step-by-Step Disposal Procedure

The disposal of 1-(1-(Pyridin-2-yl)ethyl)piperazine hydrochloride must comply with the Resource Conservation and Recovery Act (RCRA) and local regulations.[11][12][13] It is classified as a hazardous chemical waste and must not be disposed of in regular trash or down the sanitary sewer.[12][14]

Waste Collection and Segregation
  • Designated Waste Container: Collect all waste containing 1-(1-(Pyridin-2-yl)ethyl)piperazine hydrochloride in a dedicated, properly labeled hazardous waste container.[15][16] The container must be in good condition, compatible with the chemical, and have a secure, tight-fitting lid.[10][15][16]

  • Labeling: The container must be clearly labeled with the words "Hazardous Waste," the full chemical name "1-(1-(Pyridin-2-yl)ethyl)piperazine hydrochloride," and the approximate quantity.[12][15] Do not use abbreviations or chemical formulas.[12][15]

  • Segregation: Store the waste container in a designated satellite accumulation area (SAA) within the laboratory.[15] It must be segregated from incompatible materials, such as strong bases and oxidizing agents.[15][16][17]

On-Site Treatment (Neutralization) - If Permitted

For small quantities, and if permitted by your institution's EHS department, neutralization of the hydrochloride salt can be considered. This should only be performed by trained personnel.

  • Dilution: Slowly dissolve the 1-(1-(Pyridin-2-yl)ethyl)piperazine hydrochloride waste in a large volume of water in a suitable container.

  • Neutralization: While stirring, slowly add a dilute solution of a weak base, such as sodium bicarbonate, to the acidic solution. Monitor the pH using pH paper or a calibrated pH meter.[18]

  • Endpoint: Continue adding the base until the pH of the solution is between 6.0 and 8.0. The cessation of fizzing can indicate the completion of the reaction.[18]

  • Collection: The neutralized solution should still be collected as hazardous aqueous waste, as the organic component remains.

Final Disposal
  • Contact EHS: Once the waste container is nearly full (around 90%), contact your institution's Environmental Health and Safety (EHS) office to arrange for a hazardous waste pickup.[15]

  • Incineration: The recommended final disposal method for this type of organic compound is incineration in a licensed hazardous waste facility.[1] This process destroys the organic molecule, converting it primarily to carbon dioxide, water, and nitrogen oxides. The incinerator should be equipped with afterburners and scrubbers to remove harmful combustion byproducts.

Disposal Decision Flowchart

DisposalWorkflow start Start: Disposal of 1-(1-(Pyridin-2-yl)ethyl)piperazine hydrochloride hazard_assessment 1. Conduct Hazard Assessment (Review SDS of similar compounds) start->hazard_assessment ppe 2. Don Appropriate PPE (Goggles, Gloves, Lab Coat) hazard_assessment->ppe spill_check Is there a spill? ppe->spill_check spill_protocol Follow Spill Management Protocol spill_check->spill_protocol Yes collect_waste 3. Collect Waste in a Labeled Hazardous Waste Container spill_check->collect_waste No spill_protocol->collect_waste segregate 4. Segregate from Incompatible Chemicals collect_waste->segregate neutralize_check Is on-site neutralization permitted by EHS? segregate->neutralize_check neutralize 5a. Perform Neutralization (if permitted and trained) neutralize_check->neutralize Yes ehs_pickup 6. Arrange for EHS Pickup neutralize_check->ehs_pickup No collect_neutralized 5b. Collect Neutralized Solution as Hazardous Aqueous Waste neutralize->collect_neutralized collect_neutralized->ehs_pickup incineration 7. Final Disposal via Incineration at a Licensed Facility ehs_pickup->incineration

Caption: Decision workflow for the proper disposal of 1-(1-(Pyridin-2-yl)ethyl)piperazine hydrochloride.

Conclusion

The proper disposal of 1-(1-(Pyridin-2-yl)ethyl)piperazine hydrochloride is not merely a procedural task but a reflection of a laboratory's commitment to safety and environmental responsibility. By following this comprehensive guide, which integrates hazard assessment, appropriate use of personal protective equipment, and adherence to regulatory disposal protocols, research professionals can manage this chemical waste stream effectively and safely. Always consult your institution's specific Environmental Health and Safety guidelines, as local regulations may vary.

References

  • Columbia University. (n.d.). Hazardous Chemical Waste Management Guidelines. Columbia Research. Retrieved from [Link]

  • Case Western Reserve University. (n.d.). How to Dispose of Chemical Waste. Environmental Health and Safety. Retrieved from [Link]

  • Purdue University. (n.d.). Guidelines: Handling and Disposal of Chemicals. Purdue Engineering. Retrieved from [Link]

  • American Chemical Society. (n.d.). Hazardous Waste and Disposal. ACS.org. Retrieved from [Link]

  • Campus Safety Division. (n.d.). Hazardous Waste Disposal Procedures Handbook. Retrieved from [Link]

  • Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories. EPA.gov. Retrieved from [Link]

  • Environmental Marketing Services. (2024, July 15). Disposal of Chemicals in the Laboratory. Retrieved from [Link]

  • Justrite. (2018, November 29). How to Manage Chemical Waste Disposal in Academic Labs. Retrieved from [Link]

  • CDMS. (2024, October 30). OSHA Hazardous Waste Disposal Guidelines: A Comprehensive Overview. Retrieved from [Link]

  • Pi Chemicals. (n.d.). Material Safety Data Sheet - 1-(2,3-Dichlorophenyl)piperazine hydrochloride. Retrieved from [Link]

  • CDMS. (2022, September 13). OSHA Regulations and Hazardous Waste Disposal: What To Know. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). Occupational Safety and Health Guidance Manual for Hazardous Waste Site Activities. OSHA.gov. Retrieved from [Link]

  • KPA. (n.d.). OSHA Chemical Storage Requirements: How Employers Can Stay Compliant. Retrieved from [Link]

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  • DuraLabel. (2026, February 27). OSHA Rules for Chemical Hazards. Retrieved from [Link]

  • Malviya, M., et al. (n.d.). Synthesis of Nitrogen-Containing Heterocyclic Compounds by Using Green Solvents. Retrieved from [Link]

  • Lab Alley. (2024, July 15). How to dispose of hydrochloric acid. Retrieved from [Link]

  • University of Wisconsin–Madison. (n.d.). Chapter 7 Chemical Disposal Procedures. Retrieved from [Link]

  • Coe, S. (2023, March 1). Metabolism of five membered nitrogen containing heterocycles. Hypha Discovery Blogs. Retrieved from [Link]

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  • European Directorate for the Quality of Medicines & HealthCare. (2023, April 3). Safety Data Sheet - Piperazine. Retrieved from [Link]

  • Reed College. (n.d.). Hazardous Laboratory Chemicals Disposal Guide. Retrieved from [Link]

  • Al-Ostoot, F. H., et al. (2023, February 14). Nitrogen Containing Heterocycles as Anticancer Agents: A Medicinal Chemistry Perspective. Molecules. Retrieved from [Link]

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Handling

Personal protective equipment for handling 1-(1-(Pyridin-2-yl)ethyl)piperazine hydrochloride

Handling novel active pharmaceutical ingredients (APIs) and complex chemical intermediates requires a rigorous, mechanistic approach to laboratory safety. 1-(1-(Pyridin-2-yl)ethyl)piperazine hydrochloride is a highly spe...

Author: BenchChem Technical Support Team. Date: March 2026

Handling novel active pharmaceutical ingredients (APIs) and complex chemical intermediates requires a rigorous, mechanistic approach to laboratory safety. 1-(1-(Pyridin-2-yl)ethyl)piperazine hydrochloride is a highly specialized heterocyclic compound. Because its structure integrates a sensitizing piperazine ring, a lipophilic pyridine moiety, and a friable hydrochloride salt, it presents unique toxicological and logistical challenges.

This guide provides researchers, scientists, and drug development professionals with a self-validating, step-by-step operational protocol for the safe handling, transfer, and disposal of this compound.

Executive Summary & Chemical Profile

Understanding the fundamental properties of a chemical is the first step in mitigating risk. The table below summarizes the quantitative and structural data that dictate our handling protocols.

PropertyValue / Description
Chemical Name 1-(1-(Pyridin-2-yl)ethyl)piperazine hydrochloride
CAS Number 1185318-11-9[1]
Physical State Solid (Crystalline Powder)
Molecular Target / Use Chemical intermediate / API development
Thermal Decomposition Yields Carbon oxides (COx), Nitrogen oxides (NOx), and Hydrogen chloride (HCl) gas[2]
Primary Hazards Severe eye irritation, respiratory sensitization, potential CNS toxicity[3],[4]
Mechanistic Toxicology & Risk Assessment
  • Piperazine Moiety: Piperazine derivatives are well-documented respiratory and dermal sensitizers. Inhalation of piperazine dust can induce asthma-like symptoms, bronchospasm, and severe allergic contact dermatitis[3]. Repeated exposure targets the upper respiratory tract and central nervous system (CNS)[4].

  • Pyridine Moiety: The pyridine ring enhances the compound's overall lipophilicity. If the skin barrier is compromised, this facilitates systemic absorption, potentially leading to mild hepatic or neurotoxic effects.

  • Hydrochloride (HCl) Salt Form: While the HCl salt improves aqueous solubility for pharmacological applications, it creates a friable, acidic powder. When aerosolized, this dust reacts with the moisture in the respiratory tract and eyes, causing acute, localized acidic irritation[4].

Personal Protective Equipment (PPE) Matrix

Safety relies on understanding why specific protective barriers are chosen. Do not substitute PPE without evaluating the mechanistic justification.

PPE CategorySpecificationMechanistic Justification
Eye/Face Tightly fitting safety goggles (EN 166 or NIOSH)Protects against aerosolized acidic dust, which reacts with ocular fluid to cause severe eye irritation and potential corneal damage[3].
Hands Double-layered Nitrile gloves (min 0.11 mm thickness)Prevents dermal absorption and the severe allergic contact dermatitis commonly triggered by piperazine derivatives[3].
Respiratory N95, N99, or P100 particulate respiratorMitigates the inhalation of fine HCl salt particulates that trigger respiratory sensitization, bronchospasms, and asthma symptoms[3],[4].
Body Flame-resistant, impervious lab coat; closed-toe shoesPrevents the accumulation of chemical dust on personal clothing, eliminating secondary exposure routes outside the laboratory[3].

Operational Workflow & Handling Protocol

To prevent accidental aerosolization and exposure, follow this strict sequential workflow.

HandlingWorkflow Prep 1. Preparation Verify Fume Hood & Inspect PPE Weigh 2. Weighing Use Anti-Static Tools & Draft Shield Prep->Weigh Transfer 3. Transfer Seal in Secondary Container Weigh->Transfer Decon 4. Decontamination Scrub Surfaces with 70% Ethanol Transfer->Decon

Figure 1: Safe handling and transfer workflow for 1-(1-(Pyridin-2-yl)ethyl)piperazine hydrochloride.

Step-by-Step Methodology:
  • Pre-Operational Setup: Ensure the chemical fume hood is fully operational with a verified face velocity of 80–100 fpm. Clear the workspace of any incompatible materials, particularly strong oxidizing agents[4].

  • Weighing and Manipulation: Utilize anti-static spatulas and grounded weigh boats. Causality: Hydrochloride salts of organic compounds often accumulate static charge. Anti-static tools prevent the sudden electrostatic repulsion and aerosolization of the powder, drastically reducing your inhalation risk[3]. Keep the source container tightly closed until immediately before use to prevent moisture absorption[5].

  • Transfer and Solubilization: Transfer the weighed solid into a sealable vial before removing it from the fume hood. When solubilizing, add the powder to the solvent slowly to manage any potential heat of dissolution.

  • Post-Operational Decontamination: Wipe down the analytical balance and fume hood surfaces with a 70% ethanol or isopropanol solution. Causality: Piperazine derivatives are highly soluble in lower alcohols, ensuring the complete dissolution and removal of microscopic API residue that water alone might leave behind[6].

Emergency Response & Spill Protocol

In the event of a spill, immediate containment is critical to prevent the spread of sensitizing dust.

SpillResponse Start Spill Detected Assess Evacuate Immediate Area & Assess Spill Volume Start->Assess PPE Don Emergency PPE (N95/P100 Respirator, Double Nitrile Gloves) Assess->PPE Contain Contain Spill (Apply Diatomaceous Earth) PPE->Contain Clean Absorb & Decontaminate (Scrub with Alcohol) Contain->Clean Dispose Transfer to Hazardous Waste Container Clean->Dispose

Figure 2: Emergency spill response and decontamination logical sequence.

Step-by-Step Methodology:
  • Isolation and Evacuation: Immediately evacuate personnel from the immediate spill area to prevent the inhalation of aerosolized dust[3].

  • PPE Donning: Responders must don full emergency PPE, including a P100 respirator and double nitrile gloves, before re-approaching the spill zone[5].

  • Containment: Do not dry sweep. Dry sweeping generates hazardous airborne dust[5]. Cover the spill with a finely-powdered liquid-binding material (e.g., diatomaceous earth) if the compound is already solubilized. If it is a dry powder spill, carefully dampen the powder with a light mist of alcohol or water to bind the dust before collection[6].

  • Cleanup and Neutralization: Absorb the mixture and collect it using non-sparking tools[3]. Scrub the contaminated surface thoroughly with alcohol to fully decontaminate the area[6].

  • Disposal: Place all collected material, absorbent pads, and contaminated disposable PPE into a clearly labeled, sealable hazardous waste container[5].

Waste Disposal Plan

Improper disposal of piperazine derivatives can lead to severe environmental toxicity and aquatic harm[3].

  • Solid Waste: Dispose of unused product, contaminated packaging, and spill cleanup materials in a licensed chemical incinerator equipped with an afterburner and scrubber. This is critical because the thermal decomposition of this compound generates highly toxic nitrogen oxides (NOx) and corrosive hydrogen chloride (HCl) gas[2].

  • Aqueous/Solvent Waste: Under no circumstances should this chemical be discharged into the environment or sanitary sewer system[3]. Collect all liquid waste in designated organic waste carboys (segregated into halogenated or non-halogenated streams depending on your chosen solvent) and route them to an approved hazardous waste management facility[6].

References

Sources

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